Product packaging for Afloqualone(Cat. No.:CAS No. 56287-74-2)

Afloqualone

Cat. No.: B1666628
CAS No.: 56287-74-2
M. Wt: 283.30 g/mol
InChI Key: VDOSWXIDETXFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Afloqualone is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14FN3O B1666628 Afloqualone CAS No. 56287-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOSWXIDETXFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022562
Record name Afloqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-74-2
Record name Afloqualone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56287-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afloqualone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afloqualone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFLOQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Afloqualone's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afloqualone, a quinazolinone derivative, functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide delineates the molecular mechanisms underpinning this compound's therapeutic effects as a muscle relaxant and sedative. While direct, comprehensive research on this compound is limited, this document leverages extensive data from the closely related and well-studied quinazolinone, methaqualone, to provide a detailed understanding of the presumptive mechanism of action. This compound is believed to enhance the affinity of the GABAa receptor for its endogenous ligand, GABA, thereby increasing the frequency and duration of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This modulation occurs at a distinct allosteric site within the transmembrane domain of the GABAa receptor, separate from the binding sites of other modulators like benzodiazepines and barbiturates. This guide presents quantitative data from electrophysiological and binding studies on methaqualone, detailed experimental protocols to facilitate further research, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the GABAa Receptor

This compound is a centrally acting muscle relaxant that exerts its effects by modulating the GABAergic system. The GABAa receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the brain. It is a pentameric protein complex that forms a central chloride-permeable pore. The binding of GABA to its recognition sites on the receptor triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

This compound, as a positive allosteric modulator, does not directly activate the GABAa receptor but rather enhances the effect of GABA. This modulation leads to an increased overall inhibitory tone in the central nervous system, which is the basis for its muscle relaxant and sedative properties.

Molecular Mechanism of Action

This compound is understood to act as a positive allosteric modulator of the GABAa receptor.[1] Its mechanism is primarily characterized by an enhancement of GABA-induced chloride currents. This potentiation of the GABAergic response is the cornerstone of its pharmacological effects.

Allosteric Modulation of the GABAa Receptor

This compound binds to an allosteric site on the GABAa receptor, which is distinct from the GABA binding site located at the interface of the α and β subunits. Evidence from studies on the related compound methaqualone suggests that the binding site for quinazolinones is located within the transmembrane domain (TMD) of the receptor, at the interface between subunits.[2][3] This is in contrast to benzodiazepines, which bind at the α and γ subunit interface in the extracellular domain.

The binding of this compound to this TMD site is thought to induce a conformational change in the receptor that increases the affinity of the GABA binding sites for GABA. This results in a leftward shift of the GABA concentration-response curve, meaning that a lower concentration of GABA is required to elicit a given level of receptor activation.

Impact on Channel Gating

By increasing the receptor's affinity for GABA, this compound increases the frequency and duration of the chloride channel opening in the presence of the neurotransmitter. This leads to a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron, thereby enhancing inhibitory neurotransmission.

Quantitative Analysis of Quinazolinone-GABAa Receptor Interaction

Due to the limited availability of specific quantitative data for this compound, this section presents data from studies on methaqualone to illustrate the typical effects of quinazolinones on GABAa receptor function. These values provide a benchmark for the expected potency and efficacy of this compound.

Table 1: Potentiation of GABA-Evoked Currents by Methaqualone in Xenopus Oocytes Expressing Human GABAa Receptors
GABAa Receptor Subunit CompositionMethaqualone EC50 (μM)Maximal Potentiation (% of GABA EC10 response)
α1β2γ2S3.3600-800%
α2β2γ2SNot Reported600-800%
α3β2γ2SNot Reported600-800%
α5β2γ2SNot Reported600-800%
α4β2δNot Reported>1000% (superagonism)
α6β2δNot Reported>1000% (superagonism)

Data extracted from studies on methaqualone and may not be directly representative of this compound.

Table 2: Effect of Methaqualone on GABA EC50 at the α1β2γ2S GABAa Receptor
ModulatorGABA EC50 (μM)Fold Shift in GABA Potency
None (Control)57-
Methaqualone (300 μM)1.441

Data extracted from studies on methaqualone and may not be directly representative of this compound.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on GABAa Receptors

GABAa_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAaR GABAa Receptor (Inactive) GABA->GABAaR Binds to orthosteric site Afloqualone_ext This compound Afloqualone_ext->GABAaR Binds to allosteric site GABAaR_bound GABA-Bound GABAa Receptor Afloqualone_GABAaR This compound-Bound GABAa Receptor Cl_ion Cl- Influx GABAaR_bound->Cl_ion Channel Opening Afloqualone_GABAaR->GABAaR_bound Enhances GABA binding & affinity Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: this compound's positive allosteric modulation of the GABAa receptor.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC_Workflow start Start oocyte_prep Prepare Xenopus Oocytes (defolliculate and inject with GABAaR subunit cRNA) start->oocyte_prep incubation Incubate Oocytes (2-7 days at 18°C) oocyte_prep->incubation setup_rig Set up TEVC rig (Voltage clamp at -60 mV) incubation->setup_rig perfusion Perfuse with baseline solution (e.g., Ba-Ringer's) setup_rig->perfusion gaba_app Apply GABA (EC10) to establish baseline current perfusion->gaba_app aflo_app Co-apply this compound and GABA (EC10) gaba_app->aflo_app washout Washout with baseline solution aflo_app->washout data_acq Record and analyze chloride currents washout->data_acq end End data_acq->end

Caption: Workflow for studying this compound's effect on GABAa receptors using TEVC.

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying GABAa receptor modulators and can be adapted for the specific investigation of this compound.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is ideal for studying the effects of compounds on ion channels expressed in a controlled system.

Objective: To measure the potentiation of GABA-evoked chloride currents by this compound on specific GABAa receptor subunit combinations.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired human GABAa receptor subunits (e.g., α1, β2, γ2S)

  • Collagenase solution

  • Barth's solution (incubation medium)

  • Recording solution (e.g., Ba-Ringer's solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2, 10 mM HEPES, pH 7.4)

  • GABA stock solution

  • This compound stock solution (dissolved in DMSO, final concentration of DMSO in recording solution <0.1%)

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microinjection apparatus

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired GABAa receptor subunits (e.g., 5-10 ng total cRNA per oocyte).

  • Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Voltage-clamp the oocyte at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • Drug Application:

    • Apply a concentration of GABA that elicits a small, reproducible current (e.g., EC5-EC10). This serves as the control response.

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the peak current amplitude for each concentration of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percentage potentiation of the GABA response by this compound for each concentration.

    • Plot the concentration-response curve for this compound and determine its EC50 value.

    • To determine the effect on GABA potency, generate GABA concentration-response curves in the absence and presence of a fixed concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the study of native or recombinant GABAa receptors in a mammalian cell environment.

Objective: To characterize the modulatory effects of this compound on GABAa receptor currents in a mammalian expression system.

Materials:

  • Mammalian cell line (e.g., HEK293, CHO)

  • Expression vectors for desired human GABAa receptor subunits

  • Cell culture reagents (DMEM, FBS, etc.)

  • Transfection reagent

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4

  • Internal pipette solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • GABA stock solution

  • This compound stock solution

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Culture and Transfection: Culture the mammalian cells and transfect them with the expression vectors for the desired GABAa receptor subunits. A co-transfection with a marker protein (e.g., GFP) is recommended to identify transfected cells.

  • Patch-Clamp Recording:

    • 24-48 hours post-transfection, transfer a coverslip with the cells to the recording chamber on the microscope stage.

    • Perfuse with the external recording solution.

    • Using a micromanipulator, approach a transfected cell with a fire-polished glass pipette containing the internal solution.

    • Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Use a rapid solution exchange system to apply GABA and this compound.

    • Apply a brief pulse of GABA (EC5-EC10) to establish a control current.

    • Co-apply GABA with various concentrations of this compound.

  • Data Analysis:

    • Analyze the current traces to determine the effect of this compound on the amplitude, activation, and deactivation kinetics of the GABA-evoked currents.

    • Perform concentration-response analysis as described for the TEVC protocol.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABAa receptor.

Materials:

  • Cell membranes prepared from cells expressing the desired GABAa receptor subtype or from brain tissue.

  • Radioligand that binds to the GABAa receptor (e.g., [3H]muscimol for the GABA site, or a specific allosteric site radioligand if available).

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound exerts its therapeutic effects as a muscle relaxant and sedative through positive allosteric modulation of the GABAa receptor. By binding to a unique site within the transmembrane domain, it enhances the receptor's affinity for GABA, leading to increased chloride conductance and neuronal inhibition. While detailed quantitative data for this compound remains to be fully elucidated, the extensive research on the related compound methaqualone provides a strong framework for understanding its mechanism of action.

Future research should focus on obtaining specific binding and electrophysiological data for this compound across a range of GABAa receptor subunit combinations. This will be crucial for a more precise understanding of its pharmacological profile, including its potential subunit selectivity, and for the development of novel therapeutics targeting the GABAergic system with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust foundation for undertaking such investigations.

References

Pharmacological Profile of Afloqualone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Centrally Acting Muscle Relaxant

Abstract

Afloqualone, a quinazolinone derivative, is a centrally acting skeletal muscle relaxant utilized in the management of muscle spasticity and painful muscle spasms. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction

This compound is a GABAergic agent that exerts its muscle relaxant effects through its action on the central nervous system.[1] It is structurally analogous to methaqualone and was developed in the 1970s.[2] Clinically, this compound is employed to alleviate symptoms associated with various conditions characterized by muscle hypertonia, such as neck-shoulder-arm syndrome, lumbago, and spastic paralysis.[3] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development in the field of muscle relaxants.

Mechanism of Action

The primary mechanism of action of this compound involves the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[4]

GABA-A Receptor Agonism

This compound acts as a positive allosteric modulator of the GABA-A receptor, specifically showing agonist activity at the β subtype.[4] This interaction enhances the receptor's affinity for GABA, leading to an increased frequency of chloride ion channel opening. The subsequent influx of chloride ions into the neuron results in hyperpolarization of the cell membrane, making it less likely to fire an action potential. This increased inhibitory tone in the central nervous system leads to a reduction in muscle tone and alleviation of spasms.

Downstream Signaling Pathway

The binding of this compound to the GABA-A receptor initiates a signaling cascade that culminates in muscle relaxation. While the primary effect is direct hyperpolarization, downstream signaling events, potentially involving Protein Kinase C (PKC), may also play a role in modulating receptor function and neuronal excitability. Activation of the GABA-A receptor can lead to calcium influx through L-type voltage-sensitive calcium channels, which in turn can activate PKC. PKC can then phosphorylate GABA-A receptor subunits, modulating their function.

GABAA_Signaling This compound This compound GABAAR GABA-A Receptor (β-subtype) This compound->GABAAR Binds to GABA GABA GABA->GABAAR Binds to Cl_channel Chloride (Cl-) Channel Opening GABAAR->Cl_channel Induces Cl_influx Cl- Influx Cl_channel->Cl_influx Leads to Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Causes Ca_channel L-type Ca2+ Channel Cl_influx->Ca_channel Can activate Reduced_AP Reduced Action Potential Firing Hyperpolarization->Reduced_AP Results in Muscle_Relaxation Muscle Relaxation Reduced_AP->Muscle_Relaxation Leads to Ca_influx Ca2+ Influx Ca_channel->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Phosphorylation GABA-A Receptor Phosphorylation PKC->Phosphorylation Catalyzes Phosphorylation->GABAAR Modulates

This compound's signaling pathway via the GABA-A receptor.

Pharmacodynamics

This compound's pharmacodynamic effects are primarily characterized by its muscle relaxant and sedative properties.

Effects on Spinal Reflexes

In animal models, this compound has been shown to dose-dependently inhibit both monosynaptic and polysynaptic reflex potentials in spinalized cats. Notably, it exhibits a more selective inhibition of polysynaptic pathways compared to monosynaptic pathways. This preferential action on polysynaptic reflexes is a key characteristic of many centrally acting muscle relaxants.

Effects on Muscle Rigidity

This compound effectively reduces both alpha- and gamma-rigidity in rats and cats. The 50% inhibitory dose (ED50) for alpha-rigidity is reported to be 1.5 to 2 times larger than that for gamma-rigidity, suggesting a stronger effect on the gamma-motor neuron system.

Pharmacodynamic Parameter Animal Model Route of Administration Value Reference
ED50 (Alpha-rigidity) Rats and Catsi.v. and p.o.1.5-2x higher than for gamma-rigidity
ED50 (Gamma-rigidity) Rats and Catsi.v. and p.o.-

Pharmacokinetics

This compound is rapidly absorbed after oral administration, extensively metabolized in the liver, and its metabolites are primarily excreted through the kidneys.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Rapidly absorbed from the gastrointestinal tract.

  • Metabolism: Extensively metabolized in the liver. Species differences in metabolism have been observed. In humans, the major metabolite is this compound N-glucuronide.

  • Excretion: Metabolites are primarily excreted in the urine.

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound have been studied in healthy human subjects. A population pharmacokinetic model suggests a two-compartment model with first-order absorption and elimination. High inter-individual variability in exposure has been noted.

Parameter Species Dose Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL) t1/2 (hr) Reference
This compound Human20 mg (single oral)35.11 (NEG) - 137.35 (HEG)~1.0--
This compound Rat------
This compound Monkey------
NEG: Normal Exposure Group; HEG: High Exposure Group. Data for rats and monkeys are not readily available in a tabular format.

Experimental Protocols

This section outlines general methodologies for key experiments used to characterize the pharmacological profile of muscle relaxants like this compound.

GABA-A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to the GABA-A receptor using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.

Materials:

  • [3H]Muscimol (radioligand)

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA (for non-specific binding)

  • This compound solutions of varying concentrations

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension.

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of [3H]muscimol and varying concentrations of this compound.

    • Include control tubes with [3H]muscimol only (total binding) and [3H]muscimol with an excess of unlabeled GABA (non-specific binding).

    • After incubation, rapidly filter the samples and wash with ice-cold buffer to separate bound from free radioligand.

    • Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]muscimol binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brain Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Membranes Centrifuge2->Wash Incubate Incubate Membranes with [3H]Muscimol & this compound Wash->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for a GABA-A receptor binding assay.
In Vivo Electrophysiology: Spinal Reflex Measurement

This protocol provides a general outline for measuring monosynaptic and polysynaptic reflexes in an anesthetized, spinalized cat model to assess the effects of a muscle relaxant.

Objective: To quantify the inhibitory effect of this compound on spinal reflexes.

Materials:

  • Adult cat

  • Anesthetics

  • Surgical instruments for laminectomy and nerve dissection

  • Stimulating and recording electrodes

  • Electrophysiological recording system (amplifier, data acquisition)

  • This compound solution for administration

Procedure:

  • Animal Preparation:

    • Anesthetize the cat and perform a laminectomy to expose the lumbar spinal cord.

    • Perform a spinal transection at a high thoracic level to eliminate supraspinal influences.

    • Dissect and place stimulating electrodes on a peripheral nerve (e.g., the tibial nerve) and recording electrodes on a corresponding ventral root.

  • Reflex Recording:

    • Deliver electrical stimuli to the peripheral nerve to evoke reflex discharges in the ventral root.

    • Record the evoked potentials, distinguishing between the early, short-latency monosynaptic reflex (MSR) and the later, longer-latency polysynaptic reflex (PSR).

    • Establish a stable baseline of reflex activity.

  • Drug Administration and Recording:

    • Administer this compound (intravenously or orally).

    • Continue to record the MSR and PSR at regular intervals after drug administration.

  • Data Analysis:

    • Measure the amplitude of the MSR and PSR before and after drug administration.

    • Calculate the percentage of inhibition of each reflex at different doses and time points.

    • Compare the inhibitory effects on the MSR and PSR to determine selectivity.

Induction and Measurement of Decerebrate Rigidity

This protocol describes a general method for inducing decerebrate rigidity in a cat to evaluate the efficacy of a muscle relaxant.

Objective: To assess the ability of this compound to reduce decerebrate rigidity.

Materials:

  • Adult cat

  • Anesthetics

  • Stereotaxic apparatus

  • Lesioning electrode (e.g., radiofrequency)

  • Electromyography (EMG) recording system

  • Device for quantifying muscle tone (e.g., force transducer)

  • This compound solution for administration

Procedure:

  • Induction of Decerebrate Rigidity:

    • Anesthetize the cat and place it in a stereotaxic frame.

    • Create a lesion in the brainstem (intercollicular transection) using a lesioning electrode to induce decerebrate rigidity, characterized by hypertonus of extensor muscles.

  • Assessment of Rigidity:

    • Qualitatively observe the posture and resistance to passive limb movement.

    • Quantitatively measure muscle tone using EMG recordings from extensor muscles or by measuring the force required to flex a limb with a force transducer.

  • Drug Administration and Assessment:

    • Administer this compound.

    • Continuously or intermittently assess the level of rigidity using the same methods as in step 2.

  • Data Analysis:

    • Quantify the reduction in EMG activity or the decrease in force required to flex the limb after drug administration.

    • Determine the dose-response relationship for the anti-rigidity effect.

Conclusion

This compound is a centrally acting muscle relaxant with a well-defined mechanism of action centered on the positive allosteric modulation of GABA-A receptors. Its pharmacological profile, characterized by preferential inhibition of polysynaptic spinal reflexes and effective reduction of both alpha- and gamma-rigidity, supports its clinical use in conditions of muscle hypertonia. This technical guide has provided a consolidated overview of the available scientific data, including quantitative parameters and detailed experimental methodologies, to serve as a valuable resource for the scientific community engaged in the research and development of novel muscle relaxants. Further research is warranted to fully elucidate the binding affinities to specific GABA-A receptor subtypes and to obtain a more comprehensive pharmacokinetic profile across different species.

References

Afloqualone's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone, a quinazolinone derivative, is a centrally acting muscle relaxant that exerts its primary effects through the modulation of the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological effects of this compound on the CNS, with a focus on its mechanism of action, effects on spinal reflexes, and behavioral pharmacology. This document summarizes available quantitative data, outlines experimental methodologies from key studies, and presents visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: GABA-A Receptor Modulation

This compound's principal mechanism of action is its agonistic activity on Gamma-Aminobutyric Acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the brain.[1][2] Specifically, this compound is reported to act as an agonist at the β subtype of the GABA-A receptor.[3][4][5] This interaction enhances the effects of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it less likely for an action potential to occur, thus reducing neuronal excitability and producing muscle relaxation. While the primary action is on GABA-A receptors, some studies suggest potential interactions with serotonergic and noradrenergic pathways, although these are less well-characterized.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_ion_channel Ion Channel GABA_A_Receptor GABA-A Receptor β-subunit Ion_Channel Cl- Channel (Closed) GABA_A_Receptor->Ion_Channel Gating Ion_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Ion_Channel_Open Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Ion_Channel_Open->Hyperpolarization Cl- Influx Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Leads to This compound This compound This compound->GABA_A_Receptor Binds to β-subunit GABA GABA GABA->GABA_A_Receptor Binds

Figure 1: this compound's Signaling Pathway at the GABA-A Receptor.

Effects on Spinal Reflexes and Rigidity

This compound demonstrates a significant and selective inhibitory effect on spinal cord reflexes, contributing to its muscle relaxant properties.

Inhibition of Polysynaptic vs. Monosynaptic Reflexes

Studies in spinalized cats have shown that this compound dose-dependently inhibits both monosynaptic and polysynaptic reflex potentials. However, it exhibits a greater selectivity for inhibiting polysynaptic reflexes over monosynaptic reflexes. This preferential action on polysynaptic pathways is a key characteristic of its central muscle relaxant effect.

Attenuation of Alpha and Gamma Rigidity

In animal models, this compound effectively reduces both alpha- and gamma-rigidity. Notably, its 50% inhibitory dose for alpha-rigidity is 1.5 to 2 times larger than that for gamma-rigidity, suggesting a stronger influence on the gamma motor neuron system.

EffectAnimal ModelKey Findings
Spinal Reflexes Spinalized CatsDose-dependent inhibition of both monosynaptic and polysynaptic reflexes, with greater selectivity for polysynaptic pathways.
Rigidity Rats and CatsDose-dependent relaxation of both alpha- and gamma-rigidity. The 50% inhibitory dose for alpha-rigidity is 1.5-2 times greater than for gamma-rigidity.

Behavioral Pharmacology

This compound induces several behavioral changes in animal models, consistent with its CNS depressant and muscle relaxant activities.

Effects on Motor Activity and Coordination

At doses that produce muscle relaxation, this compound has been observed to inhibit spontaneous motor activity in mice.

Effects on Conditioned Avoidance and DRL Responses

In rats, this compound has been shown to depress Differential Reinforcement of Low Rates (DRL) responses at oral doses of 10 and 20 mg/kg. In contrast to some other centrally acting drugs, this compound did not produce excitatory behavior at doses up to 20 mg/kg p.o.

Behavioral TestAnimal ModelEffective Dose (p.o.)Observed Effect
DRL Response Rats10 and 20 mg/kgDepression of response.
Gross Behavior RatsUp to 20 mg/kgNo excitatory behavior; muscle relaxation and motor depression.
Conditioned Emotional Response (CER) Rats5, 10, and 20 mg/kgSlight increase in response during the alarm period in a subset of animals.

Electrophysiological Effects

Studies on the lateral vestibular nucleus (LVN) in cats suggest that this compound's effects may also involve the enhancement of GABA and glycine effects, potentially by increasing the sensitivity of their receptors on LVN neurons. This action is thought to contribute to its observed effects on vestibular nystagmus.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following outlines of methodologies were utilized.

Investigation of Spinal Reflexes in Cats

Spinal_Reflex_Workflow Animal_Prep Animal Preparation (Cat, Spinalization) Stimulation Electrical Stimulation (Peripheral Nerves) Animal_Prep->Stimulation Recording Electrophysiological Recording (Spinal Reflex Potentials) Stimulation->Recording Drug_Admin This compound Administration (i.v. or p.o.) Recording->Drug_Admin Data_Analysis Data Analysis (Comparison of pre- and post-drug responses) Recording->Data_Analysis Drug_Admin->Recording Behavioral_Workflow Animal_Training Animal Training (Rats, DRL or CER paradigm) Baseline Establish Baseline Performance Animal_Training->Baseline Drug_Admin This compound Administration (p.o.) Baseline->Drug_Admin Testing Behavioral Testing Drug_Admin->Testing Data_Analysis Data Analysis (Comparison of response rates) Testing->Data_Analysis

References

An In-depth Technical Guide on the Sedative Properties of Afloqualone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afloqualone, a quinazolinone derivative and an analog of methaqualone, is a centrally acting muscle relaxant with noted sedative properties.[1][2] Developed in the 1970s, its primary therapeutic application has been in the management of muscle spasticity and related conditions.[2] However, its impact on the central nervous system, particularly its sedative effects, warrants a detailed investigation for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth analysis of the sedative properties of this compound, consolidating available quantitative data, detailing experimental protocols from key studies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: GABAergic Modulation

The sedative and muscle-relaxant effects of this compound are primarily attributed to its activity as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Specifically, this compound demonstrates agonist activity at the β subtype of the GABA-A receptor.[1]

GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride (Cl⁻) channel, leading to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. This compound enhances the effect of GABA on the GABA-A receptor, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This enhanced inhibition in various brain regions is the underlying mechanism for its sedative and muscle-relaxant properties.

GABA_A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (β-subtype) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel (Closed) Chloride_Channel_Open Chloride (Cl⁻) Channel (Open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx

Caption: this compound's Mechanism of Action at the GABA-A Receptor.

Quantitative Data on Sedative and Related Effects

The sedative properties of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Sedative and Behavioral Effects in Animal Models

SpeciesDosage (Oral)TestObserved EffectCitation
Rat5, 10, 20 mg/kgConditioned Avoidance Response (CER)Slight increase in response during the alarm period in a minority of rats.
Rat10, 20 mg/kgDifferential Reinforcement of Low Rates (DRL)Depressed DRL response, indicating a disruption of operant behavior.
RatUp to 20 mg/kgGross Behavioral ObservationNo excitatory behavior; induced muscle relaxation and motor depression.
Cat25 mg/kgSleep-Wakefulness Cycle (EEG/EMG)Increased percentage of resting and slow-wave light sleep; produced moderate muscle relaxation.
Cat50 mg/kgSleep-Wakefulness Cycle (EEG/EMG)Increased slow-wave light sleep; decreased awake, resting, and fast-wave sleep stages. No influence on slow-wave deep sleep. Produced marked muscle relaxation.

Table 2: Comparative Psychomotor and Muscle Relaxant Effects in Humans

DrugDosage (Oral)TestKey FindingsCitation
This compound40 mgPsychomotor Performance Tests (e.g., Digit Symbol Cancellation)Impaired psychomotor performance less than diazepam.
Diazepam15 mgPsychomotor Performance Tests (e.g., Digit Symbol Cancellation)Greater impairment of psychomotor performance compared to this compound.
This compound40 mgFrontalis Muscle Action PotentialMuscle relaxant activity was equivalent to 15 mg of diazepam.
Diazepam15 mgFrontalis Muscle Action PotentialMuscle relaxant activity was equivalent to 40 mg of this compound.

Table 3: Potentiation of Anesthesia in Animal Models

SpeciesAnestheticThis compound EffectObservationCitation
Mice & RatsHexobarbital, BarbitalPotentiation of AnesthesiaThis compound showed a relatively strong potentiation of anesthesia.
Mice & Rats-Comparison with ChlormezanoneThe potency of anesthesia-potentiating action of this compound is lower than that of chlormezanone when considering the dose ratio to muscle relaxing action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in the investigation of this compound's sedative properties.

Sleep-Wakefulness Cycle Analysis in Cats

Objective: To determine the effects of this compound on the sleep architecture of cats.

Methodology:

  • Animal Subjects: Adult male cats with chronically implanted electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Electrode Implantation: Under general anesthesia, stainless steel screw electrodes are implanted into the skull over the frontal and occipital cortices for EEG recording. Wire electrodes are placed in the neck musculature for EMG recording.

  • Adaptation: Cats are allowed a recovery period and are habituated to the experimental chamber and recording cables.

  • Drug Administration: this compound is administered orally at doses of 25 mg/kg and 50 mg/kg. A control group receives a placebo.

  • Recording: Continuous EEG and EMG recordings are performed for an 8-hour observation period (e.g., 9:00-17:00).

  • Data Analysis: The recordings are visually scored in epochs (e.g., 30 seconds) and classified into different sleep-wakefulness stages: Awake (AWK), Resting (REST), Slow Wave Light Sleep (SWLS), Slow Wave Deep Sleep (SWDS), and Fast Wave Sleep (FWS or REM sleep). The percentage of time spent in each stage is calculated for the entire recording period.

Psychomotor Performance Assessment in Humans

Objective: To evaluate the impact of this compound on cognitive and motor functions in healthy volunteers.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study design is employed.

  • Participants: Healthy male volunteers are recruited.

  • Treatments: Participants receive a single oral dose of this compound (40 mg), a comparator drug such as diazepam (15 mg), and a placebo on separate occasions, with a washout period (e.g., 2 weeks) between treatments.

  • Test Battery: A series of objective psychomotor tests are administered, which may include:

    • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.

    • Choice Reaction Time Test: Assesses the speed and accuracy of response to a stimulus.

    • Tracking Tasks: Evaluates fine motor control and coordination.

    • Critical Flicker Fusion Test: Measures central nervous system arousal.

  • Subjective Assessment: Visual Analogue Scales (VAS) are used for self-rating of mood, alertness, and sedation at multiple time points post-drug administration.

  • Data Collection: Objective tests are typically performed at the time of expected peak drug concentration (e.g., 1 hour post-ingestion). Subjective ratings are collected at baseline and several time points thereafter.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the effect of this compound on learned avoidance behavior, which can be indicative of central depressant effects.

Methodology:

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric footshock. The two compartments are separated by a partition that the rat can cross. A conditioned stimulus (CS), such as a light or a tone, is presented.

  • Training: A rat is placed in one compartment. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to associate the CS with the US and will move to the other compartment during the CS presentation to avoid the shock (the conditioned avoidance response).

  • Drug Administration: this compound is administered orally at various doses (e.g., 5, 10, 20 mg/kg) prior to the testing session.

  • Testing: The number of successful avoidance responses (crossing during the CS) and escape responses (crossing during the US) are recorded.

  • Data Analysis: A decrease in the number of avoidance responses without a significant effect on escape responses can suggest a central depressant or anxiolytic-like effect, rather than motor impairment.

Visualizations of Experimental and Logical Workflows

Experimental_Workflow_Sedative_Properties cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation cluster_analysis Data Analysis & Interpretation Animal_Models Rodent & Non-Rodent Models (e.g., Rats, Cats) Behavioral_Tests Behavioral Assays (Open Field, Rota-rod, CAR) Animal_Models->Behavioral_Tests Sleep_Studies Sleep Architecture Analysis (EEG/EMG) Animal_Models->Sleep_Studies Dose_Response Dose-Response & ED50 Determination Behavioral_Tests->Dose_Response Sleep_Studies->Dose_Response Phase_I Phase I Clinical Trials (Healthy Volunteers) Dose_Response->Phase_I Psychomotor_Testing Psychomotor Performance Tests (DSST, Reaction Time) Phase_I->Psychomotor_Testing Subjective_Scales Subjective Sedation Scales (VAS) Phase_I->Subjective_Scales Comparative_Studies Comparison with Standard Sedatives (e.g., Diazepam) Psychomotor_Testing->Comparative_Studies Subjective_Scales->Comparative_Studies Statistical_Analysis Statistical Analysis Comparative_Studies->Statistical_Analysis PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Statistical_Analysis->PK_PD_Modeling Safety_Profile Assessment of Sedative Side Effects PK_PD_Modeling->Safety_Profile Therapeutic_Potential Evaluation of Therapeutic Potential Safety_Profile->Therapeutic_Potential

Caption: General Experimental Workflow for Investigating Sedative Properties.

Discussion and Conclusion

This compound exhibits clear sedative properties, primarily through its agonistic action on the β-subtype of the GABA-A receptor. Quantitative data from animal studies demonstrate its ability to alter sleep architecture, favoring light sleep, and to produce motor depression. In humans, a 40 mg dose of this compound shows less impairment on psychomotor performance compared to a 15 mg dose of diazepam, while exhibiting equivalent muscle relaxant effects. This suggests a potential separation between its muscle relaxant and sedative activities, which could be therapeutically advantageous in certain clinical scenarios where muscle relaxation is desired with minimal cognitive impairment.

The lack of a pronounced effect on slow-wave deep sleep, as observed in feline studies, distinguishes this compound from many traditional hypnotics and may imply a different profile of effects on sleep quality and cognitive function the following day. Further research is warranted to establish a definitive dose-response curve for its sedative effects and to fully elucidate its impact on human sleep architecture through polysomnography.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Afloqualone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of afloqualone, a quinazolinone derivative with notable sedative and muscle-relaxant properties. This document details synthetic pathways, experimental protocols, and in-depth chemical analysis, presenting a valuable resource for professionals in drug discovery and development.

Introduction to this compound

This compound, with the IUPAC name 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one, is a GABAergic drug developed as an analog of methaqualone.[1] It exerts its therapeutic effects through agonist activity at the β subtype of the GABAa receptor.[2][3][4] This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability and subsequent muscle relaxation.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Two prominent methods are detailed below, starting from either 2-amino-5-nitrobenzoyl)-o-toluidine or isatoic anhydride.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Synthesis_Workflow A N-(2-amino-5-nitrobenzoyl)- o-toluidine C N-(2-fluoroacetamido-5- nitrobenzoyl)-o-toluidine A->C B Fluoroacetyl chloride B->C Pyridine, Tetrahydrofuran D Cyclization C->D E 2-Fluoromethyl-3-(o-tolyl)- 6-nitro-4(3H)-quinazolinone D->E F Catalytic Hydrogenation (Palladium-Carbon) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Method 1: Synthesis from N-(2-amino-5-nitrobenzoyl)-o-toluidine

This method involves the acylation of N-(2-amino-5-nitrobenzoyl)-o-toluidine with fluoroacetyl chloride, followed by cyclization and reduction of the nitro group.

  • Step 1: Synthesis of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine:

    • Dissolve 14.4 g (0.053 mol) of N-(2-amino-5-nitrobenzoyl)-o-toluidine and 6.3 g (0.08 mol) of pyridine in 300 ml of tetrahydrofuran.

    • Under ice-cooling, add 12.2 g (0.126 mol) of fluoroacetyl chloride to the solution over 10 minutes.

    • Stir the solution at the same temperature for 30 minutes, then at room temperature for 2.5 hours.

    • Allow the reaction mixture to stand overnight at room temperature.

    • Collect the crystalline precipitate by filtration, wash with water, and dry to yield N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine.

  • Step 2: Synthesis of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone:

    • Reflux the product from Step 1 for 2 hours.

    • Evaporate the solvent from the reaction solution.

    • Pour the residue into ice-water and adjust the pH to 9 with potassium carbonate.

    • Collect the crystalline precipitate by filtration to obtain 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone.

  • Step 3: Synthesis of this compound (Catalytic Hydrogenation):

    • Prepare a mixture of 2.0 g (0.064 mol) of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, 0.2 g of 5% palladium-carbon, and 100 ml of acetic acid.

    • Shake the mixture for 30 minutes in a hydrogen gas atmosphere.

    • Wash the resulting chloroform solution with 5% aqueous sodium hydroxide and water.

    • Dry and evaporate the solvent to obtain an oily residue.

    • Dissolve the residue in 2 ml of chloroform and purify by column chromatography on silica gel, eluting with ethyl acetate-benzene (1:1).

    • Evaporate the eluate and wash the crude crystals with isopropyl ether.

    • Recrystallize from isopropanol to obtain pure this compound.

Method 2: Synthesis from Isatoic Anhydride

This alternative route involves the nitration of isatoic anhydride, followed by a series of reactions to build the quinazolinone ring system.

  • Step 1: Synthesis of 5-nitro isatoic anhydride:

    • Dissolve isatoic anhydride in concentrated sulfuric acid (95%-98%).

    • At 0-10 °C, slowly add a nitrating agent.

    • After the addition, maintain the insulation reaction for 0.5-2 hours.

    • Slowly pour the reaction solution into an ice-water mixture to precipitate the yellow solid.

    • Collect the solid by suction filtration, wash, and dry under vacuum to obtain 5-nitro isatoic anhydride.

  • Step 2: Synthesis of N-(2-amino-5-nitro benzoyl) o-toluidine:

    • In a three-necked flask, add 5-nitro isatoic anhydride, o-toluidine, and ethanol.

    • Reflux the reaction mixture for 4 hours.

    • After completion, cool to room temperature and recover the ethanol by concentrating under reduced pressure to obtain N-(2-amino-5-nitro benzoyl) o-toluidine.

  • Step 3: Subsequent Steps: The intermediate from Step 2 can then be carried forward through cyclization, fluorine exchange, and reduction steps to yield this compound.

Chemical Characterization

This compound has been characterized using various analytical techniques to determine its physicochemical and spectroscopic properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄FN₃O
Molecular Weight 283.30 g/mol
Melting Point 195-196 °C
Appearance White to off-white solid
Solubility Slightly soluble in DMSO and Methanol
λmax 229, 308 nm
Spectroscopic and Chromatographic Data

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic methods.

TechniqueDataReference(s)
Mass Spectrometry (MS) Ion transitions monitored in multiple reaction-monitoring mode: m/z 284 -> 146.
¹H NMR (Predicted) Signals expected for aromatic protons, methyl protons, fluoromethyl protons, and amino protons.
¹³C NMR (Predicted) Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons are expected.
FT-IR Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=O, C=N, and C-F bonds.
HPLC Reversed-phase C18 column with a mobile phase of 0.1% formic acid-acetonitrile:0.1% formic acid buffer (80:20 v/v).
Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system equipped with a UV detector.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in buffer (80:20 v/v).

    • Flow Rate: Isocratic elution at a suitable flow rate.

    • Detection: UV detection at 229 nm or 308 nm.

    • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol or the mobile phase.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):

    • LC System: As described for HPLC.

    • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the transition of the parent ion (m/z 284) to a specific product ion (m/z 146).

    • Sample Preparation: For plasma samples, protein precipitation with an organic mixture (e.g., methanol:10% ZnSO₄ = 8:2) or liquid-liquid extraction can be employed.

  • Infrared (IR) Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film.

    • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Expected Absorptions:

      • ~3400-3300 cm⁻¹: N-H stretching (amino group)

      • ~3100-3000 cm⁻¹: C-H stretching (aromatic)

      • ~3000-2850 cm⁻¹: C-H stretching (aliphatic)

      • ~1680-1640 cm⁻¹: C=O stretching (quinazolinone carbonyl)

      • ~1620-1580 cm⁻¹: C=N stretching

      • ~1600-1450 cm⁻¹: C=C stretching (aromatic)

      • ~1100-1000 cm⁻¹: C-F stretching

Mechanism of Action: GABA-A Receptor Signaling

This compound's primary mechanism of action is through its agonistic activity on GABA-A receptors, which are ligand-gated ion channels. The binding of this compound to the β subtype of the GABA-A receptor potentiates the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system.

GABA_Signaling cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Pentameric Ion Channel) Cl_ion GABA_R->Cl_ion Increased Influx This compound This compound This compound->GABA_R Binds to β subtype GABA GABA GABA->GABA_R Binds Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability MuscleRelaxation Muscle Relaxation ReducedExcitability->MuscleRelaxation

Caption: this compound's signaling pathway via GABA-A receptor.

This enhanced GABAergic transmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. Consequently, the neuron is less likely to fire an action potential, resulting in reduced neuronal excitability and the observed muscle relaxant effects.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The outlined synthetic routes and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this compound. The elucidation of its mechanism of action further enhances the understanding of its pharmacological profile. The provided data and protocols are intended to facilitate further research and development in the field of centrally acting muscle relaxants.

References

Afloqualone Derivatives: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone, a quinazolinone derivative known for its muscle relaxant and sedative properties, serves as a key scaffold for the development of novel therapeutic agents. This technical guide delves into the landscape of this compound derivatives, exploring their synthesis, mechanism of action, and potential therapeutic applications beyond muscle relaxation. By examining the structure-activity relationships of related quinazolinone compounds, this document aims to provide a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics targeting the central nervous system.

Introduction

This compound is a centrally acting muscle relaxant that exerts its effects through agonistic activity at γ-aminobutyric acid type A (GABA-A) receptors. The quinazolinone core of this compound represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, sedative-hypnotic, and anti-inflammatory effects. This guide focuses on derivatives of this compound and related quinazolinones, providing insights into their therapeutic potential.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound and its derivatives involves the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_effect Cellular Effect cluster_therapeutic_effect Therapeutic Effect GABA_A GABA-A Receptor α, β, γ subunits Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_A Binds Afloqualone_Derivative This compound Derivative Afloqualone_Derivative->GABA_A Binds (Allosteric Site) Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Muscle_Relaxation Muscle Relaxation Neuronal_Inhibition->Muscle_Relaxation Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Sedation Sedation Neuronal_Inhibition->Sedation Synthesis_Workflow cluster_modification Further Modification Anthranilic_Acid Substituted Anthranilic Acid Intermediate_1 N-Acyl Anthranilic Acid Anthranilic_Acid->Intermediate_1 Acyl_Chloride Acyl Chloride Acyl_Chloride->Intermediate_1 Amine Amine Quinazolinone_Core Quinazolinone Derivative Amine->Quinazolinone_Core Intermediate_2 Benzoxazinone Intermediate_1->Intermediate_2 Dehydration Intermediate_2->Quinazolinone_Core Condensation R1_Modification R1 Modification Quinazolinone_Core->R1_Modification R2_Modification R2 Modification Quinazolinone_Core->R2_Modification R3_Modification R3 Modification Quinazolinone_Core->R3_Modification Anticonvulsant_Screening_Workflow cluster_seizure_models Seizure Induction Models start Start compound_admin Administer Compound (i.p. or p.o.) start->compound_admin wait Waiting Period (e.g., 30-60 min) compound_admin->wait seizure_induction Seizure Induction wait->seizure_induction observation Observe for Seizures seizure_induction->observation MES Maximal Electroshock (MES) seizure_induction->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) seizure_induction->scPTZ data_analysis Data Analysis (ED₅₀, TD₅₀) observation->data_analysis end End data_analysis->end

In-Vitro Receptor Binding Affinity of Afloqualone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone is a quinazolinone-based centrally acting skeletal muscle relaxant. Its therapeutic effects are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the in-vitro receptor binding characteristics of this compound, based on available scientific literature. While direct quantitative binding affinity data such as Ki or IC50 values are not extensively reported in publicly accessible literature, this guide summarizes the qualitative understanding of its receptor interactions. Furthermore, it details a standard experimental protocol for a competitive radioligand binding assay, a benchmark method for determining the binding affinity of a compound like this compound. This is supplemented with requisite visualizations to illustrate key pathways and experimental workflows.

Introduction to this compound

This compound is a muscle relaxant of the quinazolinone class, structurally analogous to methaqualone.[1] It has been used clinically for conditions involving muscle spasticity and has demonstrated sedative and muscle-relaxant properties.[2] The primary mechanism of action for this compound is understood to be its agonistic activity at GABA-A receptors, which enhances the inhibitory effects of GABA.[2][3] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as muscle relaxation.[2] Some evidence also suggests potential, though less characterized, interactions with serotonergic and noradrenergic pathways.

Receptor Binding Profile of this compound

The primary molecular target of this compound is the GABA-A receptor. It is reported to act as a positive allosteric modulator, specifically showing agonist activity at the β subtype of the GABA-A receptor. This modulation enhances the effect of the endogenous ligand, GABA, leading to its therapeutic effects.

Data Presentation: Receptor Binding Affinity

A comprehensive search of the scientific literature did not yield specific quantitative in-vitro binding affinity data (e.g., Ki, IC50) for this compound. The following table summarizes the qualitative receptor interaction profile based on the available information.

Receptor/TargetInteraction TypeQuantitative Data (Ki, IC50)Reference
GABA-A ReceptorAgonist / Positive Allosteric ModulatorNot Reported
GABA-A Receptor (β subtype)Agonist ActivityNot Reported
Serotonergic PathwaysPotential ModulationNot Reported
Noradrenergic PathwaysPotential ModulationNot Reported

Signaling Pathway

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the natural inhibitory signaling of GABA. When GABA binds to the receptor, it opens a chloride ion channel. This compound is thought to bind to a different site on the receptor, increasing the efficacy of GABA's binding, which leads to a greater influx of chloride ions and a stronger inhibitory signal.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl- (Intracellular) GABA_A->Cl_in GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Binds (Allosteric Site) Cl_out Cl- (Extracellular) Cl_out->GABA_A Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_in->Hyperpolarization Increased Concentration

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.

Experimental Protocols: In-Vitro Receptor Binding Assay

To determine the binding affinity of a test compound like this compound for the GABA-A receptor, a competitive radioligand binding assay is a standard and robust method. This protocol outlines a general procedure.

Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor by measuring its ability to displace a known radioligand.

Materials:

  • Biological Sample: Rat brain membranes or cell lines expressing recombinant GABA-A receptors.

  • Radioligand: A high-affinity GABA-A receptor agonist or antagonist, such as [³H]Muscimol or [³H]Flumazenil.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known non-radioactive GABA-A receptor ligand (e.g., Diazepam or unlabeled GABA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Glass fiber filters, filtration apparatus, liquid scintillation counter, scintillation vials, and cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Competition Binding Assay:

    • Set up assay tubes in triplicate for:

      • Total Binding: Contains membrane preparation and radioligand.

      • Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

      • Competitor Binding: Contains membrane preparation, radioligand, and varying concentrations of this compound.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Assay Termination and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the competitive radioligand binding assay described above.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Assay_Setup 4. Set up Assay Tubes (Total, Non-specific, Competitor) Membrane_Prep->Assay_Setup Radioligand_Prep 2. Radioligand Solution Radioligand_Prep->Assay_Setup Afloqualone_Prep 3. This compound Serial Dilutions Afloqualone_Prep->Assay_Setup Incubation 5. Incubate to Equilibrium Assay_Setup->Incubation Filtration 6. Rapid Filtration Incubation->Filtration Washing 7. Wash Filters Filtration->Washing Counting 8. Scintillation Counting (CPM) Washing->Counting Calc_SB 9. Calculate Specific Binding Counting->Calc_SB Plotting 10. Plot % Specific Binding vs. [this compound] Calc_SB->Plotting Calc_IC50 11. Determine IC50 Plotting->Calc_IC50 Calc_Ki 12. Calculate Ki Calc_IC50->Calc_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound exerts its primary therapeutic effects as a muscle relaxant through positive allosteric modulation of the GABA-A receptor. While the qualitative mechanism of action is established, there is a notable absence of publicly available, specific in-vitro quantitative binding affinity data. The experimental protocol detailed in this guide provides a standard and reproducible methodology for researchers to determine these crucial pharmacological parameters, thereby enabling a more complete characterization of this compound's interaction with its primary molecular target. Such data is essential for a deeper understanding of its structure-activity relationship and for the development of novel therapeutics targeting the GABAergic system.

References

Navigating the Metabolic Journey of Afloqualone: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetics and biotransformation of the muscle relaxant afloqualone in key preclinical animal models—rats, dogs, and monkeys—reveals significant species-dependent variations in its metabolic fate. This guide provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental methodologies employed in these pivotal studies, to support further research and drug development efforts.

Executive Summary

This compound, a quinazolinone derivative, undergoes extensive metabolism in animal models, with distinct pathways observed across different species. While the time to reach maximum blood concentration is relatively consistent, the half-life and primary metabolic routes diverge significantly. In monkeys, N-acetylation is the predominant initial metabolic step, whereas dogs primarily utilize hydroxylation and subsequent glucuronidation. In rats, the formation of unique sulfur-containing metabolites is a key pathway, dependent on gut microflora. This guide synthesizes the available quantitative pharmacokinetic data, details the experimental protocols used to generate this information, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this compound's disposition in preclinical species.

Pharmacokinetic Profile of this compound in Animal Models

The pharmacokinetic parameters of this compound have been characterized following oral administration in monkeys and dogs. The data, primarily derived from studies using radiolabeled compounds, provides essential insights into the drug's absorption and elimination kinetics.

ParameterMonkeyDog
Tmax (Time to Peak Concentration) 1 - 2 hours[1]1 - 2 hours[1]
Apparent Half-life (t½) 3.2 hours[1]7.2 hours[1]

Note: The data above is based on total blood radioactivity following administration of ¹⁴C-labeled this compound.

Experimental Protocols

A foundational understanding of the methodologies used in pharmacokinetic and metabolism studies is crucial for the interpretation and replication of experimental findings.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in animal models.

Typical Protocol:

  • Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used. Animals are fasted overnight prior to drug administration.[2]

  • Drug Administration: this compound is administered orally (p.o.) via gavage or in capsules, or intravenously (i.v.) as a bolus injection. The vehicle for administration is typically a solution or suspension in a suitable vehicle like 10% sucrose solution. Doses in studies have ranged up to 50 mg/kg for oral administration and from 1 to 20 mg/kg for intravenous administration in rats and cats.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein, cephalic vein) at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.

  • Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), and clearance using non-compartmental analysis.

G

Figure 1: Experimental workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolism Studies

Objective: To investigate the metabolic pathways of this compound and identify the enzymes involved.

Typical Protocol:

  • Test System: Liver microsomes from different species (rat, dog, monkey, human) are used as a source of metabolic enzymes.

  • Incubation: this compound is incubated with the liver microsomes in the presence of co-factors such as NADPH, which is necessary for the activity of cytochrome P450 enzymes.

  • Metabolite Identification: Following incubation, the mixture is analyzed by LC-MS/MS to identify the metabolites formed.

  • Reaction Phenotyping: To identify the specific enzymes responsible for metabolism, experiments can be conducted with specific chemical inhibitors or recombinant human enzymes.

G

Figure 2: Experimental workflow for an in vitro metabolism study.

Metabolism of this compound

The biotransformation of this compound is characterized by significant interspecies differences.

Metabolism in Monkeys

In monkeys, the primary metabolic pathway is initiated by N-acetylation of the 6-amino group. This is followed by hydroxylation at various positions, including the acetyl-methyl, 2'-methyl, and 2-fluoromethyl groups. Notably, phenolic metabolites, such as 3'- and 4'-hydroxylated this compound, were not detected. Additionally, sulfur-containing metabolites, including 2-methylthio, 2-methylsulfinyl, and 2-methylsulfonyl derivatives, are formed.

G This compound This compound N_Acetyl N-Acetylthis compound This compound->N_Acetyl N-Acetylation Sulfur Sulfur-Containing Metabolites (2-methylthio, 2-methylsulfinyl, 2-methylsulfonyl) This compound->Sulfur Thiol Conjugation & Further Metabolism Hydroxylated Hydroxylated Metabolites (acetyl-methyl, 2'-methyl, 2-fluoromethyl) N_Acetyl->Hydroxylated Hydroxylation

Figure 3: Proposed metabolic pathway of this compound in monkeys.
Metabolism in Dogs

In contrast to monkeys, N-acetylation of this compound is not observed in dogs. The principal metabolic route involves monohydroxylation at the 2-, 2'-, 3'-, and predominantly the 4'-position. These hydroxylated metabolites are then further conjugated with glucuronic acid . Similar to monkeys, dogs also excrete sulfur-containing metabolites.

G This compound This compound Monohydroxylated Monohydroxylated Metabolites (2-, 2'-, 3'-, 4'-positions) This compound->Monohydroxylated Monohydroxylation Sulfur Sulfur-Containing Metabolites This compound->Sulfur Thiol Conjugation & Further Metabolism Glucuronide Glucuronide Conjugates Monohydroxylated->Glucuronide Glucuronidation

Figure 4: Proposed metabolic pathway of this compound in dogs.
Metabolism in Rats

The metabolism of this compound in rats is noted for the formation of sulfur-containing metabolites. This process is dependent on the gut microflora. A mercapturate pathway conjugate of this compound is excreted into the bile, which is then metabolized by intestinal bacteria. The resulting metabolites are reabsorbed and further processed in the liver before being excreted in the urine.

G This compound This compound Mercapturate_Conjugate Mercapturate Pathway Conjugate This compound->Mercapturate_Conjugate Hepatic Conjugation Biliary_Excretion Biliary Excretion Mercapturate_Conjugate->Biliary_Excretion Microfloral_Metabolism Gut Microfloral Metabolism Biliary_Excretion->Microfloral_Metabolism Reabsorption Reabsorption Microfloral_Metabolism->Reabsorption Hepatic_Metabolism Further Hepatic Metabolism Reabsorption->Hepatic_Metabolism Sulfur_Metabolites Sulfur-Containing Metabolites (Urinary Excretion) Hepatic_Metabolism->Sulfur_Metabolites

Figure 5: Formation of sulfur-containing metabolites of this compound in rats.

Analytical Methodology

The quantification of this compound in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Protein Precipitation: A simple and rapid method where an organic solvent (e.g., methanol) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent (e.g., methyl-tertiary butyl ether).

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase C18 columns are typically used for separation.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).

  • Detection: Multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The ion transitions for this compound are typically m/z 284 -> 146. An internal standard (e.g., methaqualone) is used for accurate quantification.

Conclusion

The pharmacokinetic and metabolic profiles of this compound exhibit marked species differences, a critical consideration for the extrapolation of preclinical data to humans. The detailed metabolic pathways in monkeys (N-acetylation and hydroxylation), dogs (hydroxylation and glucuronidation), and rats (formation of sulfur-containing metabolites via gut microflora) highlight the diverse biotransformation routes of this compound. This technical guide provides a consolidated resource of the available data and methodologies to aid researchers and drug development professionals in designing and interpreting future studies on this compound and related compounds. A thorough understanding of these species-specific differences is paramount for the successful clinical development of new chemical entities.

References

Afloqualone: A Technical Guide on its Potential as a Modulator of Diverse Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone, a quinazolinone derivative, is clinically utilized as a centrally acting muscle relaxant. Its primary mechanism of action is well-established as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition and leading to its therapeutic effects. However, emerging, yet not fully characterized, evidence suggests that this compound's pharmacological profile may extend beyond the GABA system, with potential interactions with serotonergic and noradrenergic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's neuropharmacological properties. It details its established effects on the GABAergic system and explores the speculative evidence for its modulation of other key neurotransmitter systems, including dopamine, serotonin, norepinephrine, acetylcholine, and glutamate. Crucially, this document highlights the significant gaps in the existing literature, particularly the absence of quantitative data on this compound's binding affinities and potencies at non-GABAergic targets. To facilitate future research in this area, detailed, standardized experimental protocols for radioligand binding assays and in vivo microdialysis are provided. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in further elucidating the complete mechanistic profile of this compound and its potential for novel therapeutic applications.

Introduction

This compound is a centrally acting muscle relaxant belonging to the quinazolinone class of compounds.[1] It is primarily prescribed for the treatment of muscle spasticity and related conditions. The well-documented muscle relaxant effects of this compound are attributed to its action on the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS).[1] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, this compound reduces neuronal excitability.[1]

While its GABAergic activity is the cornerstone of its therapeutic action, some reports suggest that this compound may also modulate other neurotransmitter systems, including serotonergic and noradrenergic pathways.[1] However, these potential interactions are not well-characterized, and there is a notable lack of quantitative data to substantiate these claims. A deeper understanding of this compound's broader neuropharmacological profile is essential for a complete assessment of its therapeutic potential and possible side effects.

This technical guide synthesizes the available information on this compound's interaction with various neurotransmitter systems. It presents the established data on its primary mechanism of action and critically evaluates the evidence for its effects on other systems. Furthermore, it provides detailed experimental methodologies to encourage and guide future research aimed at filling the existing knowledge gaps.

Primary Mechanism of Action: GABA-A Receptor Modulation

This compound's principal mechanism of action is its positive allosteric modulation of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and prolonging the duration of the inhibitory postsynaptic potential. The result is a potentiation of GABAergic inhibition throughout the CNS, leading to the observed muscle relaxation and sedative effects.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_A_Receptor GABA-A Receptor Cl_Channel Cl- Channel (Closed) GABA_A_Receptor->Cl_Channel Cl_Channel_Open Cl- Channel (Open) Hyperpolarization Membrane Hyperpolarization Cl_Channel_Open->Hyperpolarization Cl- Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Muscle_Relaxation Muscle Relaxation Neuronal_Inhibition->Muscle_Relaxation GABA_presynaptic GABA GABA_presynaptic->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Figure 1: this compound's Mechanism at the GABA-A Receptor.

Potential Modulation of Other Neurotransmitter Systems: An Uncharted Territory

While the GABAergic effects of this compound are well-established, its influence on other neurotransmitter systems remains largely speculative. The following sections summarize the current, limited understanding and highlight the need for further investigation.

Serotonergic and Noradrenergic Systems

There are suggestions in the literature that this compound may interact with serotonergic and noradrenergic pathways. However, these assertions are not supported by robust quantitative data. The nature of these potential interactions—whether agonistic, antagonistic, or modulatory—and the specific receptor subtypes involved are unknown. Further research is required to determine if this compound has any clinically relevant effects on these systems, which could contribute to its overall therapeutic profile or side-effect profile.

Dopaminergic, Acetylcholinergic, and Glutamatergic Systems

There is currently no significant scientific literature available to suggest that this compound directly and potently modulates the dopaminergic, acetylcholinergic, or glutamatergic systems. Comprehensive screening assays are necessary to definitively rule out any interactions with these crucial neurotransmitter pathways.

Quantitative Data on Receptor Interactions

A critical gap in the understanding of this compound's pharmacology is the lack of quantitative data for its interactions with non-GABAergic neurotransmitter receptors and transporters. The following table summarizes the known information and highlights the areas where data is needed.

Neurotransmitter System Target Parameter Value Reference
GABAergic GABA-A ReceptorAgonist/Positive Allosteric ModulatorQualitative
Serotonergic Various Receptor SubtypesKi, EC50/IC50Not Available-
Noradrenergic Various Receptor SubtypesKi, EC50/IC50Not Available-
Dopaminergic Various Receptor SubtypesKi, EC50/IC50Not Available-
Acetylcholinergic Various Receptor SubtypesKi, EC50/IC50Not Available-
Glutamatergic Various Receptor SubtypesKi, EC50/IC50Not Available-

Table 1: Summary of this compound's Quantitative Interaction Data with Neurotransmitter Systems.

Experimental Protocols for Future Research

To address the current knowledge gaps, the following sections provide detailed, standardized protocols for key experiments that can be employed to investigate this compound's potential effects on various neurotransmitter systems.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors (e.g., serotonin, dopamine, norepinephrine, acetylcholine, and glutamate receptor subtypes).

Materials:

  • This compound

  • Radiolabeled ligands specific for each receptor of interest (e.g., [³H]-Ketanserin for 5-HT2A receptors)

  • Unlabeled competing ligands for each receptor

  • Cell membranes expressing the receptor of interest

  • Assay buffer (specific to each receptor)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal brain tissue.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for each receptor to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Receptor- Expressing Membranes Start->Prep_Membranes Assay_Setup Set up 96-well Plate: Membranes, Radioligand, This compound Prep_Membranes->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Add Scintillation Fluid and Count Radioactivity Washing->Scintillation Data_Analysis Analyze Data: Determine IC50 and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Radioligand Binding Assay.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To investigate the effect of systemic this compound administration on the extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions (e.g., prefrontal cortex, striatum, hippocampus).

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Ringer's solution (or artificial cerebrospinal fluid)

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant a microdialysis probe into the target brain region of the animal using a stereotaxic apparatus. Allow the animal to recover.

  • Baseline Collection: On the day of the experiment, connect the probe to a perfusion pump and perfuse with Ringer's solution at a slow, constant flow rate. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • This compound Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples at the same intervals for a defined period after drug administration.

  • Sample Analysis: Analyze the concentration of neurotransmitters in the collected dialysate samples using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to observe the effect of this compound.

Microdialysis_Workflow Start Start Probe_Implantation Surgically Implant Microdialysis Probe Start->Probe_Implantation Recovery Animal Recovery Period Probe_Implantation->Recovery Baseline_Collection Collect Baseline Dialysate Samples Recovery->Baseline_Collection Drug_Admin Administer this compound Baseline_Collection->Drug_Admin Post__Drug_Collection Post__Drug_Collection Drug_Admin->Post__Drug_Collection Post_Drug_Collection Collect Post-Administration Dialysate Samples HPLC_Analysis Analyze Neurotransmitter Levels by HPLC-ED Post_Drug_Collection->HPLC_Analysis Data_Analysis Analyze Data: Compare to Baseline HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for In Vivo Microdialysis Study.

Conclusion and Future Directions

This compound's established role as a GABA-A receptor positive allosteric modulator explains its efficacy as a muscle relaxant. However, the tantalizing but unverified suggestions of its interaction with other neurotransmitter systems, particularly the serotonergic and noradrenergic pathways, present a compelling area for future research. The lack of quantitative data on these potential off-target effects is a significant knowledge gap that hinders a complete understanding of this compound's pharmacological profile.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate the broader neurochemical effects of this compound. Elucidating these potential interactions will not only provide a more comprehensive mechanistic understanding of this drug but could also unveil novel therapeutic opportunities or explain certain side effects. A thorough characterization of this compound's full receptor and transporter interaction profile is a critical next step in its pharmacological journey.

References

Methodological & Application

Application Notes and Protocols for Afloqualone in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afloqualone is a centrally acting muscle relaxant belonging to the quinazolinone class of compounds.[1][2] Developed in the 1970s, it is an analog of methaqualone and exerts its pharmacological effects through its activity as a GABAergic agent.[2] Specifically, it acts as an agonist at the β subtype of the GABAa receptor, which enhances the inhibitory effects of GABA, leading to muscle relaxation and sedative effects.[2][3] These application notes provide a summary of dosages and protocols for the use of this compound in in vivo research settings, based on published scientific literature.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Animal Models

Animal ModelAdministration RouteDosage RangeObserved EffectsReference
RatsOral (p.o.)5 - 20 mg/kgDepression of DRL response, slight increase in response during alarm period in CER test, no excitatory behavior.[Yamamura et al., 1981]
RatsOral (p.o.)Up to 50 mg/kgInhibition of spontaneous motor activity, methamphetamine-induced hypermotility, and various convulsions at doses producing muscle relaxation.[Ochiai et al., 1982]
Cats (Anesthetized)Intravenous (i.v.)1 or 2 - 20 mg/kgDose-dependent inhibition of respiration, lowered arterial blood pressure, decreased heart rate.[Ochiai et al., 1982]
Cats (Spinalized)Not SpecifiedNot SpecifiedDose-dependent inhibition of mono- and poly-synaptic reflex potentials.[Ochiai & Ishida, 1982]
CatsOral (p.o.) and Intravenous (i.v.)Not SpecifiedDose-dependent relaxation of both alpha- and gamma-rigidity.[Ochiai & Ishida, 1982]
CatsOral (p.o.)25 mg/kgModerate muscle relaxation, increased resting and slow-wave light sleep stages.[Ochiai et al., 1982]
CatsOral (p.o.)50 mg/kgMarked muscle relaxation, increased slow-wave light sleep, decreased awake, resting, and fast-wave sleep stages.[Ochiai et al., 1982]
Monkeys and DogsOral (p.o.)Not Specified for effect, but for metabolism studyBlood radioactivity peaked 1-2 hours post-administration. Apparent half-lives were 3.2 hours in monkeys and 7.2 hours in dogs.[Sakai et al., 1983]

Experimental Protocols

Protocol 1: Evaluation of Muscle Relaxant Effects in a Rat Model

This protocol is a general guideline for assessing the muscle relaxant properties of this compound in rats, based on commonly used behavioral tests cited in the literature.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose solution).

  • Administration: Administer this compound orally (p.o.) via gavage at doses ranging from 5 to 50 mg/kg. A vehicle control group should be included.

  • Behavioral Assessment:

    • Spontaneous Motor Activity: At 30, 60, and 120 minutes post-administration, place individual rats in an open-field arena and record locomotor activity for a defined period (e.g., 10 minutes) using an automated tracking system.

    • Rotarod Test: To assess motor coordination and muscle relaxation, train rats to stay on a rotating rod. At various time points after this compound administration, place the rats on the accelerating rotarod and record the latency to fall.

    • Grip Strength Test: Measure forelimb grip strength using a grip strength meter at baseline and at set intervals after drug administration.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the control group.

Protocol 2: Investigation of Central Nervous System Effects in a Cat Model

This protocol provides a framework for studying the effects of this compound on spinal reflexes in cats, as described in the literature.

  • Animal Model: Adult cats of either sex (2.5-4.0 kg).

  • Surgical Preparation (for spinalized preparation):

    • Anesthetize the cat with an appropriate anesthetic (e.g., pentobarbital sodium).

    • Perform a laminectomy at the lumbar level (L1-L2) to expose the spinal cord.

    • Transect the spinal cord and pith the brain to create a spinalized preparation.

    • Maintain the animal's body temperature and physiological parameters throughout the experiment.

  • Electrophysiological Recordings:

    • Isolate and stimulate a peripheral nerve (e.g., the gastrocnemius nerve) with single electrical pulses.

    • Record mono- and poly-synaptic reflex potentials from the corresponding ventral root filaments.

  • This compound Administration: Administer this compound intravenously (i.v.) in a dose-dependent manner.

  • Data Acquisition and Analysis: Record the amplitude of the reflex potentials before and after each dose of this compound. Calculate the percentage of inhibition of the reflex potentials at each dose level.

Signaling Pathway and Experimental Workflow Diagrams

Afloqualone_Signaling_Pathway cluster_GABAa_Receptor GABAa Receptor GABAa β Subunit α Subunit γ Subunit Chloride_Influx Cl- Influx GABAa->Chloride_Influx Channel Opening This compound This compound This compound->GABAa:beta Agonist Binding GABA GABA GABA->GABAa:alpha Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Leads to

Caption: this compound's mechanism of action via the GABAa receptor.

Experimental_Workflow_In_Vivo_Muscle_Relaxant_Assay start Start animal_prep Animal Preparation (Rats) start->animal_prep drug_admin This compound Administration (Oral Gavage) animal_prep->drug_admin behavioral_tests Behavioral Assessments drug_admin->behavioral_tests rotarod Rotarod Test behavioral_tests->rotarod Motor Coordination open_field Open Field Test behavioral_tests->open_field Locomotor Activity grip_strength Grip Strength Test behavioral_tests->grip_strength Muscle Strength data_analysis Data Analysis rotarod->data_analysis open_field->data_analysis grip_strength->data_analysis end End data_analysis->end

Caption: Workflow for in vivo muscle relaxant activity assessment.

References

Application Note: Quantification of Afloqualone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afloqualone is a centrally acting muscle relaxant of the quinazoline family.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma samples. Two distinct sample preparation methodologies, liquid-liquid extraction (LLE) and protein precipitation (PP), are presented, offering flexibility based on laboratory workflow and sample concentration.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for this compound quantification.

Table 1: Method Validation Parameters [2]

ParameterResult
Limit of Quantification (LOQ)0.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Precision (CV%)< 11.8%
Accuracy> 91.5%

Table 2: LC-MS/MS Instrument Parameters

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18
Mobile Phase0.1% Formic acid in Acetonitrile : 0.1% Formic acid in Water (80:20, v/v)
Flow Rate0.2 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Monitored TransitionsSee Table 3
Source Temperature150 °C
Desolvation Temperature400 °C

Table 3: MRM Transitions for this compound and Internal Standard (Methaqualone) [2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound284146
Methaqualone (IS) - Method 1251117
Methaqualone (IS) - Method 2251131

Experimental Protocols

Two validated methods for sample preparation are provided below. Methaqualone is utilized as the internal standard (IS) for both protocols.[2]

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is recommended for its sample cleanliness.

Materials:

  • Human plasma samples

  • This compound and Methaqualone reference standards

  • Methyl tertiary-butyl ether (MTBE)

  • 0.1% Formic acid in Acetonitrile

  • 0.1% Formic acid in Water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the methaqualone internal standard solution to each plasma sample.

  • Extraction: Add 1 mL of methyl tertiary-butyl ether to each tube.

  • Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (0.1% formic acid in Acetonitrile: 0.1% formic acid in Water, 80:20 v/v).

  • Vortexing: Vortex briefly to dissolve the residue.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)

This method offers a simpler and faster workflow. However, for plasma samples with high concentrations of this compound (>7 ng/mL), this method may yield approximately 20% higher concentrations compared to the LLE method.

Materials:

  • Human plasma samples

  • This compound and Methaqualone reference standards

  • Methanol

  • 10% Zinc Sulfate (ZnSO₄) solution

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the methaqualone internal standard solution to each plasma sample.

  • Precipitation: Add 800 µL of an organic mixture (Methanol:10% ZnSO₄ = 8:2, v/v) to each tube.

  • Vortexing: Vortex the tubes for 2 minutes to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_LLE Liquid-Liquid Extraction Workflow plasma Plasma Sample (200 µL) is_spike Spike with IS plasma->is_spike extraction Add MTBE (1 mL) is_spike->extraction vortex1 Vortex (5 min) extraction->vortex1 centrifuge1 Centrifuge (10,000 rpm, 5 min) vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis1 LC-MS/MS Analysis reconstitute->analysis1

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound quantification.

G cluster_PP Protein Precipitation Workflow plasma Plasma Sample (200 µL) is_spike Spike with IS plasma->is_spike precipitation Add Methanol:ZnSO4 (8:2) is_spike->precipitation vortex2 Vortex (2 min) precipitation->vortex2 centrifuge2 Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge2 transfer_supernatant Transfer Supernatant centrifuge2->transfer_supernatant analysis2 LC-MS/MS Analysis transfer_supernatant->analysis2

Caption: Protein Precipitation (PP) workflow for this compound quantification.

References

Protocol for Studying Afloqualone's Effects on Spinal Reflexes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afloqualone is a centrally acting muscle relaxant of the quinazolinone class.[1] Its primary mechanism of action is as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This potentiation of GABAergic inhibition leads to a reduction in neuronal excitability within the central nervous system, resulting in muscle relaxation.[1] this compound has been shown to selectively inhibit polysynaptic spinal reflexes to a greater extent than monosynaptic reflexes, suggesting a specific modulatory effect on spinal circuitry.[2] This document provides detailed protocols for investigating the effects of this compound on both monosynaptic and polysynaptic spinal reflexes in animal models, along with data presentation guidelines and visualizations of the underlying pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on spinal reflexes and related muscle tone.

Table 1: Effect of this compound on Monosynaptic and Polysynaptic Reflex Potentials in Spinalized Cats

Treatment GroupDose (mg/kg, i.v.)Monosynaptic Reflex (MSR) InhibitionPolysynaptic Reflex (PSR) InhibitionSelectivity (PSR/MSR)
Vehicle Control-No significant inhibitionNo significant inhibition-
This compoundDose-dependentDose-dependent inhibition observed[2]Dose-dependent inhibition observed; more pronounced than MSR inhibitionHigher selectivity for PSR
TolperisoneDose-dependentDose-dependent inhibition observedDose-dependent inhibition observedSelectivity for PSR
BaclofenDose-dependentDose-dependent inhibition observedDose-dependent inhibition observed; less pronounced than MSR inhibitionHigher selectivity for MSR

Note: Specific percentage inhibition values at discrete doses were not available in the reviewed literature. The data indicates a qualitative dose-dependent relationship.

Table 2: Inhibitory Effects of this compound on α- and γ-Rigidity in Rats and Cats

Rigidity TypeRoute of Administration50% Inhibitory Dose (ED50)
α-Rigidityp.o. & i.v.1.5-2 times higher than for γ-rigidity
γ-Rigidityp.o. & i.v.Lower ED50 compared to α-rigidity

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording of Monosynaptic Reflex (H-reflex) in Rats

This protocol is designed to assess the effect of this compound on the monosynaptic Hoffmann reflex (H-reflex), an electrical analogue of the stretch reflex.

1. Animal Preparation: a. Anesthetize adult Sprague-Dawley rats with an appropriate anesthetic (e.g., urethane). b. Perform a tracheotomy to ensure a clear airway and maintain spontaneous breathing. c. Maintain the animal's body temperature at 37°C using a heating pad.

2. Surgical Procedure: a. Make an incision to expose the sciatic nerve and its tibial branch in one hind limb. b. Carefully separate the tibial nerve for stimulation. c. Expose the gastrocnemius and soleus muscles for electromyographic (EMG) recording.

3. Electrophysiological Recording: a. Place stimulating electrodes on the tibial nerve. b. Insert recording electrodes into the soleus muscle to record the H-reflex and the direct motor response (M-wave). c. Deliver single square-wave pulses (0.1-0.2 ms duration) to the tibial nerve. d. Determine the threshold for the M-wave and the H-reflex. The H-reflex is typically elicited at a lower stimulation intensity than the M-wave. e. Record baseline H-reflex amplitudes for a stable period before drug administration.

4. Drug Administration: a. Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at desired doses (e.g., 1, 5, 10 mg/kg). A vehicle control group should be included. b. Administer a single dose and record the H-reflex amplitude at regular intervals (e.g., 5, 15, 30, 60 minutes) post-administration.

5. Data Analysis: a. Measure the peak-to-peak amplitude of the H-reflex. b. Express the post-drug H-reflex amplitude as a percentage of the pre-drug baseline. c. Compare the effects of different doses of this compound and the vehicle control using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: In Vivo Electrophysiological Recording of Polysynaptic Reflexes in Spinalized Cats

This protocol evaluates the effect of this compound on polysynaptic reflexes, which involve one or more interneurons.

1. Animal Preparation: a. Anesthetize adult cats with an appropriate anesthetic (e.g., α-chloralose). b. Perform a tracheal cannulation for artificial respiration. c. Monitor and maintain vital signs, including blood pressure, heart rate, and body temperature.

2. Surgical Procedure: a. Perform a laminectomy at the lumbar level (L5-S1) to expose the spinal cord. b. Transect the spinal cord at the thoracic level (T12-T13) to eliminate supraspinal influences. c. Isolate the dorsal and ventral roots of a lumbar segment (e.g., L7). d. Mount the animal in a stereotaxic frame to ensure stability.

3. Electrophysiological Recording: a. Place a stimulating electrode on the central end of the cut L7 dorsal root. b. Place a recording electrode on the central end of the cut L7 ventral root. c. Stimulate the dorsal root with single electrical pulses of varying intensities to elicit both monosynaptic and polysynaptic reflex potentials in the ventral root recording. Polysynaptic reflexes have a longer latency than the monosynaptic reflex. d. Record stable baseline reflex potentials before drug administration.

4. Drug Administration: a. Administer this compound intravenously (i.v.) in a cumulative dose-dependent manner (e.g., 0.1, 0.3, 1, 3 mg/kg). A vehicle control group should be included. b. Allow a sufficient equilibration period between doses.

5. Data Analysis: a. Measure the area under the curve or the peak amplitude of both the monosynaptic and polysynaptic components of the ventral root potential. b. Calculate the percentage inhibition of each reflex component at each dose relative to the baseline. c. Construct dose-response curves for the inhibition of both reflexes. d. Determine the ED50 (the dose that produces 50% of the maximal inhibition) for both reflexes to quantify the selectivity of this compound.

Mandatory Visualizations

Afloqualone_Signaling_Pathway cluster_membrane Postsynaptic Membrane This compound This compound GABA_A_Receptor GABA-A Receptor (β subtype) This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Enhances opening Neuron_Membrane Postsynaptic Neuron Membrane Hyperpolarization Membrane Hyperpolarization Neuron_Membrane->Hyperpolarization Leads to Chloride_Channel->Neuron_Membrane Increased Cl- influx GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation Causes

This compound's GABA-A Receptor Signaling Pathway.

Monosynaptic_Reflex_Workflow cluster_prep Animal Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Administration & Data Collection cluster_analysis Data Analysis Anesthesia Anesthetize Rat Surgery Expose Tibial Nerve & Soleus Muscle Anesthesia->Surgery Electrodes Place Stimulating & Recording Electrodes Surgery->Electrodes Stimulation Stimulate Tibial Nerve Electrodes->Stimulation Recording Record H-reflex & M-wave Stimulation->Recording Baseline Establish Baseline H-reflex Recording->Baseline Administer Administer this compound/Vehicle Baseline->Administer Stable baseline achieved Post_Drug_Recording Record H-reflex Post-dose Administer->Post_Drug_Recording Measure Measure H-reflex Amplitude Post_Drug_Recording->Measure Calculate Calculate % of Baseline Measure->Calculate Compare Statistical Comparison Calculate->Compare

Experimental Workflow for Monosynaptic Reflex Study.

Polysynaptic_Reflex_Workflow cluster_prep Animal Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Administration & Data Collection cluster_analysis Data Analysis Anesthesia Anesthetize Cat Spinalization Spinal Cord Transection Anesthesia->Spinalization Laminectomy Expose Lumbar Dorsal & Ventral Roots Spinalization->Laminectomy Electrodes Place Electrodes on Dorsal & Ventral Roots Laminectomy->Electrodes Stimulation Stimulate Dorsal Root Electrodes->Stimulation Recording Record Ventral Root Potentials (MSR & PSR) Stimulation->Recording Baseline Establish Baseline Reflexes Recording->Baseline Administer Administer this compound/Vehicle (Cumulative Doses) Baseline->Administer Stable baseline achieved Post_Drug_Recording Record Reflexes Post-dose Administer->Post_Drug_Recording Measure Measure MSR & PSR Amplitudes Post_Drug_Recording->Measure Calculate Calculate % Inhibition Measure->Calculate Dose_Response Construct Dose-Response Curves Calculate->Dose_Response ED50 Determine ED50 Values Dose_Response->ED50

References

Application Notes and Protocols for Afloqualone-Induced Muscle Relaxation in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing afloqualone, a quinazolinone derivative and GABA-A receptor agonist, for inducing muscle relaxation in rodent models. This document outlines the mechanism of action, effective dosages, and detailed protocols for key behavioral and physiological assessments.

Introduction

This compound is a centrally acting muscle relaxant that exerts its effects primarily through the potentiation of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1][2] By acting as an agonist at the β-subtype of the GABA-A receptor, this compound enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[1][2] This results in a decrease in muscle tone and alleviation of muscle spasms. Notably, this compound demonstrates a more selective inhibition of polysynaptic reflexes over monosynaptic reflexes, suggesting a targeted action on spinal cord pathways involved in muscle tone regulation.[3]

Mechanism of Action

This compound's primary mechanism involves the positive allosteric modulation of GABA-A receptors. This action is distinct from benzodiazepines, although it shares a similar outcome of enhanced GABAergic inhibition. The binding of this compound to the GABA-A receptor increases the receptor's affinity for GABA, leading to a more profound inhibitory effect at the synapse. This enhanced inhibition is particularly effective in the spinal cord, where it dampens the polysynaptic pathways responsible for maintaining muscle tone.

Afloqualone_Mechanism This compound This compound GABA_A_Receptor GABA-A Receptor (β-subunit) This compound->GABA_A_Receptor Binds to Cl_channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Cl_channel Activates GABA GABA GABA->GABA_A_Receptor Binds to Neuron Neuron Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation Induces Rotarod_Workflow Start Start Acclimation Acclimation (30 min) Start->Acclimation Training Training on Rotarod (2-3 trials) Acclimation->Training Grouping Group Assignment (Control & Treatment) Training->Grouping Administration Drug/Vehicle Administration Grouping->Administration Testing Rotarod Test (Multiple Time Points) Administration->Testing Data_Recording Record Latency to Fall Testing->Data_Recording Data_Analysis Statistical Analysis Data_Recording->Data_Analysis End End Data_Analysis->End Logical_Relationship Afloqualone_Admin This compound Administration GABA_Agonism GABA-A Receptor Agonism Afloqualone_Admin->GABA_Agonism CNS_Depression Central Nervous System Depression GABA_Agonism->CNS_Depression Spinal_Inhibition Spinal Polysynaptic Reflex Inhibition GABA_Agonism->Spinal_Inhibition Muscle_Relaxation Muscle Relaxation CNS_Depression->Muscle_Relaxation Reduced_Activity Reduced Locomotor Activity CNS_Depression->Reduced_Activity Spinal_Inhibition->Muscle_Relaxation Reduced_Coordination Reduced Motor Coordination Muscle_Relaxation->Reduced_Coordination Reduced_Strength Reduced Muscle Strength Muscle_Relaxation->Reduced_Strength Reduced_Coordination->Reduced_Activity

References

Application of Afloqualone in Preclinical Models of Neuropathic Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with considerable side effects. The development of novel analgesics with improved efficacy and safety profiles is therefore a critical area of research.

Afloqualone, a quinazolinone derivative, is a centrally acting muscle relaxant with a known mechanism of action as a positive allosteric modulator of the GABA-A receptor.[1][2][3] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound reduces neuronal excitability.[1][4] This mode of action suggests a therapeutic potential for this compound in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.

While direct experimental evidence of this compound's efficacy in established animal models of neuropathic pain is not available in the current body of scientific literature, its pharmacological profile warrants investigation. This document provides detailed application notes and standardized protocols for evaluating the potential analgesic effects of this compound in four commonly used rodent models of neuropathic pain: Chronic Constriction Injury (CCI), Spinal Nerve Ligation (SNL), Chemotherapy-Induced Neuropathic Pain (CIPN), and Diabetic Neuropathy.

Mechanism of Action of this compound

This compound is a GABA-A receptor agonist, showing activity at the β subtype. Its primary mechanism involves enhancing the effect of GABA on the GABA-A receptor, which is a ligand-gated ion channel. Binding of this compound to the GABA-A receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability and leading to muscle relaxation and potentially, analgesia.

afloqualone_mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_R->Cl_channel Enhances opening Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increases Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Potential Analgesic Effect Reduced_Excitability->Analgesia This compound This compound This compound->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to orthosteric site

Caption: Proposed signaling pathway of this compound's action.

Experimental Protocols for Neuropathic Pain Models

The following protocols describe the surgical and induction procedures for creating established and reproducible models of neuropathic pain in rodents. These models are suitable for screening the analgesic potential of compounds like this compound.

Chronic Constriction Injury (CCI) Model

The CCI model is widely used to mimic peripheral nerve damage and induce neuropathic pain.

Experimental Workflow:

cci_workflow start Anesthetize Animal expose Expose Sciatic Nerve start->expose ligate Loosely Ligate Nerve (4 ligatures) expose->ligate close Close Incision ligate->close recover Post-operative Recovery (7-14 days) close->recover test Behavioral Testing (e.g., von Frey, Hot Plate) recover->test end Data Analysis test->end

Caption: Experimental workflow for the CCI model.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Place the animal in a prone position and shave the lateral aspect of the thigh.

    • Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

    • Proximal to the sciatic trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.

    • Place four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with approximately 1 mm spacing between them.

    • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting circulation. A brief twitch of the corresponding muscles is a good indicator of the correct tension.

    • Close the muscle layer and skin with appropriate sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours. Monitor the animals for signs of distress or infection.

  • Pain Behavior Assessment: Behavioral testing for mechanical allodynia and thermal hyperalgesia typically begins 7 to 14 days post-surgery, once the neuropathic pain state is established.

Spinal Nerve Ligation (SNL) Model

The SNL model produces a highly reproducible and long-lasting neuropathic pain state by ligating specific spinal nerves.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Anesthesia: Anesthetize the animal as described for the CCI model.

  • Surgical Procedure:

    • Place the animal in a prone position.

    • Make a dorsal midline incision over the lumbar spine.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.

    • Remove the L6 transverse process to visualize the L4 and L5 spinal nerves.

    • Isolate the L5 spinal nerve (and L6, if desired) distal to the dorsal root ganglion.

    • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

    • Ensure that the ligation is secure and completely transects the nerve.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative care as described for the CCI model.

  • Pain Behavior Assessment: The development of mechanical and cold allodynia can be assessed starting from 3-7 days post-surgery.

Chemotherapy-Induced Neuropathic Pain (CIPN) Model

This model mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy. Paclitaxel is a commonly used agent to induce CIPN in rodents.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used.

  • Induction Agent: Paclitaxel dissolved in a suitable vehicle (e.g., Cremophor EL and ethanol, then diluted in saline).

  • Administration:

    • Administer paclitaxel via intraperitoneal (i.p.) or intravenous (i.v.) injections.

    • A common dosing regimen is four i.p. injections of 2 mg/kg on alternating days.

    • The cumulative dose and administration schedule can be varied to modulate the severity of the neuropathy.

  • Pain Behavior Assessment: Behavioral signs of neuropathic pain, such as mechanical and cold allodynia, typically develop within 7-14 days after the first injection.

Diabetic Neuropathy Model

Streptozotocin (STZ)-induced diabetes is a common method to model the painful neuropathy associated with type 1 diabetes.

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.

  • Induction Agent: Streptozotocin (STZ) freshly dissolved in cold citrate buffer (pH 4.5).

  • Induction of Diabetes:

    • Fast the animals overnight before STZ administration.

    • Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).

    • Confirm the development of hyperglycemia (blood glucose > 250 mg/dL) 48-72 hours after STZ injection and monitor weekly.

  • Pain Behavior Assessment: Neuropathic pain behaviors, including mechanical allodynia and thermal hyperalgesia, typically develop within 3-4 weeks after the induction of diabetes.

Assessment of Pain Behaviors

The efficacy of this compound in these models would be assessed by its ability to reverse established pain behaviors.

  • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments to the plantar surface of the hind paw is determined. A lower withdrawal threshold in the injured/treated paw compared to the contralateral or baseline indicates allodynia.

  • Thermal Hyperalgesia: Assessed using the Hargreaves test (plantar test) or a hot plate test. The latency to paw withdrawal from a radiant heat source or a heated surface is measured. A shorter withdrawal latency indicates hyperalgesia.

  • Cold Allodynia: Can be evaluated by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw lifting or licking. An increased response duration indicates cold allodynia.

Data Presentation

While no studies have been published on the use of this compound in these models, the following tables illustrate how quantitative data on its potential efficacy could be presented. The data shown are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Effect of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-CCIPaw Withdrawal Threshold (g) - Post-Treatment% Reversal of Allodynia
Vehicle-15.2 ± 1.13.5 ± 0.43.8 ± 0.52%
This compound1014.9 ± 1.33.2 ± 0.37.1 ± 0.8*33%
This compound3015.5 ± 1.03.8 ± 0.511.5 ± 1.2 66%
Positive Control (Gabapentin)10015.1 ± 1.23.4 ± 0.412.8 ± 1.080%

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of this compound on Thermal Hyperalgesia in the SNL Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Post-SNLPaw Withdrawal Latency (s) - Post-Treatment% Reversal of Hyperalgesia
Vehicle-10.5 ± 0.84.2 ± 0.54.5 ± 0.65%
This compound1010.2 ± 0.74.0 ± 0.46.5 ± 0.7*40%
This compound3010.8 ± 0.94.4 ± 0.68.9 ± 0.8 70%
Positive Control (Morphine)510.6 ± 0.84.1 ± 0.59.8 ± 0.788%

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Conclusion and Future Directions

This compound's mechanism as a GABA-A receptor agonist provides a strong rationale for its investigation as a potential therapeutic agent for neuropathic pain. The detailed protocols provided herein for the CCI, SNL, CIPN, and diabetic neuropathy models offer a standardized framework for preclinical evaluation of its analgesic efficacy.

The absence of published data on this compound in these models represents a significant research gap. Future studies should aim to:

  • Determine the dose-dependent efficacy of this compound in reversing mechanical allodynia and thermal hyperalgesia in these models.

  • Investigate the optimal route of administration and pharmacokinetic/pharmacodynamic relationships.

  • Explore the effects of chronic this compound administration on the development and maintenance of neuropathic pain.

  • Elucidate the specific subtypes of GABA-A receptors involved in its potential analgesic effects in the spinal cord and higher brain centers.

Such research will be crucial in determining whether this compound holds promise as a novel treatment for the millions of individuals suffering from neuropathic pain.

References

Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity Following Afloqualone Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afloqualone is a centrally acting muscle relaxant belonging to the quinazolinone class of compounds. Its therapeutic effects are primarily attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] By enhancing the action of GABA, this compound increases chloride ion influx into neurons, leading to hyperpolarization and a subsequent reduction in neuronal excitability.[1] This mechanism underlies its efficacy in alleviating muscle spasms and rigidity.[3][4]

These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity, focusing on techniques such as patch-clamp and extracellular recordings in the spinal cord, a key site of action for muscle relaxants.

Mechanism of Action: GABA-A Receptor Modulation

This compound enhances the inhibitory effects of GABA by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event increases the receptor's affinity for GABA, leading to a more profound and prolonged opening of the associated chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. Studies on similar quinazolinone derivatives suggest that these compounds may bind within the transmembrane domain of the GABA-A receptor. While the precise subunit selectivity of this compound is not fully elucidated, it is suggested to have activity at the β subtype of the GABA-A receptor.

afloqualone_signaling_pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds

This compound's signaling pathway at the GABA-A receptor.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data representing the expected outcomes of electrophysiological experiments with this compound, based on its known mechanism of action.

Table 1: Dose-Dependent Effect of this compound on Spontaneous Firing Rate of Spinal Cord Neurons (In Vivo Extracellular Recording)

This compound Concentration (µM)Mean Firing Rate (Hz)Standard Deviation (Hz)% Inhibition
0 (Control)15.23.10%
112.52.817.8%
108.12.246.7%
503.71.575.7%
1001.20.892.1%

Table 2: Effect of this compound on GABA-A Receptor-Mediated Inhibitory Postsynaptic Currents (IPSCs) in Spinal Cord Lamina II Neurons (Whole-Cell Patch-Clamp)

ConditionIPSC Amplitude (pA)IPSC Decay Time (ms)IPSC Frequency (Hz)
Control-85.4 ± 10.212.3 ± 2.15.6 ± 1.3
This compound (10 µM)-128.1 ± 15.518.7 ± 2.95.4 ± 1.2
% Change +50.0% +52.0% -3.6% (NS)

Data are presented as mean ± SEM. NS = Not Significant.

Experimental Protocols

Protocol 1: In Vivo Single-Unit Extracellular Recording in the Spinal Cord of Anesthetized Rats

This protocol is designed to measure the effect of systemically administered this compound on the spontaneous and evoked activity of dorsal horn neurons.

1. Animal Preparation:

  • Anesthetize an adult Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, i.p.).

  • Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.

  • Secure the animal in a stereotaxic frame to ensure stability.

  • Maintain the animal's body temperature at 37°C using a heating pad.

2. Recording Setup:

  • Use a glass-insulated tungsten microelectrode (1-2 MΩ impedance) for recording.

  • Advance the microelectrode into the dorsal horn of the spinal cord using a hydraulic micromanipulator.

  • Isolate single-unit activity based on spike amplitude and waveform.

3. Data Acquisition:

  • Record spontaneous neuronal activity for a stable baseline period of at least 15 minutes.

  • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) in increasing doses.

  • Record neuronal activity continuously for at least 30 minutes after each dose.

  • Neuronal signals are amplified, filtered, and digitized for offline analysis (e.g., spike sorting and firing rate calculation).

4. This compound Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO and saline).

  • Administer doses ranging from 1 to 20 mg/kg to generate a dose-response curve.

in_vivo_extracellular_workflow A Animal Anesthesia & Laminectomy B Stereotaxic Mounting A->B C Electrode Insertion into Dorsal Horn B->C D Isolate Single-Unit Activity C->D E Record Baseline Firing D->E F Administer this compound (Dose 1) E->F G Record Post-Drug Firing F->G H Repeat for Subsequent Doses G->H I Data Analysis: Spike Sorting & Firing Rate H->I

Workflow for in vivo extracellular recording.
Protocol 2: Whole-Cell Patch-Clamp Recording from Spinal Cord Slices

This protocol allows for the detailed investigation of this compound's effects on synaptic transmission, specifically on GABAergic inhibitory postsynaptic currents (IPSCs).

1. Slice Preparation:

  • Deeply anesthetize a young rat (P14-P21) and perform a rapid decapitation.

  • Dissect the lumbar spinal cord in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Prepare 300-400 µm thick transverse slices using a vibratome.

  • Incubate slices in artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording Configuration:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min.

  • Visualize neurons in the dorsal horn (e.g., Lamina II) using an upright microscope with DIC optics.

  • Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution appropriate for recording chloride currents.

  • Establish a whole-cell patch-clamp configuration.

3. Recording of IPSCs:

  • Clamp the neuron at a holding potential of 0 mV to record spontaneous IPSCs as outward currents.

  • Record a stable baseline of sIPSCs for 5-10 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 10 µM).

  • Record for 10-15 minutes in the presence of this compound.

  • Perform a washout with aCSF to observe the reversibility of the effect.

  • Analyze changes in the amplitude, frequency, and decay kinetics of IPSCs.

patch_clamp_workflow A Spinal Cord Slice Preparation B Slice Incubation & Recovery A->B C Transfer to Recording Chamber B->C D Visualize Neuron & Establish Whole-Cell Patch C->D E Record Baseline sIPSCs D->E F Bath Apply this compound E->F G Record sIPSCs with Drug F->G H Washout with aCSF G->H I Data Analysis: IPSC Amplitude, Frequency, Kinetics H->I

Workflow for whole-cell patch-clamp recording.

Conclusion

The electrophysiological techniques outlined in these application notes provide a robust framework for characterizing the neuronal effects of this compound. By quantifying changes in neuronal firing rates and synaptic currents, researchers can gain a deeper understanding of its mechanism of action and its impact on spinal cord circuitry. This information is crucial for the continued development and optimization of GABA-A receptor modulators for the treatment of musculoskeletal disorders.

References

Application Notes and Protocols for Afloqualone in the Study of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afloqualone is a quinazolinone derivative that functions as a selective modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] As a positive allosteric modulator, this compound enhances the effects of GABA, thereby producing sedative, muscle-relaxant, and anticonvulsant effects.[3] These properties make this compound a valuable pharmacological tool for investigating the role of GABAergic signaling in various physiological and pathological processes.

This document provides detailed application notes and experimental protocols for utilizing this compound to study GABAergic neurotransmission. It is intended to guide researchers in designing and executing experiments to characterize the effects of this compound and other modulators on GABA-A receptor function, both in vitro and in vivo.

Mechanism of Action

This compound exerts its effects by binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself. It is reported to be an agonist at the β (beta) subtype of the GABA-A receptor.[1] This binding event potentiates the receptor's response to GABA, leading to an increased influx of chloride ions (Cl-) into the neuron.[2] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus enhancing inhibitory signaling throughout the CNS.

Quantitative Data Summary

CompoundReceptor/AssayParameterValueReference
This compound GABAA Receptor (β subunit)KiNot Available
GABA-induced currents (electrophysiology)EC50Not Available
Methaqualone Various neurotransmitter receptors and transportersIC50>10 µM (indicating low affinity for other targets)
α1β2γ2S GABAA Receptors (electrophysiology)EC50 (PAM activity)~30 µM
α1β2γ2S GABAA Receptors (electrophysiology)% Potentiation of GABA EC10~200% at 30 µM

Signaling Pathway and Mechanism of Action of this compound

Afloqualone_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization GABA GABA GABA->GABA_Receptor binds This compound This compound This compound->GABA_Receptor binds to β subunit (allosteric site) Chloride_Ion Cl- Chloride_Ion->Chloride_Channel influx

This compound's modulation of the GABA-A receptor signaling pathway.

Experimental Protocols

The following protocols are standard methods used to characterize GABAergic modulators and can be readily adapted for the study of this compound.

Radioligand Binding Assay for GABAA Receptors

This assay is used to determine the binding affinity (Ki) of this compound for the GABA-A receptor. It involves competing with a radiolabeled ligand that has a known affinity for the receptor.

Materials:

  • Radioligand: [3H]muscimol (a high-affinity GABA-A receptor agonist).

  • Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 10 mM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Wash the membranes repeatedly to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In test tubes, combine the membrane preparation (e.g., 100-200 µg of protein), a fixed concentration of [3H]muscimol (e.g., 5 nM), and varying concentrations of this compound.

  • Controls: Prepare tubes for total binding (membrane and radioligand only) and non-specific binding (membrane, radioligand, and a saturating concentration of unlabeled GABA).

  • Incubation: Incubate the tubes at 4°C for 45 minutes to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each tube through glass fiber filters under vacuum.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiological Analysis of GABAA Receptor Function

Whole-cell patch-clamp electrophysiology is the gold standard for assessing the functional effects of modulators on ion channels. This protocol can be used to measure this compound's potentiation of GABA-induced currents in cultured cells expressing specific GABA-A receptor subtypes.

Materials:

  • Cell Line: A cell line stably or transiently expressing the desired GABAA receptor subunits (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.

  • Pipettes: Borosilicate glass capillaries for pulling patch pipettes.

  • Solutions:

    • External Solution (in mM): 138 NaCl, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 5.6 glucose, pH 7.4.

    • Internal Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2.

  • Agonist: GABA.

  • Test Compound: this compound.

  • Drug Application System: A rapid solution exchange system.

Procedure:

  • Cell Culture: Culture the cells expressing the GABA-A receptors on coverslips.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Using a micromanipulator, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Acquisition: Record the current responses to GABA alone and in the presence of this compound.

  • Data Analysis: Measure the peak amplitude of the GABA-induced currents. Plot the percentage potentiation of the GABA response as a function of this compound concentration to determine the EC50 value.

In Vivo Behavioral Assessment: Rotarod Test

The rotarod test is a widely used method to assess motor coordination and the muscle-relaxant effects of drugs in rodents.

Materials:

  • Animals: Mice or rats.

  • Apparatus: Rotarod apparatus with a rotating rod.

  • Test Compound: this compound, dissolved in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

  • Vehicle Control: The solvent used to dissolve this compound.

  • Positive Control: A known muscle relaxant such as diazepam.

Procedure:

  • Acclimation and Training: Acclimate the animals to the testing room. Train the animals on the rotarod at a constant speed (e.g., 15-25 rpm) until they can consistently remain on the rod for a set period (e.g., 3-5 minutes).

  • Drug Administration: Divide the animals into groups and administer this compound, vehicle, or a positive control.

  • Testing: At a predetermined time after drug administration (e.g., 30 minutes), place each animal on the rotating rod and record the latency to fall.

  • Data Analysis: Compare the mean latency to fall between the different treatment groups. A significant decrease in the time spent on the rod indicates a muscle-relaxant effect.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay ([3H]muscimol) Patch_Clamp Whole-Cell Patch-Clamp (HEK293 cells) Binding_Assay->Patch_Clamp confirms functional effect Ki_Value Determine Binding Affinity (Ki) Binding_Assay->Ki_Value EC50_Value Determine Functional Potency (EC50) Patch_Clamp->EC50_Value Rotarod Rotarod Test (Motor Coordination) Spinal_Reflex Spinal Reflex Potential (Cats/Rats) Rotarod->Spinal_Reflex mechanistic follow-up Muscle_Relaxant_Effect Assess Muscle Relaxant Effect Rotarod->Muscle_Relaxant_Effect Spinal_Action Investigate Spinal Mechanism Spinal_Reflex->Spinal_Action Start This compound Start->Binding_Assay Start->Patch_Clamp Start->Rotarod Muscle_Relaxant_Effect->Spinal_Reflex elucidate mechanism

A typical experimental workflow for studying this compound.

Conclusion

This compound's action as a positive allosteric modulator of GABA-A receptors, with a preference for the β subunit, makes it a specific and valuable tool for dissecting the complexities of GABAergic neurotransmission. The protocols outlined in this document provide a robust framework for researchers to investigate its binding characteristics, functional effects on receptor activity, and behavioral consequences in vivo. By employing these methods, researchers can further elucidate the role of specific GABA-A receptor subtypes in health and disease, and potentially identify new therapeutic targets for a range of neurological and psychiatric disorders.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Afloqualone Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afloqualone, a quinazolinone derivative, is a centrally acting muscle relaxant.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final drug product. The presence of impurities, which can originate from the manufacturing process or degradation, must be monitored and controlled within acceptable limits as defined by regulatory bodies.[3][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound purity and the quantification of its related substances.

Principle of the Method

The method utilizes reversed-phase chromatography, a technique that separates compounds based on their hydrophobicity.[5] A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is achieved using an ultraviolet (UV) detector, which measures the absorbance of the compounds as they elute from the column.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a gradient or isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Chromatography Data System (CDS) for data acquisition and processing

  • Materials and Reagents:

    • This compound reference standard (API)

    • Known impurity standards (if available)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade or Milli-Q)

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm, PTFE or nylon)

2. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.

  • Standard Solution: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This yields a final concentration of 50 µg/mL.

  • Sample Solution (Test Preparation): Accurately weigh about 25 mg of the this compound sample (API) and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. Inject the Standard Solution five times and evaluate the system suitability parameters against the acceptance criteria listed below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for Peak Area≤ 2.0%

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test (SST) to confirm system performance.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the prepared Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms using the CDS. Identify the this compound peak based on the retention time of the standard. Any other peaks are considered impurities.

6. Calculation of Purity

The percentage of any single impurity and the total impurities are calculated using the area normalization method.

  • % Individual Impurity = (Area of individual impurity peak / Sum of all peak areas) x 100

  • % Total Impurities = Sum of % Individual Impurities

The purity of this compound is calculated as:

  • % Purity = 100 - % Total Impurities

Method Validation Summary

This HPLC method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The table below summarizes typical validation parameters and their acceptance criteria.

Validation ParameterTypical Acceptance Criteria
Specificity The method must resolve this compound from its impurities and any degradation products. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 for this compound and its impurities over the concentration range.
Accuracy Mean recovery between 98.0% and 102.0% for the API. For impurities, recovery should be within 90.0% - 110.0%.
Precision (Repeatability) RSD ≤ 2.0% for the API; RSD ≤ 10.0% for impurities at the specification limit.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of approximately 10:1; precision (RSD) at this level should be ≤ 10%.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for this compound purity analysis by HPLC.

G cluster_impurities Types of Impurities API This compound API Method RP-HPLC Method API->Method Imp Impurities Imp->Method Result Purity Result (% this compound) Method->Result Process Process-Related Process->Imp Deg Degradation Products Deg->Imp Start Starting Materials Start->Imp

References

Application Notes and Protocols for In Vitro Bioactivity Screening of Afloqualone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afloqualone is a quinazolinone derivative known for its muscle-relaxant and sedative properties.[1] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] By enhancing the effect of GABA, this compound increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.[2] This document provides detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound and similar compounds. These assays are designed to confirm its known mechanism of action and to explore potential secondary activities and liabilities, such as cytotoxicity.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described assays. The values presented are for illustrative purposes and should be replaced with experimentally determined data.

Table 1: GABA-A Receptor Modulation

Assay TypeReceptor SubtypeParameterThis compoundPositive Control (e.g., Diazepam)
Radioligand Bindingα1β2γ2Ki (nM)[Insert Value][Insert Value]
Electrophysiologyα1β2γ2EC50 (nM) for GABA Potentiation[Insert Value][Insert Value]
Fluorescence Assayα1β2γ2EC50 (nM) for GABA Potentiation[Insert Value][Insert Value]

Table 2: Cytotoxicity Profile

Cell LineAssay TypeParameterThis compoundPositive Control (e.g., Doxorubicin)
HEK293MTTIC50 (µM)[Insert Value][Insert Value]
HepG2MTTIC50 (µM)[Insert Value][Insert Value]
SH-SY5YMTTIC50 (µM)[Insert Value][Insert Value]

Table 3: Isolated Tissue Assay

Tissue PreparationAgonistParameterThis compound
Guinea Pig IleumCarbacholIC50 (µM) for relaxation[Insert Value]

Experimental Protocols & Visualizations

GABA-A Receptor Signaling Pathway

This compound enhances the inhibitory effects of GABA on the GABA-A receptor, a ligand-gated ion channel. The binding of GABA opens the chloride channel, leading to hyperpolarization of the neuron. This compound, as a positive allosteric modulator, binds to a site distinct from the GABA binding site and increases the efficiency of GABA-mediated channel opening.

GABA_A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel GABA->GABA_A_Receptor:gaba_site Binds This compound This compound This compound->GABA_A_Receptor:pam_site Binds Cl_ion_in Cl- Influx GABA_A_Receptor:cl_channel->Cl_ion_in Opens Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABA-A Receptor Signaling Pathway

Experimental Workflow for Bioactivity Screening

The screening process for this compound's bioactivity involves a series of assays to confirm its primary target engagement and to assess its broader pharmacological profile.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening start Start: this compound primary_assays Primary Bioactivity Assays (Target Engagement) start->primary_assays binding_assay Radioligand Binding Assay primary_assays->binding_assay functional_assay Electrophysiology or Fluorescence Assay primary_assays->functional_assay secondary_assays Secondary & Safety Assays cytotoxicity_assay Cytotoxicity Assay (MTT) secondary_assays->cytotoxicity_assay tissue_assay Isolated Tissue Assay secondary_assays->tissue_assay data_analysis Data Analysis & Interpretation end End: Bioactivity Profile data_analysis->end binding_assay->secondary_assays functional_assay->secondary_assays cytotoxicity_assay->data_analysis tissue_assay->data_analysis

Experimental Workflow for Screening

Protocol 1: Radioligand Binding Assay for GABA-A Receptor

This assay determines the binding affinity of this compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • This compound

  • Cell membranes expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)

  • Radioligand (e.g., [3H]flunitrazepam)

  • Unlabeled competitor (e.g., Clonazepam)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, [3H]flunitrazepam, and assay buffer.

    • Competition: Receptor membranes, [3H]flunitrazepam, and the corresponding concentration of this compound.

    • Non-specific Binding (NSB): Receptor membranes, [3H]flunitrazepam, and a high concentration of an unlabeled competitor (e.g., 10 µM Clonazepam).

  • Incubation: Initiate the binding reaction by adding the receptor membranes. Incubate for 60-90 minutes at 4°C.

  • Termination and Washing: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This "gold standard" functional assay directly measures the effect of this compound on GABA-A receptor-mediated ion channel activity.

Materials:

  • Cells expressing the desired GABA-A receptor subtype (e.g., HEK293 cells)

  • This compound

  • GABA

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution. Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

  • This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Acquisition: Record the potentiation of the GABA-induced current by this compound.

  • Data Analysis: Plot the percentage potentiation of the GABA current against the log concentration of this compound to determine the EC50 value.

Protocol 3: Fluorescence-Based Assay for GABA-A Receptor Modulation

This high-throughput assay uses a halide-sensitive yellow fluorescent protein (YFP) to indirectly measure GABA-A receptor channel opening.

Materials:

  • Cells co-expressing the desired GABA-A receptor subtype and a halide-sensitive YFP

  • This compound

  • GABA

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution)

  • Iodide-containing buffer

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black, clear-bottom plate.

  • Compound Addition: Add varying concentrations of this compound to the wells, followed by a fixed, low concentration of GABA (e.g., EC20).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline YFP fluorescence.

  • Iodide Addition: Add the iodide-containing buffer to all wells. The influx of iodide through open GABA-A channels will quench the YFP fluorescence.

  • Fluorescence Measurement: Immediately measure the rate of fluorescence quenching.

  • Data Analysis: The rate of quenching is proportional to the GABA-A receptor activity. Plot the quenching rate against the log concentration of this compound to determine the EC50 for potentiation.

Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cell lines (e.g., HEK293, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 24-72 hours. Include vehicle control and positive control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Protocol 5: Isolated Tissue Contractility Assay

This ex vivo assay assesses the muscle-relaxant properties of this compound on smooth muscle tissue.

Materials:

  • This compound

  • Guinea pig ileum

  • Tyrode's solution

  • Carbachol (or other contractile agonist)

  • Isolated organ bath system with force transducer and data acquisition system

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1 g.

  • Contraction: Induce a submaximal contraction with a fixed concentration of carbachol.

  • This compound Addition: Once the contraction has stabilized, add cumulative concentrations of this compound to the bath.

  • Data Acquisition: Record the relaxation of the tissue in response to this compound.

  • Data Analysis: Express the relaxation as a percentage of the carbachol-induced contraction. Plot the percentage of relaxation against the log concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for Assessing the Sedative Effects of Afloqualone in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afloqualone is a quinazolinone derivative with muscle-relaxant and sedative properties.[1][2] It functions as a GABAergic agent, specifically acting as an agonist at the β subtype of the GABAa receptor.[1][2] This agonistic action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability.[2] This mechanism of action underlies its observed sedative and muscle relaxant effects.

These application notes provide detailed protocols for assessing the sedative effects of this compound in preclinical behavioral studies using rodent models. The primary assays described are the Open Field Test and the Rotarod Test, which are standard methods for evaluating locomotor activity and motor coordination, respectively.

Key Behavioral Assays for Sedative Effects

Open Field Test

The Open Field Test is a widely used behavioral assay to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. For the evaluation of sedative compounds like this compound, the primary endpoint is the reduction in spontaneous motor activity.

Rotarod Test

The Rotarod Test is a performance-based assay used to evaluate motor coordination, balance, and the effect of drugs on these functions. A decreased latency to fall from the rotating rod is indicative of motor impairment, which can be a manifestation of sedation or muscle relaxation.

Experimental Protocols

Open Field Test

Objective: To quantify the dose-dependent sedative effects of this compound by measuring the reduction in spontaneous locomotor activity in mice or rats.

Materials:

  • Open field arena (e.g., a square 40 cm x 40 cm enclosure with 30 cm high walls)

  • Video tracking software for automated recording and analysis of animal movement

  • This compound

  • Vehicle (e.g., saline, distilled water with a small percentage of Tween 80)

  • Syringes and needles for administration

  • Test animals (mice or rats)

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Handle the animals for several days prior to the experiment to reduce stress-induced responses.

  • Drug Administration: Administer this compound or vehicle to the test animals via the desired route (e.g., intraperitoneal, oral). A range of doses should be tested to establish a dose-response relationship.

  • Observation Period: Following a predetermined pretreatment period (e.g., 30 minutes post-injection), place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration, typically 10-30 minutes, using the video tracking software. Key parameters to measure include:

    • Total distance traveled

    • Time spent mobile and immobile

    • Rearing frequency (number of times the animal stands on its hind legs)

  • Data Analysis: Compare the data from the this compound-treated groups to the vehicle-treated control group. A significant decrease in locomotor activity and rearing is indicative of a sedative effect.

Rotarod Test

Objective: To assess the effect of this compound on motor coordination and balance as an indicator of its sedative and muscle-relaxant properties.

Materials:

  • Rotarod apparatus (a rotating rod, typically 3 cm in diameter for mice)

  • This compound

  • Vehicle

  • Syringes and needles for administration

  • Test animals (mice)

Procedure:

  • Training:

    • On the day before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).

    • Repeat the training for 2-3 trials with an inter-trial interval of at least 15 minutes.

    • On the day of the experiment, conduct a baseline trial before drug administration. Animals that cannot remain on the rod for a predetermined minimum time (e.g., 60 seconds) may be excluded.

  • Drug Administration: Administer this compound or vehicle to the trained animals.

  • Testing:

    • At a specified time after drug administration (e.g., 30 minutes), place the animal on the rotarod.

    • The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes) or maintained at a fixed speed.

    • Record the latency to fall from the rod for each animal. A cutoff time (e.g., 300 seconds) is typically set.

  • Data Analysis: Compare the latency to fall for the this compound-treated groups with the vehicle-treated control group. A dose-dependent decrease in the time spent on the rod indicates impaired motor coordination.

Data Presentation

Quantitative data from these studies should be summarized in tables to facilitate comparison between different dose groups and the control group.

Table 1: Effect of this compound on Spontaneous Motor Activity in the Open Field Test (Hypothetical Data)

Treatment Group (mg/kg, p.o.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle1500 ± 12035 ± 5
This compound (5)1250 ± 11028 ± 4
This compound (10)800 ± 95*15 ± 3
This compound (20)450 ± 705 ± 2**

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 2: Effect of this compound on Motor Coordination in the Rotarod Test (Hypothetical Data)

Treatment Group (mg/kg, p.o.)Latency to Fall (seconds) (Mean ± SEM)
Vehicle280 ± 15
This compound (5)220 ± 20*
This compound (10)150 ± 18
This compound (20)80 ± 12

*p < 0.05, **p < 0.01 compared to vehicle control.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its sedative effects primarily through its action on the GABAa receptor. The following diagram illustrates this signaling pathway.

afloqualone_moa This compound This compound GABAa_Receptor GABAa Receptor (β subtype) This compound->GABAa_Receptor Binds to Chloride_Channel Chloride Ion Channel Opening GABAa_Receptor->Chloride_Channel Enhances effect of GABA GABA GABA GABA->GABAa_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedative Effects Reduced_Excitability->Sedation

Caption: Mechanism of action of this compound.

Experimental Workflow for the Open Field Test

The following diagram outlines the logical flow of the open field test protocol.

open_field_workflow start Start acclimation Animal Acclimation & Habituation start->acclimation drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment placement Place Animal in Open Field Arena pretreatment->placement recording Record Behavior (Video Tracking) placement->recording data_analysis Data Analysis (Locomotor Activity, Rearing) recording->data_analysis end End data_analysis->end

Caption: Open Field Test experimental workflow.

Experimental Workflow for the Rotarod Test

This diagram illustrates the key steps involved in the rotarod test for assessing motor coordination.

rotarod_workflow start Start training Animal Training on Rotarod (Baseline Performance) start->training drug_admin Drug Administration (this compound or Vehicle) training->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment placement Place Animal on Accelerating Rotarod pretreatment->placement measurement Measure Latency to Fall placement->measurement data_analysis Data Analysis (Comparison to Control) measurement->data_analysis end End data_analysis->end

Caption: Rotarod Test experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Afloqualone Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the solubility challenges of afloqualone in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a quinazolinone-based GABAergic drug, analogous to methaqualone, that functions as a sedative and muscle relaxant.[1] Its primary mechanism of action is agonistic activity at the β subtype of the GABA-A receptor.[1][2][3] This action enhances the inhibitory effects of the neurotransmitter GABA, which increases the influx of chloride ions into neurons.[4] The resulting hyperpolarization of the cell membrane makes it less likely for the neuron to fire, thereby reducing neuronal excitability and causing muscle relaxation.

Q2: Why is this compound's solubility a common issue in in vitro experiments? Like many compounds in drug discovery, this compound is poorly soluble in aqueous solutions such as cell culture media. This can lead to the compound precipitating out of solution, which results in an inaccurate final concentration and can produce unreliable or misleading experimental data.

Q3: What is the recommended solvent for preparing this compound stock solutions? The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO). Other organic solvents such as dimethylformamide (DMF) and ethanol can also be used to dissolve the compound.

Q4: My this compound precipitated immediately after I added the DMSO stock to my cell culture medium. What caused this? This phenomenon is often referred to as "solvent shock". It occurs when a compound dissolved in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate. Other potential causes include the final concentration exceeding its solubility limit, temperature fluctuations, or adverse interactions with components in the culture medium.

Q5: What is the maximum concentration of DMSO that is safe for my cell lines? The tolerance to DMSO is highly dependent on the specific cell line being used. As a general guideline, the final concentration of DMSO in the culture medium should be kept at or below 0.5%, with a concentration of 0.1% or lower being preferable for sensitive or primary cell lines. It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to determine the specific tolerance of your cell line and to account for any solvent-induced effects. Concentrations exceeding 1-2% are often cytotoxic to most mammalian cell lines.

Data Summary: this compound Solubility

The following table summarizes the reported solubility of this compound in various common laboratory solvents. Note that values can vary between suppliers.

SolventReported SolubilitySource(s)
DMSO 20 mg/mL to 56 mg/mL
(approx. 70.6 mM to 197.7 mM)
DMF 20 mg/mL (approx. 70.6 mM)
Ethanol 20 mg/mL (approx. 70.6 mM)
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL (approx. 1.76 mM)

Visualization of Key Pathways and Workflows

This compound's Mechanism of Action

Afloqualone_MoA Aflo This compound GABA_R GABA-A Receptor (β Subtype) Aflo->GABA_R Binds to & Activates GABA_E Enhanced GABA Effect GABA_R->GABA_E Cl_Influx Increased Cl- Influx GABA_E->Cl_Influx Hyper Neuron Hyperpolarization Cl_Influx->Hyper Excite Reduced Neuronal Excitability Hyper->Excite Relax Muscle Relaxation Excite->Relax

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Workflow for Solubilization

Solubilization_Workflow start Start: Weigh This compound Powder calc Calculate Volume of 100% DMSO for Stock start->calc add_dmso Add DMSO to Powder calc->add_dmso dissolve Facilitate Dissolution (Vortex, Sonicate) add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol dilute Add Stock Dropwise to Swirling Medium stock_sol->dilute warm_media Pre-warm Culture Medium to 37°C warm_media->dilute final_sol Final Working Solution dilute->final_sol precip_check Precipitate Observed? final_sol->precip_check troubleshoot Go to Troubleshooting Guide precip_check->troubleshoot Yes proceed Proceed with Experiment precip_check->proceed No

Caption: Recommended workflow for preparing this compound working solutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 50 mM in DMSO)
  • Calculate Mass: Determine the mass of this compound powder required. For 1 mL of a 50 mM stock solution (Molar Mass = 283.3 g/mol ):

    • Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 283.3 g/mol * (1000 mg / 1 g) = 14.17 mg.

  • Weigh Compound: Accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube or vial.

  • Add Solvent: Using a calibrated pipette, add the required volume (e.g., 1 mL) of fresh, anhydrous, high-quality DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Storage: Once fully dissolved, this stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Protocol 2: Preparation of the Final Working Solution in Cell Culture Medium

This protocol is designed to minimize the risk of "solvent shock" and precipitation.

  • Pre-warm Medium: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Thaw Stock: Thaw one aliquot of your concentrated this compound stock solution at room temperature.

  • Calculate Volume: Determine the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of a 50 µM solution from a 50 mM stock:

    • V1 = (C2 * V2) / C1 = (50 µM * 10 mL) / 50,000 µM = 0.01 mL or 10 µL.

    • This results in a final DMSO concentration of 0.1% (10 µL in 10 mL).

  • Dilute Carefully: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of stock solution dropwise into the vortex. Do not add the medium to the concentrated stock.

  • Inspect and Use: Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use in your experiment.

Troubleshooting Guide

Logic for Troubleshooting Precipitation

Troubleshooting_Logic start Precipitate Observed in Medium timing When did it appear? start->timing immediate IMMEDIATELY after dilution timing->immediate Immediately over_time OVER TIME in incubator timing->over_time Over Time cause1 Probable Cause: 'Solvent Shock' or Concentration Too High immediate->cause1 solution1 Solution: 1. Lower final concentration. 2. Add stock dropwise to swirling media. 3. Create an intermediate dilution step. cause1->solution1 cause2 Probable Causes: 1. Compound instability at 37°C. 2. Interaction with media components. 3. pH shift from cell metabolism. over_time->cause2 solution2 Solutions: 1. Test stability over time. 2. Test solubility in PBS. 3. Use HEPES-buffered medium. cause2->solution2

Caption: A decision tree for troubleshooting this compound precipitation.

Problem Potential Cause(s) Recommended Solution(s)
Visible precipitate forms immediately after adding stock solution to medium. Solvent Shock: Rapid change in polarity causes the compound to crash out of solution. Concentration Too High: The final concentration exceeds the compound's maximum solubility in the aqueous medium.Optimize Dilution Technique: Add the DMSO stock solution slowly and dropwise into the center of the pre-warmed (37°C) culture medium while it is being gently vortexed or swirled. Use Intermediate Dilution: Create a 10x intermediate dilution of the stock in a small volume of medium first, then add this to the final volume. Reduce Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
Solution becomes cloudy or forms a precipitate over time in the incubator. Temperature-Dependent Solubility: The compound may be less stable or soluble at 37°C over extended periods. Interaction with Media Components: Salts, proteins, or other components in the medium may interact with this compound, causing it to precipitate. pH Shift: Cellular metabolism can alter the pH of the medium, which may affect the solubility of the compound.Assess Stability: Incubate the this compound working solution at 37°C for the duration of your experiment and check for precipitation in the absence of cells. Simplify the Buffer: Test the solubility of this compound in a simpler buffer like PBS (Phosphate-Buffered Saline) to determine if media components are the cause. Buffer the Medium: Use a medium containing a buffer like HEPES to maintain a more stable pH throughout the experiment.
Inconsistent or non-reproducible experimental results. Inaccurate Concentration: Undissolved micro-precipitates, not visible to the naked eye, can lead to a lower effective concentration of the drug in solution.Confirm Complete Dissolution: Before each use, visually inspect the stock solution to ensure it is completely dissolved. If necessary, briefly sonicate or warm the stock. Consider Filtration: For the final working solution, consider filtering it through a low protein-binding 0.22 µm syringe filter to remove any potential micro-precipitates. (Note: First, confirm that this compound does not bind to the filter material, which could also lower the final concentration).

References

Technical Support Center: Mitigating Afloqualone-Induced Phototoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering afloqualone-induced phototoxicity in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced phototoxicity?

A1: this compound, a quinazolinone derivative, can become toxic to cells upon exposure to ultraviolet A (UVA) light. This phenomenon, known as phototoxicity, is a non-immunological reaction where the drug absorbs light energy and generates reactive oxygen species (ROS), leading to cellular damage and death.[1][2]

Q2: How can I determine if my cell-based assay is affected by this compound's phototoxicity?

A2: The standard method for assessing phototoxicity in vitro is the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[2][3] This assay compares the cytotoxicity of this compound in the presence and absence of a non-cytotoxic dose of UVA light. A significantly higher cytotoxicity in the presence of UVA light indicates a phototoxic potential.

Q3: What is the underlying mechanism of this compound's phototoxicity?

A3: this compound's phototoxicity is believed to be a Type I photochemical process. In this mechanism, the this compound molecule absorbs UVA radiation and enters an excited state. It then reacts with surrounding molecules, such as cellular lipids and DNA, to produce radical ions and superoxide anions, which are types of reactive oxygen species (ROS). These ROS can cause oxidative stress, leading to damage to cellular components and ultimately cell death through apoptosis or necroptosis.

Troubleshooting Guides

Problem 1: High levels of cell death are observed in this compound-treated cells after UVA exposure.

This is the primary indicator of this compound-induced phototoxicity. The goal is to mitigate this effect to study other properties of the drug or to develop formulations that reduce its phototoxic potential.

Solution: Co-treatment with Radical Scavengers

The generation of ROS is a key step in this compound's phototoxic mechanism. Co-treatment with radical scavengers can neutralize these ROS and reduce cellular damage. Based on studies of this compound's photochemistry, the following radical scavengers are suggested for investigation:

  • Hydroquinone

  • Cysteamine

  • L-cysteine

Experimental Workflow for Mitigation:

Mitigating_Phototoxicity_Workflow cluster_prep Preparation cluster_assay 3T3 NRU Assay Modification cluster_analysis Data Analysis A Determine Non-Toxic Scavenger Concentration B Prepare this compound and Scavenger Solutions A->B D Co-treat with this compound and Scavenger B->D C Seed Balb/c 3T3 Cells C->D E Incubate and Irradiate with UVA D->E F Assess Cell Viability (Neutral Red Uptake) E->F G Calculate IC50 Values F->G H Compare IC50 (+UVA vs. -UVA) with and without Scavenger G->H I Determine Reduction in Phototoxicity H->I

Caption: Workflow for mitigating this compound-induced phototoxicity.

Detailed Methodologies:

1. Determine the Non-Toxic Concentration of Radical Scavengers:

Before attempting to mitigate this compound's phototoxicity, it is crucial to determine the concentration range at which the scavengers themselves are not cytotoxic to the Balb/c 3T3 cells.

  • Protocol:

    • Seed Balb/c 3T3 cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

    • Prepare a dilution series for each scavenger (Hydroquinone, Cysteamine, L-cysteine) in the appropriate cell culture medium.

    • Treat the cells with the scavenger dilutions and incubate for 24 hours.

    • Perform a standard cell viability assay (e.g., MTT or Neutral Red Uptake) to determine the IC50 (half-maximal inhibitory concentration) of each scavenger.

    • For mitigation experiments, use concentrations well below the IC50 values to ensure that the observed effects are due to the mitigation of phototoxicity and not the inherent toxicity of the scavengers.

Cytotoxicity Data for Radical Scavengers (for reference):

ScavengerCell LineIC50 / Cytotoxic ConcentrationCitation
HydroquinoneHuman FibroblastsEC50: 329.2 ± 4.8 µM
HydroquinoneHuman Colon Cancer (HCT116)EC50: 132.3 ± 10.7 µM
CysteamineCCRF-CEMToxicity observed between 23 and 160 µM
L-cysteineCultured Cells1 mM was highly toxic

2. Modified 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay for Mitigation:

This protocol is adapted from the standard OECD 432 guideline for the 3T3 NRU phototoxicity test.

  • Day 1: Cell Seeding

    • Seed Balb/c 3T3 cells in two 96-well plates at a density of 1x10^4 cells/well.

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell adherence and formation of a semi-confluent monolayer.

  • Day 2: Treatment and Irradiation

    • Prepare solutions of this compound with and without the non-toxic concentration of the selected radical scavenger.

    • Remove the culture medium from the cells and wash with a buffered solution.

    • Add the this compound and this compound/scavenger solutions to the respective wells of both plates. Include vehicle controls and scavenger-only controls.

    • Incubate both plates in the dark for 1 hour.

    • Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while keeping the other plate in the dark.

  • Day 3: Assessment of Cell Viability

    • Replace the treatment solutions with culture medium and incubate for 24 hours.

    • Perform the Neutral Red Uptake assay according to standard protocols. This involves incubating the cells with neutral red dye, followed by a washing and extraction step, and then measuring the absorbance at 540 nm.

3. Data Analysis:

  • Calculate the IC50 values for this compound with and without UVA exposure, and in the presence and absence of the radical scavenger.

  • A significant increase in the IC50 value of this compound in the UVA-exposed, scavenger-treated group compared to the UVA-exposed, this compound-only group indicates successful mitigation of phototoxicity.

Problem 2: Inconsistent or unexpected results in the Neutral Red Uptake assay when using radical scavengers.

Potential Cause 1: Interference of the scavenger with the assay.

The Neutral Red Uptake assay relies on the ability of viable cells to incorporate and retain the dye within their lysosomes. Some compounds can interfere with this process.

  • Troubleshooting:

    • Cysteamine and Lysosomes: Cysteamine is known to affect lysosomal function and is used in the treatment of cystinosis, a lysosomal storage disease. It is possible that cysteamine could alter the uptake or retention of neutral red. Run a control plate with cells treated only with the scavenger at the intended concentration to see if it affects the baseline neutral red uptake.

    • Control for Scavenger Effects: Always include scavenger-only control wells in your assay plates to account for any direct effects of the scavenger on cell viability or the assay itself.

Potential Cause 2: Cytotoxicity of the scavenger.

Even at concentrations determined to be "non-toxic" in initial screens, some scavengers might exhibit slight cytotoxicity that can confound the results.

  • Troubleshooting:

    • Re-evaluate Scavenger Concentration: If you observe unexpected cell death in the scavenger-only controls, you may need to further reduce the concentration of the scavenger used in the co-treatment experiments.

    • Use Alternative Scavengers: If one scavenger shows persistent issues, consider testing the others from the suggested list.

Signaling Pathway of this compound-Induced Phototoxicity

The phototoxicity of this compound is initiated by the absorption of UVA light, leading to the generation of reactive oxygen species (ROS). These ROS can then trigger downstream signaling pathways that result in cellular damage and apoptosis.

Afloqualone_Phototoxicity_Pathway cluster_trigger Initiation cluster_ros ROS Generation (Type I Phototoxicity) cluster_damage Cellular Damage cluster_apoptosis Apoptosis This compound This compound Excited_this compound Excited State this compound This compound->Excited_this compound + UVA UVA Radiation UVA->Excited_this compound ROS Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) Excited_this compound->ROS interacts with Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Substrates Cellular Substrates (Lipids, Proteins, DNA) Cellular_Substrates->ROS Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation DNA_Damage->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Proposed signaling pathway for this compound-induced phototoxicity.

References

Optimizing afloqualone synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of afloqualone. The information is designed to help optimize reaction conditions, improve yields, and enhance the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials reported in the literature include isatoic anhydride and N-(2-amino-5-nitrobenzoyl) ortho-toluidine.[1] One patented method begins with isatoic anhydride, which undergoes nitration, reduction, and acetylation to form a key intermediate.[1] Another approach utilizes N-(2-amino-5-nitrobenzoyl) ortho-toluidine, which is then subjected to cyclization and reduction steps.[1]

Q2: What are some of the key challenges in this compound synthesis?

A2: Key challenges include managing hazardous reagents, preventing unwanted side reactions, and achieving high purity. For instance, some older methods employed fluoroacetyl chloride, a toxic and corrosive reagent with a low boiling point.[1] Another documented issue is the potential for dechlorination during palladium-catalyzed hydrogenation steps, which can significantly lower the yield.[1]

Q3: Are there safer alternatives to hazardous reagents like fluoroacetyl chloride?

A3: Yes, alternative synthetic routes have been developed to avoid highly toxic reagents. One method uses chloroacetyl chloride, which is considered safer to handle than fluoroacetyl chloride. This route, however, introduces additional steps, such as a fluorine exchange reaction.

Q4: What is a common method for the final reduction step to form the amino group on the quinazolinone core?

A4: A common final step is the reduction of a nitro group to an amine. Catalytic hydrogenation using a palladium-on-carbon (Pd-C) catalyst is a frequently cited method. However, careful optimization is needed to avoid side reactions like dechlorination. An alternative approach described in a patent involves using a ruthenium-palladium bimetallic catalyst for low-pressure catalytic hydrogenation, which is claimed to enhance selectivity and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in the Final Reduction Step - Dechlorination side reaction: If a chloro-intermediate is used, the chlorine atom can be removed during catalytic hydrogenation. - Inefficient catalyst: The catalyst may be poisoned or not active enough.- Use a selective catalyst: A ruthenium-palladium bimetallic catalyst has been reported to improve selectivity. - Optimize reaction conditions: Adjust pressure, temperature, and reaction time. - Ensure catalyst quality: Use fresh, high-quality catalyst.
Formation of Impurities - Incomplete cyclization: The quinazolinone ring formation may not go to completion. - Side reactions: Depending on the route, side reactions such as over-alkylation or dimer formation can occur. - Presence of unreacted starting materials. - Monitor reaction progress: Use techniques like TLC or HPLC to ensure the reaction is complete. - Control stoichiometry: Carefully control the molar ratios of reactants. - Optimize reaction temperature: Both too low and too high temperatures can lead to incomplete reactions or side products.
Difficulty in Product Purification - Similar polarity of byproducts: Impurities may have similar solubility and chromatographic behavior to the desired product.- Recrystallization: Use a suitable solvent system for recrystallization of the crude product. A patent suggests using isopropanol. - pH adjustment: One method involves adjusting the pH to 10.2-11.0 with a sodium hydroxide solution to precipitate the crude this compound. - Chromatography: If recrystallization is insufficient, column chromatography with an appropriate stationary and mobile phase may be necessary.
Low Conversion in Fluorine Exchange Reaction - Inefficient phase transfer catalyst: The catalyst may not be effectively facilitating the reaction between the aqueous and organic phases.- Use an effective phase transfer catalyst: Tetrabutylammonium bromide has been shown to significantly improve the conversion rate in the fluorine exchange step.

Experimental Protocols

Protocol 1: Synthesis via Isatoic Anhydride (Adapted from CN103613549A)

This protocol outlines the multi-step synthesis of this compound starting from isatoic anhydride.

  • Nitration: Isatoic anhydride is nitrated using a nitrating agent such as concentrated nitric acid in the presence of sulfuric acid.

  • Reduction: The nitro group is reduced to an amino group.

  • Acetylation: The amino group is protected by acetylation.

  • Ammonolysis and Cyclization: The intermediate is treated with ammonia and then cyclized.

  • Fluorine Exchange: A chloro-intermediate is converted to the fluoro-intermediate using a fluorine source and a phase transfer catalyst like tetrabutylammonium bromide.

  • Deprotection: The acetyl group is removed to yield this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for this compound synthesis, highlighting key stages and decision points for optimization.

G Generalized this compound Synthesis Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_purification Purification Isatoic Anhydride Isatoic Anhydride Intermediate_Formation Intermediate Formation (Nitration, Reduction, Acetylation) Isatoic Anhydride->Intermediate_Formation N-(2-amino-5-nitrobenzoyl) ortho-toluidine N-(2-amino-5-nitrobenzoyl) ortho-toluidine Cyclization Quinazolinone Ring Formation N-(2-amino-5-nitrobenzoyl) ortho-toluidine->Cyclization Intermediate_Formation->Cyclization Functional_Group_Transformation Functional Group Transformation (e.g., Fluorine Exchange) Cyclization->Functional_Group_Transformation Final_Reduction Nitro Group Reduction Functional_Group_Transformation->Final_Reduction Crude_this compound Crude this compound Final_Reduction->Crude_this compound Recrystallization Recrystallization Crude_this compound->Recrystallization pH_Adjustment pH_Adjustment Crude_this compound->pH_Adjustment Pure_this compound Pure this compound Recrystallization->Pure_this compound pH_Adjustment->Pure_this compound

Caption: A flowchart illustrating the key stages in this compound synthesis.

Troubleshooting Logic

The following diagram provides a decision-making framework for addressing common issues during this compound synthesis.

G Troubleshooting Decision Tree Start Low Yield or Purity Issue Check_Reaction Which Step is Problematic? Start->Check_Reaction Final_Reduction Final Reduction Step Check_Reaction->Final_Reduction Reduction Fluorine_Exchange Fluorine Exchange Step Check_Reaction->Fluorine_Exchange Fluorination Purification Purification Step Check_Reaction->Purification Purification Check_Catalyst Dechlorination Evident? Final_Reduction->Check_Catalyst Check_PTC Low Conversion? Fluorine_Exchange->Check_PTC Check_Purity Impure Product? Purification->Check_Purity Check_Catalyst->Purification No Optimize_Catalyst Use Selective Catalyst (e.g., Ru-Pd Bimetallic) Check_Catalyst->Optimize_Catalyst Yes Use_Effective_PTC Use Tetrabutylammonium Bromide Check_PTC->Use_Effective_PTC Yes Optimize_Purification Optimize Recrystallization or pH Adjustment Check_Purity->Optimize_Purification Yes

Caption: A decision tree for troubleshooting this compound synthesis.

References

Troubleshooting inconsistent results in afloqualone behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in behavioral studies involving afloqualone. The following FAQs and guides are designed to address specific issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a significant decrease in overall locomotor activity in our open field tests, even at low doses of this compound. How can we differentiate between anxiolytic effects and general motor suppression?

A1: This is a common challenge with GABAergic compounds like this compound, which have inherent sedative and muscle-relaxant properties.[1][2][3] At certain doses, these effects can mask or be confounded with true anxiolytic-like behavior.

Troubleshooting Steps:

  • Dose-Response Curve Analysis: A carefully designed dose-response study is crucial. Anxiolytic effects are often observed at lower doses, while motor impairment becomes more prominent at higher doses.[1]

  • Control Experiments: Include a battery of tests to specifically measure motor coordination and sedation. The Rotarod test is essential for assessing motor impairment. A simple observation of posture, righting reflex, and general activity in the home cage can also provide clues about sedation.

  • Data Analysis Strategy: In the open field test, analyze the ratio of time spent in the center to the total distance traveled. A true anxiolytic effect might show an increased preference for the center without a significant drop in overall movement at lower doses.

  • Comparison with a Standard Anxiolytic: Run a parallel experiment with a well-characterized anxiolytic, such as diazepam, to benchmark the effects of this compound. Note that this compound may have a less potent central depressant activity compared to drugs like diazepam.[1]

Q2: Our results in the Rotarod test are highly variable, with some animals showing immediate deficits while others seem unaffected at the same dose of this compound. What could be causing this inconsistency?

A2: High inter-animal variability is a known issue in behavioral research and can be pronounced with compounds affecting the central nervous system.

Troubleshooting Steps:

  • Acclimation and Handling: Ensure all animals are properly habituated to the experimental room and handled consistently by the same experimenter. Stress from handling can significantly impact motor performance.

  • Baseline Motor Performance: Screen all animals on the Rotarod before drug administration to establish a stable baseline. Animals that cannot perform to a set criterion should be excluded. This allows for a within-subject comparison of post-drug performance against their own baseline.

  • Pharmacokinetic Considerations: this compound is administered orally and its absorption and metabolism can vary between individual animals. Ensure consistent timing between drug administration and testing. Consider measuring plasma drug levels in a subset of animals to correlate with behavioral outcomes.

  • Apparatus and Environmental Consistency: Ensure the Rotarod apparatus is cleaned thoroughly between animals to remove olfactory cues. Maintain consistent lighting, temperature, and noise levels in the testing room.

Q3: In the elevated plus-maze (EPM), we are not observing a clear anxiolytic effect (increased time in open arms) with this compound, but rather a general decrease in activity (fewer arm entries). How should we interpret this?

A3: This observation strongly suggests that the doses being used are producing sedative or motor-impairing effects that are preventing the animals from exploring the maze, thus confounding any potential anxiolytic-like activity.

Troubleshooting Steps:

  • Lower the Dose: The most likely solution is to test a lower range of this compound doses. Anxiolytic effects, if present, should emerge at doses that do not significantly suppress overall activity.

  • Analyze Multiple Parameters: Do not rely solely on "time in open arms." Analyze the percentage of entries into the open arms relative to the total number of entries. Also, assess risk assessment behaviors such as head-dipping and stretch-attend postures.

  • Consider the Drug's Mechanism: this compound is a GABA-A receptor agonist. While this mechanism is associated with anxiolysis, the specific targeting of the β subunit may lead to a behavioral profile that differs from classic benzodiazepines. The primary effect at the tested doses might be muscle relaxation rather than a reduction in anxiety.

Data Presentation

Table 1: Representative Data from an Open Field Test with this compound in Mice

Treatment GroupDose (mg/kg, p.o.)Total Distance Traveled (cm)Time in Center Zone (s)Center/Total Distance Ratio
Vehicle03500 ± 25030 ± 50.0086
This compound53200 ± 30055 ± 80.0172
This compound102500 ± 28045 ± 70.0180
This compound201500 ± 200**25 ± 40.0167

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. This table illustrates a potential outcome where a low dose (5 mg/kg) increases center time without significantly reducing total distance, suggesting an anxiolytic effect. Higher doses (10 and 20 mg/kg) show a marked decrease in locomotor activity, indicating sedation or motor impairment.

Table 2: Representative Data from a Rotarod Test with this compound in Rats

Treatment GroupDose (mg/kg, p.o.)Baseline Latency to Fall (s)Post-Treatment Latency to Fall (s)% Change from Baseline
Vehicle0185 ± 15180 ± 18-2.7%
This compound10190 ± 12150 ± 20*-21.1%
This compound20182 ± 1695 ± 15**-47.8%
This compound40188 ± 1440 ± 10***-78.7%

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle. This table demonstrates a clear dose-dependent decrease in motor coordination, a critical factor to consider when interpreting data from other behavioral tests.

Table 3: Representative Data from an Elevated Plus-Maze Test with this compound in Mice

Treatment GroupDose (mg/kg, p.o.)% Time in Open ArmsTotal Arm Entries
Vehicle015 ± 325 ± 4
This compound530 ± 5*22 ± 3
This compound1020 ± 412 ± 2**
This compound2010 ± 25 ± 1***

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle. This table illustrates how a low dose (5 mg/kg) might show an anxiolytic-like profile (increased % time in open arms) with minimal impact on total entries. In contrast, higher doses (10 and 20 mg/kg) reduce total entries, suggesting motor suppression that confounds the interpretation of anxiety-like behavior.

Experimental Protocols

Open Field Test
  • Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape. The floor is typically divided into a grid, defining a "center" and a "periphery" zone.

  • Procedure:

    • Acclimate animals to the testing room for at least 30-60 minutes before the test.

    • Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for oral gavage).

    • Gently place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 5-10 minutes) using an automated video-tracking system.

    • Parameters to measure include: total distance traveled, time spent in the center and periphery zones, number of entries into the center zone, and rearing frequency.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

Rotarod Test
  • Objective: To assess motor coordination and balance.

  • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

  • Procedure:

    • Training/Baseline: On the day before the drug trial, train the animals on the rotarod until they achieve a stable performance (e.g., staying on for 180 seconds at a constant speed).

    • On the test day, administer this compound or vehicle.

    • At the designated time post-administration, place the animal on the rotating rod.

    • For an accelerating rotarod protocol, the rod speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials (e.g., 3 trials with a 15-minute inter-trial interval) and average the latency to fall.

    • Clean the rod between each animal.

Elevated Plus-Maze (EPM) Test
  • Objective: To assess anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two "open" arms and two "closed" arms with high walls.

  • Procedure:

    • Acclimate animals to a dimly lit testing room for at least 30 minutes.

    • Administer this compound or vehicle.

    • At the appropriate time, place the animal in the center of the maze, facing a closed arm.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using a video camera and analyze with tracking software.

    • Key parameters include: time spent in the open and closed arms, number of entries into each arm type, and total distance traveled.

    • Clean the maze thoroughly after each animal.

Mandatory Visualizations

Afloqualone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (β-subunit) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Maintains Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- Influx Leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulator GABA->GABA_A_Receptor Binds to

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation & Habituation Baseline Baseline Behavioral Screening (e.g., Rotarod) Acclimation->Baseline Grouping Randomized Group Assignment Baseline->Grouping Dosing This compound/Vehicle Administration (p.o.) Grouping->Dosing Wait Absorption Period (e.g., 30 min) Dosing->Wait Behavioral_Test Behavioral Assay (Open Field, EPM, or Rotarod) Wait->Behavioral_Test Data_Collection Video Tracking & Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation: Differentiate Sedation vs. Target Behavior Stats->Interpretation

Caption: General workflow for this compound behavioral experiments.

Troubleshooting_Logic Start Inconsistent or Confounded Results Check_Dose Is locomotor activity significantly reduced? Start->Check_Dose Check_Motor Action: Run specific motor impairment controls (Rotarod) Start->Check_Motor Lower_Dose Action: Lower the dose and re-test Check_Dose->Lower_Dose Yes Check_Variability Is inter-animal variability high? Check_Dose->Check_Variability No Final_Interpretation Re-evaluate data considering sedative/motor effects Lower_Dose->Final_Interpretation Check_Motor->Final_Interpretation Refine_Protocol Action: Standardize handling, acclimation, and environment Check_Variability->Refine_Protocol Yes Check_Variability->Final_Interpretation No Check_Baseline Action: Implement pre-screening and baseline measurements Refine_Protocol->Check_Baseline Check_Baseline->Final_Interpretation

Caption: A logical approach to troubleshooting this compound studies.

References

Technical Support Center: Afloqualone Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability problems of afloqualone in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow. What could be the cause?

A1: Discoloration of your this compound solution, particularly a shift to yellow, is often an indicator of degradation. The most common cause is exposure to light, as this compound is known to be photosensitive. This process is accelerated by exposure to UV-A radiation. To minimize this, always prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Q2: I've observed a loss of potency in my this compound stock solution over time, even when stored in the dark. What's happening?

A2: If photodegradation is ruled out, the loss of potency could be due to hydrolytic degradation. The quinazolinone core of this compound is susceptible to hydrolysis, particularly under alkaline (basic) conditions. This can lead to the cleavage of the amide bond in the quinazolinone ring, forming inactive degradation products. Ensure your solvent system is free from basic contaminants and consider buffering your solution to a neutral or slightly acidic pH if compatible with your experimental design.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in airtight, light-protected containers. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation through stability testing is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: Can I use common solvents to dissolve this compound?

A4: Yes, this compound has good solubility in several common organic solvents. However, the choice of solvent can impact its stability. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are suitable solvents. When preparing aqueous solutions, it's important to be mindful of the pH.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in my chromatogram (HPLC analysis). Degradation of this compound.1. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to potential degradation products. 2. Review Solution Handling: Ensure the solution was protected from light during all stages of preparation and analysis. 3. Check Solvent/Buffer pH: Measure the pH of your solution. If it is alkaline, hydrolytic degradation is likely. 4. Perform a Forced Degradation Study: To confirm which stress factors (light, heat, acid, base, oxidation) are causing the degradation, perform a forced degradation study as outlined in the experimental protocols section.
Precipitate forms in my this compound solution upon storage. Poor solubility in the chosen solvent system, especially at lower temperatures. Degradation products may also be less soluble.1. Verify Solubility Limits: Check the solubility of this compound in your specific solvent system at the storage temperature. 2. Consider a Co-solvent: If working with aqueous buffers, adding a small percentage of an organic co-solvent like ethanol or DMSO can improve solubility. 3. Gentle Warming/Sonication: Before use, you can try gently warming the solution or sonicating it to redissolve the precipitate. However, be cautious with heat as it can accelerate degradation.
Inconsistent results in my biological assays. Degradation of this compound leading to lower effective concentrations.1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments to ensure accurate dosing. 2. Validate Solution Stability: If solutions need to be used over a period, perform a stability study under your experimental conditions to determine the rate of degradation. 3. Protect from Light During Experiment: Ensure that your experimental setup (e.g., cell culture plates, assay tubes) is protected from direct light.

Quantitative Data Summary

Parameter Value Source
Solubility in DMF 20 mg/mL[1]
Solubility in DMSO 20 mg/mL[1]
Solubility in Ethanol 20 mg/mL[1]
Solubility in Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
Recommended Storage (Solid) -20°C[1]
Long-term Stability (Solid) ≥ 5 years at -20°C

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N NaOH.

    • Incubate at room temperature (25°C) for 24 hours.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Incubate the this compound stock solution at 60°C in a light-protected oven for 7 days.

    • Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a calibrated light source (e.g., a photostability chamber) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to exclude light and placed alongside the exposed sample.

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2 for method development guidelines).

  • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and aid in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Instrument and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Selection:

  • Mobile Phase A: 0.1% formic acid or phosphoric acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Start with a gradient elution to separate components with a wide range of polarities. A typical starting gradient could be 10% to 90% B over 20 minutes.

3. Method Optimization:

  • Wavelength Selection: Use a PDA detector to scan the UV spectrum of this compound and its degradation products to select the optimal wavelength for detection (this compound has λmax at 229 and 308 nm).

  • Gradient and Isocratic Elution: Optimize the gradient slope and time to achieve good resolution between all peaks. An isocratic method may be possible if all components can be separated with a single mobile phase composition.

  • Flow Rate and Temperature: Adjust the flow rate (typically 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to improve peak shape and resolution.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to separate the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock This compound Stock Solution acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Alkaline Hydrolysis (0.1N NaOH, RT) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Peaks method Validated Stability-Indicating Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Forced Degradation Study Workflow for this compound.

Afloqualone_Hydrolysis_Pathway This compound This compound product1 2-aminobenzoic acid derivative This compound->product1 Hydrolysis of Amide Bond product2 Substituted amine This compound->product2 Hydrolysis of Amide Bond oh_ion OH⁻ (Alkaline Condition)

References

Strategies to reduce side effects of afloqualone in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with afloqualone in animal studies. The focus is on strategies to mitigate the side effects of this centrally acting muscle relaxant.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: Based on preclinical data, the most frequently reported side effects of this compound in animal models include:

  • Central Nervous System (CNS) Depression: This can manifest as sedation, motor depression, and ataxia.[1][2]

  • Respiratory Depression: this compound can dose-dependently inhibit respiration.[3]

  • Cardiovascular Effects: Hypotension and bradycardia (decreased heart rate) have been observed, particularly at higher intravenous doses.[1][3]

  • Gastrointestinal Effects: Vomiting may occur, as noted in cases of accidental ingestion in dogs.

  • Other Effects: Hematuria (blood in the urine) has been reported in cases of this compound intoxication in dogs.

Q2: Are there any known agents to reverse the effects of this compound?

A2: Currently, there is no specific antagonist that has been proven to be consistently effective in reversing the effects of this compound. In a case of accidental this compound intoxication in dogs, the benzodiazepine receptor antagonist, flumazenil, was administered but was not effective in stopping seizures. This suggests that this compound's mechanism of action, while involving the GABAergic system, may not be solely mediated through the benzodiazepine binding site.

Q3: What is the mechanism of action of this compound that leads to these side effects?

A3: this compound is a quinazolinone derivative and a GABAergic drug, acting as an agonist at the GABA-A receptor. Its muscle relaxant and sedative effects are a result of this activity. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effects of GABA, this compound leads to a widespread depression of the CNS, which can result in sedation, muscle relaxation, and at higher doses, respiratory and cardiovascular depression.

Troubleshooting Guides

Issue 1: Managing CNS Depression and Ataxia

Problem: Animals exhibit excessive sedation, motor impairment, or ataxia following this compound administration, which may interfere with behavioral assessments.

Strategies:

  • Dose Adjustment: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose for muscle relaxation with the least sedative effect.

  • Supportive Care: Ensure animals are in a safe, comfortable environment with easy access to food and water. Padded flooring can prevent injury from falls due to ataxia.

  • Pharmacological Intervention (Experimental): While no specific antagonist is established, researchers could explore the co-administration of a mild CNS stimulant. However, this should be done with extreme caution as it could lead to other complications. A thorough literature review on the interaction of this compound with potential stimulants is necessary before attempting this.

Experimental Protocol: Dose-Response Assessment of Motor Impairment

  • Animals: Select a cohort of the desired animal model (e.g., Sprague-Dawley rats).

  • Groups: Divide animals into a control group (vehicle) and at least three this compound dose groups (e.g., low, medium, high).

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Assessment: At predefined time points post-administration, assess motor function using standardized tests such as the rotarod test, open field test, or grip strength test.

  • Data Analysis: Analyze the data to determine the dose at which significant motor impairment occurs and compare this to the dose required for the desired muscle relaxant effect.

Issue 2: Respiratory Depression

Problem: Animals show a significant decrease in respiratory rate or depth after this compound administration.

Strategies:

  • Continuous Monitoring: Closely monitor the respiratory rate and effort of the animals, especially during the peak effect period of the drug. Pulse oximetry can be used for non-invasive monitoring of oxygen saturation.

  • Supportive Care: If respiratory depression is observed, provide a warm and stress-free environment. In severe cases, supplemental oxygen may be necessary.

  • Pharmacological Intervention (Experimental): The use of respiratory stimulants could be explored. Doxapram is a known respiratory stimulant that acts on central and peripheral chemoreceptors to increase tidal volume.

Experimental Protocol: Investigating Doxapram for Reversal of this compound-Induced Respiratory Depression

  • Animals: Anesthetized cats or rats are suitable models for this type of study.

  • Instrumentation: Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration. Monitor respiratory rate and tidal volume using a pneumotachograph.

  • Procedure:

    • Establish a stable baseline of respiration and cardiovascular parameters.

    • Administer a dose of this compound known to induce respiratory depression (e.g., 1-20 mg/kg, i.v. in anesthetized cats).

    • Once respiratory depression is established, administer doxapram intravenously at a recommended dose (e.g., 1-5 mg/kg for dogs and cats).

  • Data Collection: Continuously record respiratory rate, tidal volume, arterial blood pressure, and heart rate.

  • Analysis: Compare the respiratory parameters before and after doxapram administration to assess its efficacy in reversing this compound's effects.

Issue 3: Cardiovascular Side Effects (Hypotension and Bradycardia)

Problem: Animals experience a significant drop in blood pressure and/or heart rate following this compound administration.

Strategies:

  • Route of Administration: Oral administration of this compound has been shown to have less impact on the cardiovascular system compared to intravenous administration.

  • Fluid Support: In cases of hypotension, intravenous fluid therapy can help to maintain blood pressure.

  • Cardioprotective Agents (Experimental): While not specifically studied with this compound, the general principle of using cardioprotective agents could be explored in a research setting. This would require careful selection of an agent that does not potentiate the CNS depressant effects of this compound.

Experimental Protocol: Assessing Cardiovascular Parameters with Different Routes of Administration

  • Animals: Use a suitable animal model such as anesthetized cats.

  • Instrumentation: Monitor arterial blood pressure and heart rate continuously.

  • Groups:

    • Group 1: Intravenous administration of this compound at various doses.

    • Group 2: Oral administration of this compound at various doses.

  • Procedure: Administer this compound and record cardiovascular parameters for a set duration.

  • Analysis: Compare the changes in blood pressure and heart rate between the two administration routes.

Data Presentation

Table 1: Reported Side Effects of this compound in Animal Models

Side EffectAnimal ModelRoute of AdministrationDoseReference
Motor DepressionRatsOralUp to 20 mg/kg
Respiratory DepressionAnesthetized CatsIntravenous1-20 mg/kg
HypotensionAnesthetized CatsIntravenous1-20 mg/kg
BradycardiaAnesthetized CatsIntravenous1-20 mg/kg
VomitingDogsOral (accidental ingestion)Approx. 28.6 - 59.6 mg/kg
SeizuresDogsOral (accidental ingestion)Approx. 28.6 - 59.6 mg/kg
HematuriaDogsOral (accidental ingestion)Approx. 28.6 - 59.6 mg/kg

Table 2: Supportive Care and Investigational Interventions for this compound Side Effects

Side EffectSupportive CareInvestigational InterventionAnimal ModelReference
CNS DepressionSafe, comfortable environmentMild CNS stimulants (caution required)General
Respiratory DepressionOxygen supplementationDoxapramDogs, Cats
HypotensionIntravenous fluidsGeneral
SeizuresPropofolFlumazenil (ineffective in one case)Dogs
Toxin AbsorptionActivated charcoal (if ingestion is recent and animal is not neurologically impaired)Dogs
Elimination EnhancementFluid diuresis, FurosemideDogs

Visualizations

Afloqualone_Side_Effect_Pathway This compound This compound Administration GABA_A GABA-A Receptor Agonism This compound->GABA_A CNS_Depression CNS Depression GABA_A->CNS_Depression Resp_Depression Respiratory Center Inhibition GABA_A->Resp_Depression Cardio_Depression Cardiovascular Center Inhibition GABA_A->Cardio_Depression Sedation Sedation / Ataxia CNS_Depression->Sedation Resp_Rate Decreased Respiratory Rate Resp_Depression->Resp_Rate BP_HR Decreased Blood Pressure & Heart Rate Cardio_Depression->BP_HR

Caption: Postulated pathway of this compound-induced side effects.

Troubleshooting_Workflow Start This compound Administration in Animal Study Observe Observe for Side Effects (CNS, Respiratory, Cardiovascular) Start->Observe CNS CNS Depression / Ataxia Observe->CNS Yes Resp Respiratory Depression Observe->Resp Yes Cardio Hypotension / Bradycardia Observe->Cardio Yes No_Side_Effects Continue Experiment Observe->No_Side_Effects No Dose_Adj Adjust Dose CNS->Dose_Adj Supportive_Care_CNS Provide Supportive Care CNS->Supportive_Care_CNS Monitor_Resp Monitor Respiration Resp->Monitor_Resp Monitor_Cardio Monitor Cardiovascular Parameters Cardio->Monitor_Cardio Oxygen Administer Oxygen Monitor_Resp->Oxygen Severe Doxapram Consider Doxapram (Experimental) Monitor_Resp->Doxapram Severe IV_Fluids Administer IV Fluids Monitor_Cardio->IV_Fluids

Caption: Troubleshooting workflow for managing this compound side effects.

References

Technical Support Center: Enhancing Oral Bioavailability of Afloqualone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in developing strategies to improve the oral bioavailability of afloqualone, a centrally acting muscle relaxant. Given that this compound is known to be poorly soluble in water, this guide focuses on addressing the challenges associated with its dissolution and absorption following oral administration.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its oral bioavailability?

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄FN₃O[1][2]
Molecular Weight283.3 g/mol [1]
Aqueous SolubilityInsoluble[3][4]
Solubility in Organic Solvents- DMSO: ≥ 33 mg/mL - Ethanol: 28 mg/mL
Predicted LogP2.2
pKa2.73 ± 0.70 (Predicted)

Q2: Why is the oral bioavailability of this compound considered to be low or variable?

A2: The low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Since this compound is insoluble in water, its dissolution rate is expected to be very slow, which can lead to incomplete absorption and high variability among individuals. One study has noted greatly elevated exposure in some individuals, suggesting high inter-individual variability in its pharmacokinetics.

Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble drug like this compound?

A3: The main goal is to enhance the dissolution rate and/or the apparent solubility of the drug in the gastrointestinal tract. Common and effective strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can significantly improve the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form of the drug.

  • Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound by encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.

  • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its absorption by presenting the drug in a solubilized form to the gastrointestinal tract.

Q4: How do I choose the best bioavailability enhancement strategy for this compound?

A4: The choice of strategy depends on several factors, including the specific physicochemical properties of this compound (which may need to be determined experimentally), the desired dosage form, and the target release profile. A logical workflow for selecting a strategy is outlined in the diagram below. It is often beneficial to screen several approaches in parallel to identify the most effective one.

G cluster_start Initial Assessment cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_decision Decision start Characterize this compound: - Aqueous Solubility (pH-dependent) - Permeability (e.g., Caco-2 assay) - Crystalline Form solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) start->solid_dispersion particle_size Particle Size Reduction (Micronization/Nanosuspension) start->particle_size complexation Complexation (e.g., with Cyclodextrins) start->complexation lipid_based Lipid-Based Formulation (e.g., SEDDS) start->lipid_based dissolution In Vitro Dissolution Testing solid_dispersion->dissolution particle_size->dissolution complexation->dissolution lipid_based->dissolution in_vivo In Vivo Pharmacokinetic Studies (Animal Model) dissolution->in_vivo Promising candidates decision Select Lead Formulation for Further Development in_vivo->decision

Formulation Strategy Selection Workflow for this compound.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in In Vitro Dissolution Studies
Possible Cause Troubleshooting Step
Poor wettability of the drug powder. Incorporate a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the dissolution medium or the formulation to improve wetting.
This compound is in a stable, low-energy crystalline form. Explore techniques to convert this compound to an amorphous form, such as preparing a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).
Particle size is too large. Employ particle size reduction techniques like micronization or high-pressure homogenization to create a nanosuspension.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Cause Troubleshooting Step
Incomplete and erratic absorption due to poor solubility. Implement a robust bioavailability enhancement strategy, such as a solid dispersion or a lipid-based formulation like SEDDS, to ensure more consistent drug release and solubilization in the GI tract.
Food effects on absorption. Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on the absorption of your formulation. A well-designed formulation should minimize food effects.
First-pass metabolism. While not definitively reported for this compound, consider the possibility of significant first-pass metabolism. If absorption is improved but bioavailability remains low, investigate potential metabolic pathways.
Issue 3: Instability of the Amorphous Formulation (Recrystallization)
Possible Cause Troubleshooting Step
Inappropriate polymer selection or drug-to-polymer ratio in a solid dispersion. Screen different polymers and vary the drug loading to find a stable amorphous system. Polymers with a high glass transition temperature (Tg) can help prevent recrystallization.
Hygroscopicity of the formulation. Store the formulation under controlled humidity conditions and consider incorporating a moisture-protective sealant in the final dosage form.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Polymer and Solvent Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC). Select a common solvent that dissolves both this compound and the polymer (e.g., a mixture of dichloromethane and methanol).

  • Dissolution: Dissolve this compound and the polymer in the selected solvent system in various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

  • Characterization: Mill the dried solid dispersion into a fine powder. Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion powder compared to the pure drug in a relevant dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation dissolve 1. Dissolve this compound and Polymer in Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Drying evaporate->dry mill 4. Milling dry->mill characterize 5. Characterize Amorphous State (DSC, PXRD) mill->characterize dissolution 6. In Vitro Dissolution Testing characterize->dissolution

Workflow for Solid Dispersion Preparation and Evaluation.
Protocol 2: Caco-2 Permeability Assay for Intestinal Permeability Assessment

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Drug Application: Add the this compound solution (dissolved in a suitable vehicle, with a final solvent concentration that does not affect cell viability) to the apical (A) side of the Transwell insert.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side. Replace the collected volume with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the flux of the drug across the monolayer (µg/s)

    • A is the surface area of the insert (cm²)

    • C₀ is the initial concentration of the drug in the apical chamber (µg/mL)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture 1. Culture Caco-2 cells on Transwell inserts integrity 2. Verify Monolayer Integrity (TEER measurement) culture->integrity apply 3. Apply this compound to Apical Side integrity->apply sample 4. Sample from Basolateral Side apply->sample quantify 5. Quantify this compound (LC-MS/MS) sample->quantify calculate 6. Calculate Papp Value quantify->calculate

Caco-2 Permeability Assay Workflow.

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on publicly available data and general pharmaceutical principles. All experimental work should be conducted in a suitably equipped laboratory and in accordance with all applicable safety regulations.

References

Afloqualone interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Afloqualone-Related Assay Interference. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which drug class does it belong?

This compound is a centrally acting muscle relaxant. Chemically, it is a quinazolinone derivative. While it has historical use in some regions, it is important to understand its properties when conducting laboratory investigations.

Q2: Is there documented evidence of this compound interfering with common laboratory assays?

Currently, there are no specific case reports or comprehensive studies in peer-reviewed literature that definitively document direct interference of this compound with common laboratory assays, such as urine drug screens or clinical chemistry panels. However, based on its chemical structure and membership in the quinazolinone class, the potential for cross-reactivity and interference cannot be entirely dismissed.

Q3: What is the theoretical basis for potential this compound interference in laboratory assays?

Interference in laboratory assays, particularly immunoassays, often arises from the structural similarity between the drug or its metabolites and the target analyte of the assay.[1][2] The antibodies used in these assays may bind to structurally related, non-target compounds, leading to false-positive results.[1][3] this compound, as a quinazolinone, possesses a complex ring structure that could potentially be recognized by antibodies designed to detect other structurally complex molecules, such as benzodiazepines.

Troubleshooting Guides

Issue: Unexpected Positive Benzodiazepine Screen

Symptom: A patient administered this compound tests positive on a benzodiazepine urine immunoassay screen, but denies benzodiazepine use.

Potential Cause: Although not definitively documented for this compound, it is theoretically possible that this compound or its metabolites share sufficient structural similarity with benzodiazepines to cause cross-reactivity in some immunoassay-based screening tests. Many benzodiazepine immunoassays are designed to detect common metabolites like nordiazepam or oxazepam.[1]

Troubleshooting Steps:

  • Review Patient Medication: Confirm that the patient is taking this compound and has no history of recent benzodiazepine use.

  • Consider Metabolism: this compound is extensively metabolized in the body. The major routes of metabolism in humans include N-acetylation, hydroxylation, and glucuronidation. It is possible that one of its metabolites could be the interfering substance.

  • Perform Confirmatory Testing: A positive immunoassay screen should always be considered presumptive. It is crucial to perform a more specific confirmatory test, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively distinguish between this compound and its metabolites from benzodiazepines.

  • Consult Laboratory: Discuss the case with the testing laboratory. They may have information on the cross-reactivity profile of their specific benzodiazepine immunoassay.

Data Presentation

Table 1: Potential for this compound Cross-Reactivity with Benzodiazepine Immunoassays (Theoretical)

Assay TypeTarget AnalytesPotential for this compound Cross-ReactivityRationaleRecommended Action
Immunoassay (Urine)Benzodiazepines (e.g., oxazepam, nordiazepam)Low to Moderate (Theoretical)Structural similarities between the quinazolinone core of this compound and the benzodiazepine structure.Confirm all positive results with GC-MS or LC-MS/MS.

Table 2: this compound Metabolism Summary

Metabolite TypePercentage of Dose (in humans)Potential for Assay Interference
Unchanged this compound~4%Low
N-acetylthis compound0.3%Low
N-acetyl-2'-hydroxymethylthis compound5.5%Low
N-glycolylthis compound0.9%Low
N-glycolyl-2'-hydroxy-methylthis compound1.3%Low
N-glucuronide8.0%Low
O-glucuronide and/or sulfate0.4%Low

Experimental Protocols

Protocol 1: Confirmatory Analysis for Suspected this compound Interference in Benzodiazepine Screens

Objective: To definitively identify the presence of benzodiazepines in a sample that screened positive on an immunoassay from a patient taking this compound.

Methodology:

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction of the urine sample to isolate drug compounds.

    • Prepare two aliquots of the extract.

  • Derivatization (for GC-MS):

    • For one aliquot, perform derivatization (e.g., silylation) to improve the chromatographic properties of benzodiazepines and their metabolites.

  • Instrumentation:

    • GC-MS:

      • Injector: Split/splitless, 250-300°C.

      • Column: Fused silica capillary column suitable for drug analysis (e.g., DB-1).

      • Oven Program: A temperature program that effectively separates common benzodiazepines and potential this compound metabolites.

      • Carrier Gas: Helium.

      • Detector: Mass spectrometer in electron ionization (EI) mode.

      • Scan Mode: Full scan to identify all compounds and selected ion monitoring (SIM) for targeted benzodiazepines.

    • LC-MS/MS:

      • Chromatography: Reversed-phase HPLC with a C18 column.

      • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific transitions for target benzodiazepines and this compound/metabolites if standards are available.

  • Data Analysis:

    • Compare the retention times and mass spectra of the sample components with certified reference materials for benzodiazepines and, if available, for this compound and its metabolites.

    • The absence of characteristic benzodiazepine peaks and mass spectra, despite the positive immunoassay screen, would suggest interference.

Visualizations

Afloqualone_Metabolism This compound This compound N_Acetylation N-Acetylation This compound->N_Acetylation Hydroxylation Hydroxylation This compound->Hydroxylation Glucuronidation Glucuronidation This compound->Glucuronidation Metabolites Urinary Metabolites N_Acetylation->Metabolites Hydroxylation->Metabolites Glucuronidation->Metabolites

Caption: Major metabolic pathways of this compound in humans.

Troubleshooting_Workflow Start Unexpected Positive Benzodiazepine Screen Check_Medication Review Patient's Medication History Start->Check_Medication Is_this compound Is Patient on This compound? Check_Medication->Is_this compound Confirm_Test Perform Confirmatory Test (GC-MS or LC-MS/MS) Is_this compound->Confirm_Test Yes No_this compound Investigate Other Causes of False Positives Is_this compound->No_this compound No Negative_Confirm Negative Confirmatory Test Confirm_Test->Negative_Confirm Positive_Confirm Positive Confirmatory Test Confirm_Test->Positive_Confirm Interference Result likely due to This compound Interference Negative_Confirm->Interference True_Positive True Positive for Benzodiazepines Positive_Confirm->True_Positive

Caption: Troubleshooting workflow for a positive benzodiazepine screen.

References

Methods for the purification of afloqualone from synthetic byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of afloqualone from synthetic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification. Recrystallization is often used for large-scale purification when the crude product is relatively pure, while column chromatography is suitable for separating complex mixtures of impurities.

Q2: What is a common and critical impurity to remove during this compound synthesis?

A2: A significant impurity often encountered is the unreacted starting material or an intermediate from the preceding synthetic step, specifically the nitro-precursor of this compound. This "this compound Nitro Impurity" (2-(Fluoromethyl)-6-nitro-3-(o-tolyl)-4(3H)-quinazolinone) is a common byproduct if the reduction of the nitro group is incomplete.[1][2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the purified fractions against a reference standard of pure this compound, you can assess the separation efficiency. For more precise quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q4: What are the ideal characteristics of a recrystallization solvent for this compound?

A4: An ideal recrystallization solvent for this compound should:

  • Completely dissolve the crude this compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for this compound at low temperatures (e.g., room temperature or in an ice bath) to maximize yield.

  • Either not dissolve the impurities at all, or keep them dissolved at low temperatures, so they can be removed during filtration.

Q5: My this compound product appears as an oil during recrystallization instead of crystals. What should I do?

A5: This phenomenon, known as "oiling out," can occur if the solution is too concentrated, cooled too rapidly, or if significant impurities are present, depressing the melting point. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool down much more slowly.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
No crystals form after cooling The solution is not supersaturated (too much solvent was used).Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.
The solution cooled too quickly, preventing crystal nucleation.Reheat to dissolve the material and allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
High levels of impurities are inhibiting crystallization.Try purifying the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization.
"Oiling out" of the product The solution is too concentrated.Reheat the solution to dissolve the oil and add a small amount of fresh, hot solvent.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
The presence of significant impurities is lowering the melting point.Consider a preliminary purification step like column chromatography. Alternatively, a different recrystallization solvent system may be required.
Low recovery of purified this compound Too much solvent was used, leaving a significant amount of product in the mother liquor.Minimize the amount of hot solvent used to just dissolve the crude product.
The crystals were washed with solvent that was not cold enough.Always use ice-cold solvent to wash the filtered crystals to minimize redissolving the product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from byproducts The chosen solvent system (eluent) has suboptimal polarity.Optimize the solvent system using TLC with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the solvent system.
Streaking or tailing of the this compound band This compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize active sites on the silica gel.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel ("dry loading") before adding it to the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on literature and preliminary tests, suitable solvents for this compound recrystallization include ethanol, isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[3]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point for quinazolinone derivatives is a hexane:ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting guide.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Assessment by HPLC
  • Column: C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has strong absorbance.

  • Method: An isocratic or gradient elution can be developed to achieve optimal separation of this compound from its impurities. The retention time and peak area of the this compound peak are compared to a reference standard to determine purity.

Data Presentation

Table 1: Common Synthetic Byproducts of this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Origin
This compound Nitro ImpurityC₁₆H₁₂FN₃O₃313.28Incomplete reduction of the nitro group precursor.[1][2]
Unreacted Starting MaterialsVariesVariesIncomplete reaction during the cyclization step.
Hydroxylamine IntermediateC₁₆H₁₄FN₃O₂299.30Intermediate in the nitro group reduction.
Azo/Azoxy CompoundsC₃₂H₂₄F₂N₄O₂ (Azo)534.56Dimerization side products during nitro group reduction.

Table 2: Example Purification Data

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Recrystallization (Ethanol)95.2%99.5%85%
Column Chromatography (Hexane:EtOAc)88.7%99.8%72%

Visualizations

PurificationWorkflow This compound Purification Workflow Crude Crude this compound (from synthesis) TLC_Analysis Purity Check by TLC/HPLC Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity (>95%) Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Low Purity / Complex Mixture Pure_Product Pure this compound Recrystallization->Pure_Product Waste Impurities/Mother Liquor Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization cluster_NoCrystals Solutions for No Crystals cluster_OilingOut Solutions for Oiling Out cluster_LowYield Solutions for Low Yield Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Product Oils Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Successful Crystallization Issue->Success No Concentrate Concentrate Solution NoCrystals->Concentrate AddSolvent Add More Solvent OilingOut->AddSolvent MinSolvent Minimize Hot Solvent LowYield->MinSolvent SlowCool Cool Slowly Concentrate->SlowCool Scratch Scratch Flask / Add Seed Crystal SlowCool->Scratch SlowCool2 Cool Slowly AddSolvent->SlowCool2 ChangeSolvent Change Solvent System SlowCool2->ChangeSolvent ColdWash Wash with Ice-Cold Solvent MinSolvent->ColdWash Preheat Preheat Filtration Apparatus ColdWash->Preheat

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Afloqualone vs. Baclofen: A Comparative Analysis in Preclinical Spasticity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of afloqualone and baclofen, two centrally acting muscle relaxants, based on their performance in preclinical models of spasticity. The information presented herein is derived from experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.

Mechanism of Action: A Tale of Two GABA Receptors

This compound and baclofen both exert their muscle relaxant effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. However, they target different subtypes of GABA receptors, leading to distinct pharmacological profiles.

This compound is an agonist of the GABA-A receptor .[1][2] Its binding to the GABA-A receptor enhances the influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire.[1] This leads to a reduction in neuronal excitability and subsequent muscle relaxation.

Baclofen , on the other hand, is a selective agonist for the GABA-B receptor .[3][4] Activation of GABA-B receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels. This results in both presynaptic inhibition (reducing the release of excitatory neurotransmitters) and postsynaptic inhibition (hyperpolarization), ultimately suppressing mono- and polysynaptic reflexes at the spinal level.

Comparative Efficacy in Spasticity Models

A key preclinical study directly compared the effects of this compound and baclofen on spinal reflexes and rigidity in animal models. The findings reveal a differential impact on various components of spasticity.

ParameterThis compoundBaclofenKey Findings
Mono-synaptic Reflex (MSR) Weaker InhibitionStronger InhibitionBaclofen more potently suppressed the MSR, which is analogous to the stretch reflex.
Poly-synaptic Reflex (PSR) Stronger, Selective InhibitionWeaker InhibitionThis compound showed a more selective and potent inhibition of the PSR, which is involved in more complex reflex pathways.
Alpha (α)-Rigidity Dose-dependent RelaxationDose-dependent RelaxationBoth compounds were effective in relaxing α-rigidity, which is independent of the gamma-loop and reflects direct alpha motor neuron hyperexcitability.
Gamma (γ)-Rigidity Dose-dependent RelaxationLess EffectiveThis compound effectively relaxed γ-rigidity, which is dependent on the fusimotor system (gamma motor neurons).

Data summarized from Ochiai T, Ishida R (1982). Pharmacological studies on 6-amino-2-fluoromethyl-3-(O-tolyl)-4(3H)-quinazolinone (this compound), a new centrally acting muscle relaxant. (II) Effects on the spinal reflex potential and the rigidity. Japanese Journal of Pharmacology.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy data.

Spinal Reflex Potential Measurement in Spinalized Cats
  • Animal Model: Adult cats were anesthetized, and a laminectomy was performed at the lower lumbar level. The spinal cord was transected at the L1-L2 level.

  • Stimulation and Recording: The dorsal roots of L7 or S1 were stimulated electrically to evoke mono-synaptic and poly-synaptic reflex potentials. The evoked potentials were recorded from the corresponding ventral roots (L7 or S1).

  • Drug Administration: this compound and baclofen were administered intravenously.

  • Data Analysis: The amplitudes of the mono-synaptic and poly-synaptic components of the reflex potentials were measured before and after drug administration to determine the inhibitory effects.

Assessment of α-Rigidity in Anemically Decerebrated Rats
  • Animal Model: Anemic decerebrate rigidity was induced in rats by ligating the basilar and common carotid arteries, leading to a state of sustained extensor muscle tone (α-rigidity) that is independent of the gamma-loop.

  • Measurement of Rigidity: The rigidity of the forelimbs was assessed by measuring the resistance to passive flexion.

  • Drug Administration: The test compounds were administered intraduodenally.

  • Data Analysis: The dose-dependent reduction in the sustained rigidity of the forelimbs was quantified to determine the ED50 values for each drug.

Assessment of γ-Rigidity in Decerebrate Rats
  • Animal Model: Classical decerebrate rigidity (γ-rigidity) was produced in rats by intercollicular transection of the brainstem. This type of rigidity is dependent on the intactness of the gamma-loop (gamma motor neuron activity).

  • Measurement of Rigidity: The resistance of the hindlimbs to passive flexion was measured to quantify the level of rigidity.

  • Drug Administration: Drugs were administered intravenously or orally.

  • Data Analysis: The 50% inhibitory dose for γ-rigidity was calculated based on the dose-dependent relaxation observed.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of this compound and baclofen, and a typical experimental workflow for evaluating anti-spasticity agents.

Afloqualone_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation This compound This compound This compound->GABAA_Receptor Agonist Binding

This compound's GABA-A Receptor Agonist Pathway.

Baclofen_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABAB_R_pre GABA-B Receptor Ca_Channel Voltage-gated Ca2+ Channel GABAB_R_pre->Ca_Channel Inhibits Reduced_Release Reduced Excitatory Neurotransmitter Release GABAB_R_pre->Reduced_Release Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Fusion Muscle_Relaxation Muscle Relaxation Reduced_Release->Muscle_Relaxation GABAB_R_post GABA-B Receptor K_Channel K+ Channel GABAB_R_post->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Muscle_Relaxation Baclofen Baclofen Baclofen->GABAB_R_pre Agonist Binding Baclofen->GABAB_R_post Agonist Binding

Baclofen's Pre- and Postsynaptic GABA-B Receptor Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Post-Treatment Assessment Animal_Model Induce Spasticity Model (e.g., Decerebration, Spinalization) Baseline Record Baseline Measures (Spinal Reflexes, Rigidity) Animal_Model->Baseline Drug_Admin Administer Test Compound (this compound or Baclofen) Baseline->Drug_Admin Post_Measure Record Post-Treatment Measures (Spinal Reflexes, Rigidity) Drug_Admin->Post_Measure Data_Analysis Analyze Data (Compare Pre- vs. Post-Treatment) Post_Measure->Data_Analysis

References

Afloqualone in Focus: A Head-to-Head Comparison with Other Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of afloqualone with other notable quinazolinone derivatives. By examining key performance metrics from available experimental data, this document aims to elucidate the distinct pharmacological profile of this compound within its chemical class.

The quinazolinone scaffold has given rise to a diverse array of centrally acting depressants, with this compound and its predecessor, methaqualone, being prominent examples. These compounds are primarily recognized for their sedative-hypnotic and muscle relaxant properties, which stem from their interaction with the GABA-A receptor complex. This guide delves into the comparative pharmacology and pharmacokinetics of this compound against its structural relatives, presenting quantitative data where available and outlining the experimental methodologies to support further research.

Comparative Pharmacological Activity

This compound, a derivative of methaqualone, was developed with the aim of enhancing its muscle relaxant properties while potentially modifying its sedative-hypnotic profile. The primary mechanism of action for these compounds is the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter GABA.[1][2] This action is particularly noted at the β subtype of the GABA-A receptor.[2][3][4]

Sedative-Hypnotic Effects: A Divergence in Sleep Architecture

A direct comparative study in felines on the sleep-wakefulness cycle revealed distinct differences between this compound and methaqualone. While both compounds exhibited sedative properties, their impact on the stages of sleep varied significantly.

Table 1: Comparative Effects on Sleep-Wakefulness Cycle in Cats

CompoundDose (p.o.)Effect on Slow Wave Light Sleep (SWLS)Effect on Slow Wave Deep Sleep (SWDS)
This compound 25 mg/kgIncreasedNo significant effect
50 mg/kgIncreasedNo significant effect
Methaqualone --Increased
  • This compound at doses of 25 mg/kg and 50 mg/kg (orally) increased the duration of resting and slow-wave light sleep.

  • In contrast, methaqualone was found to increase the percentage of slow-wave deep sleep.

This suggests that while both are sedatives, this compound may have a less pronounced hypnotic effect in terms of inducing deep sleep compared to methaqualone.

Muscle Relaxant Activity: Limited Direct Comparative Data

Pharmacokinetic Profiles

Detailed comparative pharmacokinetic data from a single study is scarce. However, information on individual compounds allows for a general comparison.

Table 2: General Pharmacokinetic Parameters of Selected Quinazolinone Derivatives

CompoundPrimary Indication(s)Key Pharmacokinetic/Pharmacodynamic Notes
This compound Muscle relaxant, Sedative-
Methaqualone Sedative, HypnoticUse peaked in the 1970s for insomnia.
Mecloqualone Sedative, HypnoticFaster onset and shorter duration of action compared to methaqualone.
Etaqualone SedativeA GABAergic receptor analogue of methaqualone.
Diproqualone Sedative, Anxiolytic, Antihistaminic, AnalgesicExhibits antagonist activity at the β subtype of the GABA-A receptor.
Cloroqualone Sedative, AntitussiveWeaker effects than methaqualone.
Nitromethaqualone Sedative, HypnoticReported to be 10 times more potent than methaqualone.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound and its derivatives is the enhancement of GABAergic inhibition in the central nervous system. They act as positive allosteric modulators of GABA-A receptors, binding to a site distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which ultimately results in decreased neuronal excitability.

GABA_A_Modulation cluster_Neuron Postsynaptic Neuron cluster_Modulators Modulators GABA_R GABA-A Receptor Ion_Channel Chloride (Cl-) Channel GABA_R->Ion_Channel opens Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation Muscle_Relaxation Muscle Relaxation GABA GABA GABA->GABA_R binds to orthosteric site Quinazolinone Quinazolinone (e.g., this compound) Quinazolinone->GABA_R binds to allosteric site

GABA-A Receptor Modulation by Quinazolinones

Experimental Protocols

The following are summaries of typical experimental protocols used to assess the pharmacological effects of quinazolinone derivatives.

Assessment of Sedative-Hypnotic Effects (Sleep-Wakefulness Cycle)
  • Animal Model: Adult cats with chronically implanted electrodes for electroencephalogram (EEG), electromyogram (EMG), and electrooculogram (EOG) recordings.

  • Procedure: Following drug administration (e.g., oral gavage), the animals are placed in a sound-attenuated and electrically shielded chamber. Continuous polygraphic recordings are taken for a specified period (e.g., 8 hours). The sleep-wakefulness stages (awake, resting, slow-wave light sleep, slow-wave deep sleep, and fast-wave sleep) are visually scored from the polygraphic records in epochs (e.g., 1-minute). The percentage of time spent in each stage is calculated.

Assessment of Muscle Relaxant Activity (General In Vivo Models)

A variety of in vivo models are employed to evaluate muscle relaxant activity. These often involve observing the drug's effect on motor coordination or an induced muscle contraction.

Muscle_Relaxant_Workflow cluster_tests Motor Coordination Tests start Animal Acclimatization (e.g., Mice, Rats) drug_admin Drug Administration (Test Compound vs. Vehicle vs. Standard) start->drug_admin observation Observation Period drug_admin->observation inclined_plane Inclined Plane Test (Measure ability to remain on a tilted surface) observation->inclined_plane traction Traction Test (Measure ability to hang from a wire) observation->traction rotarod Rotarod Test (Measure time on a rotating rod) observation->rotarod data_analysis Data Analysis (e.g., ED50 calculation) inclined_plane->data_analysis traction->data_analysis rotarod->data_analysis

Workflow for In Vivo Muscle Relaxant Activity Testing

Conclusion

This compound presents a distinct profile within the quinazolinone class. While sharing the fundamental mechanism of GABA-A receptor modulation with its congeners like methaqualone, it exhibits a nuanced effect on sleep architecture, favoring light sleep over deep sleep. This may suggest a separation of its muscle relaxant and hypnotic properties. The reviewed literature indicates that other derivatives such as mecloqualone and nitromethaqualone offer variations in potency and duration of action. However, a comprehensive understanding of the head-to-head performance of this compound against a wider range of these derivatives is hampered by a lack of direct comparative studies with quantitative data. Further research employing standardized experimental protocols is warranted to fully delineate the structure-activity relationships and therapeutic potential of this important class of compounds.

References

Validating the GABAa Receptor as the Primary Target of Afloqualone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence validating the γ-aminobutyric acid type A (GABAa) receptor as the principal molecular target of afloqualone, a centrally acting muscle relaxant. By comparing its pharmacological profile with other well-characterized GABAa receptor modulators, this document aims to offer a clear, data-driven perspective for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a quinazolinone-derived compound clinically used for its muscle relaxant and sedative properties.[1][2][3] It is prescribed for conditions involving muscle spasticity and stiffness.[1][4] Like many centrally acting muscle relaxants, its therapeutic effects are attributed to the modulation of inhibitory neurotransmission within the central nervous system (CNS). The primary hypothesis for its mechanism of action is the positive allosteric modulation of the GABAa receptor, the main inhibitory neurotransmitter receptor in the brain.

The GABAa Receptor Signaling Pathway

The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens a channel to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Many drugs, including benzodiazepines, barbiturates, and neurosteroids, do not bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites. Binding to these sites induces a conformational change in the receptor that enhances the effect of GABA, a process known as positive allosteric modulation (PAM). This compound is proposed to act as a PAM, specifically as an agonist at the β subtype of the GABAa receptor, thereby enhancing GABAergic inhibition and causing muscle relaxation.

GABAa_Signaling cluster_neuron Postsynaptic Neuron cluster_drugs GABAa GABAa Receptor (Cl- Channel) Hyperpolarization Membrane Hyperpolarization GABAa->Hyperpolarization Increases Cl- Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABAa Binds to orthosteric site This compound This compound This compound->GABAa Positive Allosteric Modulator Cl_out Cl- (extracellular) Cl_in Cl- (intracellular) TEVC_Workflow cluster_prep Preparation cluster_exp Experiment Harvest Harvest Xenopus Oocytes Inject Inject cRNA for GABAa Receptor Subunits (e.g., α1, β2, γ2) Harvest->Inject Incubate Incubate for 2-5 days for receptor expression Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Transfer expressed oocyte Impale Impale with Voltage and Current Electrodes Mount->Impale Perfuse Perfuse with GABA (agonist) +/- Compound (e.g., this compound) Impale->Perfuse Record Record GABA-evoked Chloride Currents Perfuse->Record Data_Analysis Data Analysis (Dose-Response Curves) Record->Data_Analysis Analyze current amplitude & kinetics

References

Cross-Validation of Analytical Methods for Afloqualone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of afloqualone, a quinazoline derivative with muscle relaxant properties, is critical for pharmacokinetic studies, toxicological screening, and quality control in pharmaceutical formulations. This guide provides a comprehensive comparison of validated analytical methods for the detection of this compound, presenting supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS), with a focus on their performance in biological matrices.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is contingent on factors such as the required sensitivity, the nature of the sample matrix, and the desired sample throughput. Below is a summary of the performance characteristics of different validated methods.

Data Presentation: Quantitative Performance of this compound Detection Methods

ParameterLC-MS/MS (API2000)[1][2]LC-MS/MS (API4000)[1][2]UHPLC-QqQ-MS/MS[3]GC/MS (Metabolite ID)
Matrix Human PlasmaHuman PlasmaWhole BloodHuman Urine
Linearity Range Not SpecifiedNot Specified0.1 - 50 ng/mLNot Applicable
Correlation Coefficient (R²) Not SpecifiedNot Specified> 0.995Not Applicable
Accuracy (% Recovery) > 91.5%> 91.5%Within 20%Not Applicable
Precision (% CV) < 11.8%< 11.8%Within 20%Not Applicable
Limit of Detection (LOD) 0.1 ng/mL0.1 ng/mLNot SpecifiedNot Applicable
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL0.1 ng/mLNot Applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from published research.

LC-MS/MS Method for this compound in Human Plasma

This method was developed and compared using two different LC-MS/MS systems, API2000 and API4000.

Sample Preparation:

  • API2000 System (Liquid-Liquid Extraction):

    • This compound and the internal standard (methaqualone) were extracted from plasma using methyl-tertiary ether.

    • The organic layer was dried.

    • The residue was reconstituted in the mobile phase.

  • API4000 System (Protein Precipitation):

    • Simple protein precipitation was performed with an organic mixture of methanol and 10% ZnSO₄ (8:2).

Chromatographic Conditions:

  • Column: Reversed-phase C18.

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in acetonitrile and 0.1% formic acid buffer (80:20, v/v).

  • Flow Rate: 0.2 mL/min.

Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

  • API2000 System Ion Transitions:

    • This compound: m/z 284 → 146

    • Methaqualone (IS): m/z 251 → 117

  • API4000 System Ion Transitions:

    • This compound: m/z 284 → 146

    • Methaqualone (IS): m/z 251 → 131

Note: It was observed that at high concentrations (>7 ng/mL), the protein precipitation method yielded approximately 20% higher this compound concentrations compared to the liquid-liquid extraction method, which is believed to be related to sample cleanness.

UHPLC-QqQ-MS/MS Method for this compound in Whole Blood

This method was developed for the simultaneous determination of nine methaqualone analogs, including this compound.

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of whole blood, 20 µL of the internal standard solution (methaqualone-d7) and 200 µL of pH 9 buffer were added.

  • Extraction was performed with 2 mL of ethyl acetate for 10 minutes.

  • The sample was centrifuged, and the organic phase was transferred and evaporated to dryness under a stream of nitrogen at 40 °C.

  • The residue was dissolved in 50 µL of methanol for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • The method utilizes an ultra-high-performance liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS).

  • Quantification was performed in MRM mode.

GC/MS Method for Identification of this compound Metabolites in Human Urine

This method was employed for the identification and measurement of major urinary metabolites of this compound.

Sample Preparation:

  • Metabolites were extracted from neutral and basic fractions of urine.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC/MS) was used for the identification of metabolites.

  • Mass chromatography with deuterium-labeled internal standards was used for simultaneous quantitative determination.

Key Findings:

  • Approximately 4% of the administered dose was excreted as unchanged this compound.

  • Major metabolites identified were N-acetylthis compound, N-acetyl-2'-hydroxymethylthis compound, N-glycolylthis compound, and N-glycolyl-2'-hydroxy-methylthis compound.

  • The main metabolic pathways in humans involve N-acetylation, hydroxylation, and glucuronidation.

Mandatory Visualizations

Afloqualone_Analysis_Workflow Comparative Workflow of this compound Analysis in Plasma cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Plasma Human Plasma Sample LLE Liquid-Liquid Extraction (Methyl-tertiary ether) Plasma->LLE Method 1 PP Protein Precipitation (Methanol:ZnSO4) Plasma->PP Method 2 LCMS_API2000 LC-MS/MS (API2000) LLE->LCMS_API2000 LCMS_API4000 LC-MS/MS (API4000) PP->LCMS_API4000 Quant_2000 Quantification of this compound LCMS_API2000->Quant_2000 Quant_4000 Quantification of this compound LCMS_API4000->Quant_4000

Caption: Comparative workflow for this compound analysis in plasma.

Afloqualone_Metabolism_Pathway Major Metabolic Pathways of this compound in Humans This compound This compound N_Acetylation N-Acetylation This compound->N_Acetylation Glucuronidation Glucuronidation (of aromatic amino group) This compound->Glucuronidation Metabolite1 N-acetylthis compound N_Acetylation->Metabolite1 Metabolite3 N-glycolylthis compound N_Acetylation->Metabolite3 Hydroxylation Hydroxylation (at 2'-methyl and acetylmethyl carbons) Metabolite2 N-acetyl-2'-hydroxymethylthis compound Hydroxylation->Metabolite2 Metabolite4 N-glycolyl-2'-hydroxymethylthis compound Hydroxylation->Metabolite4 Metabolite5 N-glucuronide Glucuronidation->Metabolite5 Metabolite1->Hydroxylation Metabolite3->Hydroxylation

Caption: Major metabolic pathways of this compound in humans.

References

Comparative analysis of the side effect profiles of afloqualone and other muscle relaxants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the side effect profiles of afloqualone in comparison to other commonly prescribed muscle relaxants, supported by experimental data and mechanistic insights.

This guide provides a detailed comparative analysis of the side effect profiles of this compound, a quinazolinone-based GABAergic agent, and other widely used muscle relaxants: baclofen, a GABA-B receptor agonist; tizanidine, an alpha-2 adrenergic agonist; and cyclobenzaprine, a tricyclic antidepressant derivative. The information is curated for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the incidence of common adverse events reported in placebo-controlled clinical trials for this compound and its comparators. It is important to note that direct head-to-head comparative trial data for this compound against these specific agents is limited; therefore, the data presented is primarily from individual placebo-controlled studies.

Adverse EventThis compoundBaclofenTizanidineCyclobenzaprinePlacebo
Drowsiness/Somnolence Commonly Reported[1][2][3]10-63%[4]22-91%[5]29-38%10-36%
Dizziness/Lightheadedness Commonly Reported5-15%32%Commonly ReportedCommonly Reported
Dry Mouth Not Frequently ReportedLess Common21%21-32%7%
Nausea Commonly ReportedCommonly ReportedLess CommonCommonly ReportedCommonly Reported
Fatigue/Weakness Commonly Reported2-15%Commonly ReportedCommonly ReportedCommonly Reported
Hypotension Less CommonLess Common13%RareRare
Photosensitivity Reported (Dermatitis)Not ReportedNot ReportedNot ReportedNot Reported
Gastrointestinal Distress Commonly ReportedCommonly ReportedLess CommonCommonly ReportedCommonly Reported

Note: Incidence rates can vary depending on the study population, dosage, and duration of treatment. "Commonly Reported" indicates that the side effect is frequently mentioned in the literature, but specific percentages from comparative trials were not available.

Mechanisms of Action and Signaling Pathways

The differing side effect profiles of these muscle relaxants can be attributed to their distinct mechanisms of action and engagement with various receptor systems.

This compound

This compound is a GABAergic agent that acts as an agonist at the β-subtype of the GABA-A receptor. This action enhances the inhibitory effects of GABA, leading to hyperpolarization of neuronal membranes and reduced neuronal excitability.

Afloqualone_Mechanism This compound This compound GABA_A GABA-A Receptor (β-subunit) This compound->GABA_A Binds to Cl_channel Chloride (Cl⁻) Channel Opening GABA_A->Cl_channel Activates Neuron Neuron Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Cl_channel->Neuron Increases Cl⁻ influx Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Results in Baclofen_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Baclofen_pre Baclofen GABA_B_pre GABA-B Receptor Baclofen_pre->GABA_B_pre Activates Ca_channel Ca²⁺ Channel Inhibition GABA_B_pre->Ca_channel NT_release Reduced Neurotransmitter Release Ca_channel->NT_release Baclofen_post Baclofen GABA_B_post GABA-B Receptor Baclofen_post->GABA_B_post Activates K_channel K⁺ Channel Activation GABA_B_post->K_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Tizanidine_Mechanism Tizanidine Tizanidine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Tizanidine->Alpha2_Receptor Activates Inhibition Inhibition of Excitatory Amino Acid Release Alpha2_Receptor->Inhibition Motor_Neuron Reduced Postsynaptic Motor Neuron Excitation Inhibition->Motor_Neuron Muscle_Relaxation Muscle Relaxation Motor_Neuron->Muscle_Relaxation Cyclobenzaprine_Mechanism Cyclobenzaprine Cyclobenzaprine Brainstem Acts on Brainstem Cyclobenzaprine->Brainstem Serotonin_Pathways Antagonizes 5-HT2 Receptors Brainstem->Serotonin_Pathways Motor_Activity Reduces Tonic Somatic Motor Activity Serotonin_Pathways->Motor_Activity Muscle_Spasm Relief of Muscle Spasm Motor_Activity->Muscle_Spasm Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (e.g., Acute Muscle Spasm) Randomization Randomization Patient_Recruitment->Randomization Treatment_A Drug A (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator Drug (e.g., Baclofen) Randomization->Treatment_B Placebo Placebo Randomization->Placebo Double_Blind Double-Blind Treatment Period (e.g., 7-14 days) Treatment_A->Double_Blind Treatment_B->Double_Blind Placebo->Double_Blind Data_Collection Data Collection (Efficacy & Adverse Events) Double_Blind->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

In Vivo Validation of Afloqualone's Anxiolytic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Afloqualone, a quinazolinone derivative, has been primarily characterized as a centrally acting muscle relaxant. Its pharmacological profile suggests potential anxiolytic properties through its action on the GABAergic system. This guide provides a comparative overview of this compound's potential anxiolytic effects, contrasted with the well-established anxiolytic, diazepam. Due to a lack of publicly available quantitative data from standardized in vivo anxiolytic models for this compound, this guide presents a framework for its evaluation, including detailed experimental protocols and a comparative data structure.

Mechanism of Action: Targeting the GABAergic System

This compound exerts its effects by modulating the major inhibitory neurotransmitter system in the central nervous system, the gamma-aminobutyric acid (GABA) system. It acts as a positive allosteric modulator of the GABA-A receptor, specifically showing agonist activity at the β subtype of the receptor. This action enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it more difficult for neurons to fire, leading to a decrease in neuronal excitability. This mechanism is shared by other anxiolytic drugs, such as benzodiazepines like diazepam, and is responsible for their sedative, muscle-relaxant, and anxiolytic effects.

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor (β-subtype) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- influx leads to GABA GABA GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor potentiates GABA binding Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect results in

Figure 1: Proposed signaling pathway for this compound's anxiolytic effect.

Comparative In Vivo Anxiolytic Activity

To provide a clear benchmark for the evaluation of this compound's anxiolytic potential, the following tables present typical quantitative data for the well-characterized anxiolytic, diazepam, in three standard preclinical models of anxiety. The corresponding data for this compound remains to be determined.

Table 1: Elevated Plus-Maze (EPM) Test

TreatmentDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries
Vehicle-Typical BaselineTypical BaselineTypical Baseline
This compound To be determinedData not availableData not availableData not available
Diazepam1.0 - 2.0IncreasedIncreasedNo significant change

Table 2: Open Field Test (OFT)

TreatmentDose (mg/kg)Time in Center (s)Center EntriesTotal Distance Traveled (cm)
Vehicle-Typical BaselineTypical BaselineTypical Baseline
This compound To be determinedData not availableData not availableData not available
Diazepam1.0 - 2.0IncreasedIncreasedNo significant change / Decreased at higher doses

Table 3: Light/Dark Box Test

TreatmentDose (mg/kg)Time in Light Chamber (s)TransitionsLocomotor Activity
Vehicle-Typical BaselineTypical BaselineTypical Baseline
This compound To be determinedData not availableData not availableData not available
Diazepam1.0 - 2.0IncreasedIncreasedNo significant change / Decreased at higher doses

Experimental Protocols for In Vivo Anxiolytic Models

The following are detailed methodologies for the key experiments cited, which can be employed for the in vivo validation of this compound's anxiolytic effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Drug_Administration Drug Administration (e.g., i.p., 30 min pre-test) Animal_Acclimation->Drug_Administration Drug_Preparation Drug Preparation (this compound, Diazepam, Vehicle) Drug_Preparation->Drug_Administration EPM Elevated Plus-Maze (5 min) Drug_Administration->EPM OFT Open Field Test (10 min) Drug_Administration->OFT LDB Light/Dark Box Test (10 min) Drug_Administration->LDB Data_Collection Video Recording & Tracking EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis

Figure 2: General experimental workflow for in vivo anxiolytic testing.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents by measuring their exploration of open versus enclosed arms of an elevated maze.

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

Procedure:

  • Animals are habituated to the testing room for at least 1 hour before the experiment.

  • The test compound (this compound), vehicle, or a positive control (diazepam) is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Each animal is placed in the center of the maze, facing an open arm.

  • The animal is allowed to explore the maze for a 5-minute session.

  • Behavior is recorded using a video camera mounted above the maze.

  • The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

Parameters Measured:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

  • Total number of arm entries (as a measure of locomotor activity).

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square arena with high walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.

Procedure:

  • Animals are habituated to the testing room for at least 1 hour before the experiment.

  • The test compound, vehicle, or positive control is administered at a predetermined time before the test.

  • Each animal is placed in the center of the open field.

  • The animal is allowed to explore the arena for a 10-minute session.

  • Behavior is recorded using a video tracking system.

  • The arena is cleaned between each trial.

Parameters Measured:

  • Time spent in the center zone.

  • Number of entries into the center zone.

  • Total distance traveled.

  • Rearing frequency.

  • Grooming duration.

An increase in the time spent and entries into the center zone suggests an anxiolytic effect, while a decrease in total distance traveled may indicate sedative effects.

Light/Dark Box Test

Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

Procedure:

  • Animals are habituated to the testing room for at least 1 hour before the experiment.

  • The test compound, vehicle, or positive control is administered at a predetermined time before the test.

  • Each animal is placed in the center of the light compartment, facing away from the opening.

  • The animal is allowed to freely explore both compartments for a 10-minute session.

  • Behavior is recorded using a video camera.

  • The apparatus is cleaned between each trial.

Parameters Measured:

  • Time spent in the light compartment.

  • Number of transitions between the two compartments.

  • Latency to first enter the dark compartment.

  • Locomotor activity in each compartment.

An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Conclusion

This compound's mechanism of action as a positive allosteric modulator of the GABA-A receptor provides a strong rationale for its potential anxiolytic properties. However, the existing in vivo data is insufficient to definitively characterize its anxiolytic profile in comparison to established drugs like diazepam. The experimental protocols and comparative framework provided in this guide offer a clear path for future research to quantitatively assess the anxiolytic efficacy of this compound and determine its potential as a therapeutic agent for anxiety disorders. Such studies are crucial to understand not only its efficacy but also its potential side-effect profile, particularly concerning sedation and motor impairment, which are critical considerations for anxiolytic drug development.

Replicating and Validating Published Findings on Afloqualone's Pharmacology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of afloqualone, a quinazolinone-based centrally acting muscle relaxant. The primary mechanism of action for this compound is its agonistic activity at GABA-A receptors, which enhances the inhibitory effects of GABA, leading to muscle relaxation and sedation.[1] This document outlines the methodologies to replicate and validate these findings and compares this compound's pharmacological profile with other muscle relaxants that have distinct mechanisms of action.

Comparative Pharmacological Data

CompoundPrimary TargetBinding Affinity (Ki)Functional Potency (EC50)In Vivo Efficacy (ED50)
This compound GABA-A Receptor (β subtype agonist)Data not availableData not availableData not available
Diazepam GABA-A Receptor (positive allosteric modulator)~4 nM (human cortex)25-65 nM (for potentiation of GABA-evoked currents)~1-5 mg/kg (rodent models, anti-conflict/anxiolytic); ~2-5 mg/kg (rodent models, motor impairment/muscle relaxation)
Baclofen GABA-B Receptor (agonist)~130 nM~1-5 µM (inhibition of adenylyl cyclase)~2-5 mg/kg (rodent models, muscle relaxation)
Carisoprodol (Meprobamate) GABA-A Receptor (modulator/direct agonist)Data not available for Carisoprodol; Meprobamate: low affinityMeprobamate enhances GABA-mediated currents and can directly gate the receptor at higher concentrations.~100-200 mg/kg (rodent models, muscle relaxation)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are protocols for key experiments to characterize the activity of this compound and its comparators.

GABA-A Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the GABA-A receptor.

Materials:

  • Biological Sample: Rat or mouse whole brain membranes, or cell lines expressing specific recombinant GABA-A receptor subtypes.

  • Radioligand: [³H]Muscimol (for the GABA binding site) or [³H]Flunitrazepam (for the benzodiazepine site).

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM) or Diazepam (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or comparator.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the mixture at 4°C for 60 minutes.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Electrophysiological Assay of GABA-A Receptor Function

This assay measures the functional effect of a test compound on GABA-A receptor-mediated ion currents using two-electrode voltage clamp or patch-clamp techniques on oocytes or cultured neurons expressing GABA-A receptors.

Materials:

  • Xenopus oocytes or mammalian cell line (e.g., HEK293) expressing recombinant GABA-A receptor subunits (e.g., α1β2γ2).

  • Recording Solution (for oocytes): Frog Ringer's solution.

  • Agonist: GABA.

  • Test Compound: this compound or comparator.

Procedure:

  • Cell Preparation: Prepare and culture cells or oocytes expressing the desired GABA-A receptor subtypes.

  • Electrophysiological Recording:

    • For two-electrode voltage clamp in oocytes, impale the oocyte with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • For patch-clamp, form a whole-cell patch on a cultured cell.

  • Compound Application: Perfuse the cells with the recording solution. Apply a sub-maximal concentration of GABA (e.g., its EC10-EC20) to elicit a baseline current. Co-apply the test compound at various concentrations with GABA to measure the potentiation or inhibition of the GABA-evoked current.

  • Data Analysis: Measure the peak amplitude of the current in the presence and absence of the test compound. Plot the potentiation of the GABA response against the concentration of the test compound to determine the EC50.

In Vivo Assessment of Muscle Relaxation (Rotarod Test)

The rotarod test is a standard method for evaluating motor coordination and muscle relaxant effects in rodents.

Materials:

  • Rotarod apparatus.

  • Male Wistar rats or Swiss albino mice.

  • Test Compound: this compound or comparator, dissolved in an appropriate vehicle.

  • Vehicle Control: e.g., saline with 0.5% Tween 80.

Procedure:

  • Training: Acclimate the animals to the rotarod apparatus by training them to stay on the rotating rod (e.g., at a constant speed of 10-15 rpm) for a set duration (e.g., 120 seconds) over several trials.

  • Baseline Measurement: Record the latency to fall from the rod for each trained animal before drug administration.

  • Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Testing: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the rotarod and record their latency to fall. A cut-off time is typically set (e.g., 180 seconds).

  • Data Analysis: Compare the latency to fall for the drug-treated groups with the vehicle-treated group. A significant decrease in the time spent on the rod indicates motor impairment and muscle relaxation. Calculate the ED50, the dose at which 50% of the animals fail the test.

Visualizing Pharmacological Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Depolarization GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_vesicle->GABA_A_Receptor GABA Release Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Afloqualone_site This compound (Agonist Site) Afloqualone_site->GABA_A_Receptor Binds and Activates Benzodiazepine_site Benzodiazepine (Allosteric Site) Benzodiazepine_site->GABA_A_Receptor Binds and Potentiates GABA

Caption: this compound's mechanism at the GABA-A receptor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay binding_result Determine Ki (Binding Affinity) binding_assay->binding_result electrophysiology Electrophysiology (Voltage Clamp) ep_result Determine EC50 (Functional Potency) electrophysiology->ep_result animal_model Rodent Model Selection rotarod Rotarod Test animal_model->rotarod grip_strength Grip Strength Test animal_model->grip_strength sedation_test Open Field Test animal_model->sedation_test invivo_result Determine ED50 (Muscle Relaxation & Sedation) rotarod->invivo_result grip_strength->invivo_result sedation_test->invivo_result

Caption: Workflow for characterizing this compound's pharmacology.

Logical_Relationship A This compound Administration B Binding to GABA-A Receptor (β Subtype) A->B Target Engagement C Increased GABAergic Inhibitory Neurotransmission B->C Mechanism of Action D Decreased Neuronal Excitability in Spinal Cord and Brainstem C->D Physiological Effect E Muscle Relaxation D->E Therapeutic Outcome F Sedation D->F Side Effect

Caption: Logical flow from this compound administration to effects.

References

Safety Operating Guide

Proper Disposal of Afloqualone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Afloqualone, a quinazolinone family GABAergic drug. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations. This compound is classified as a toxic solid, and its disposal is regulated under hazardous waste protocols.

Hazard Identification and Classification

This compound is categorized as a hazardous substance. The following table summarizes its key identifiers and hazard information.

ParameterValueReference
Chemical Name 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone[1]
CAS Number 56287-74-2[1]
UN Number UN2811[1]
Hazard Class 6.1 (Toxic Solids)[2]
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of dust generation.

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of in regular laboratory trash or flushed down the drain. Improper disposal can lead to environmental contamination and legal liabilities.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: All waste containing this compound, including pure substance, contaminated labware (e.g., vials, spatulas, weighing paper), and contaminated PPE, must be treated as hazardous waste.

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic solids.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the corresponding hazard pictograms (skull and crossbones).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department or a contracted hazardous waste disposal service to arrange for pickup and proper disposal, which will likely involve incineration at a permitted facility.

Emergency Procedures

In the event of a spill or accidental exposure to this compound, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and all contaminated cleaning materials into a labeled hazardous waste container.

    • Ventilate the area and wash the spill site with a suitable cleaning agent.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which outlines the management of hazardous wastes. It is imperative that all disposal activities comply with federal, state, and local regulations.

Visual Aid: this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

AfloqualoneDisposal cluster_prep Preparation cluster_containment Containment & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Identify Identify this compound Waste PPE->Identify Container Select Labeled, Leak-Proof Hazardous Waste Container Identify->Container Segregate Segregate from Other Waste Streams Container->Segregate Store Store in Secure Satellite Accumulation Area Segregate->Store Contact Contact EHS or Licensed Waste Disposal Service Store->Contact Incineration Professional Incineration Contact->Incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Afloqualone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Afloqualone. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.

This compound is classified as a toxic substance that can cause significant health effects.[1] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial when handling this compound, particularly in its solid, powdered form. The following table summarizes the required protective gear.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to prevent skin contact. Dispose of contaminated gloves as hazardous waste immediately after use.[2]
Eyes/Face Safety glasses with side shields or goggles, and a face shieldEye protection must be tested and approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield is required when there is a potential for splashing or aerosolization of the powder.[2]
Respiratory Respirator with a particulate filter (e.g., N95, P1, or better)A respirator is mandatory when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2]
Body Laboratory coat or chemical-protective suitA disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is recommended. Standard cloth lab coats are not sufficient.

Operational Plan: Handling and Disposal of this compound

The following step-by-step procedures detail the safe handling of this compound from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before beginning any work.

  • All handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before bringing this compound into the work area.

2. Handling and Experimental Procedures:

  • Don the appropriate PPE as outlined in the table above before handling the compound.

  • When weighing the solid, use a microbalance within the fume hood and handle it with care to avoid generating dust.

  • For solution preparation, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMF, DMSO, and Ethanol.

  • Immediately remove any clothing that becomes contaminated.

3. Decontamination and Spill Response:

  • In case of a spill, evacuate the immediate area and alert others.

  • For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid raising dust.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • All materials used for cleaning up the spill (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

4. Disposal Plan:

  • Dispose of all contaminated materials, including empty containers, gloves, and wipes, as hazardous waste in accordance with national and local regulations.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted.

  • Unused, pure this compound should be disposed of in its original container, clearly labeled as hazardous waste.

  • For disposal of unused medicines in a non-laboratory setting, drug take-back programs are the best option. If such a program is unavailable, the material can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed container, and then discarded in the household trash.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid this compound prep_hood->handle_weigh Inside Fume Hood handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon post_doff Doff PPE post_decon->post_doff disp_waste Collect Contaminated Waste post_doff->disp_waste disp_dispose Dispose as Hazardous Waste disp_waste->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afloqualone
Reactant of Route 2
Afloqualone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.